molecular formula C9H9BrO3 B2706029 Methyl 2-bromo-3-methoxybenzoate CAS No. 59453-47-3

Methyl 2-bromo-3-methoxybenzoate

Cat. No.: B2706029
CAS No.: 59453-47-3
M. Wt: 245.072
InChI Key: JRMOOUWDJRMZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.072. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMOOUWDJRMZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59453-47-3
Record name Methyl 2-bromo-3-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Utilization of Methyl 2-bromo-3-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (C₉H₉BrO₃) represents a highly functionalized aromatic scaffold critical to modern drug discovery. Unlike simple benzoates, this molecule possesses "orthogonal reactivity"—three distinct functional handles (aryl bromide, methyl ester, and methoxy ether) that allow for sequential, chemoselective transformations.

While often sought for its molecular weight in stoichiometric calculations, the true value of this compound lies in its role as a "linchpin" intermediate. It allows researchers to construct complex heterocycles (such as isoquinolines and biaryls) used in kinase inhibitors and GPCR modulators. This guide provides a definitive technical analysis of its physical properties, synthesis, and application logic.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

In high-precision synthesis and analytical chemistry, a single "molecular weight" value is insufficient. Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification).

1.1 Quantitative Data Table
PropertyValueContext for Researcher
Formula C₉H₉BrO₃Core stoichiometry.
Average Molecular Weight 245.07 g/mol Use this value for calculating molarity and reagent equivalents in the lab.
Monoisotopic Mass (⁷⁹Br) 243.9735 DaThe primary peak observed in High-Res MS (HRMS).
Monoisotopic Mass (⁸¹Br) 245.9715 DaThe M+2 peak observed in MS.
Exact Mass 243.9735Used for calibrating mass spectrometers.
LogP (Predicted) ~2.24Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds.
Physical State Solid / Low-melting solidHandling requires powder funnels; melting point typically 40–50°C (derivative dependent).
1.2 The Bromine Isotope Signature (Mass Spec Validation)

When analyzing reaction mixtures via LC-MS, Methyl 2-bromo-3-methoxybenzoate exhibits a characteristic 1:1 isotopic ratio due to natural bromine abundance (⁷⁹Br: 50.69% and ⁸¹Br: 49.31%).

  • Diagnostic Signal: You will not see a single parent ion. You will see a "doublet" pattern separated by 2 mass units (m/z 244 and 246 for [M+H]⁺).

  • Validation Protocol: If the M+2 peak is missing or significantly lower than the M peak, the bromine has likely been cleaved (dehalogenation) during the reaction.

MS_Signature cluster_0 Mass Spectrometry Profile (ESI+) Molecule Methyl 2-bromo-3-methoxybenzoate (Analyte) Ionization Electrospray Ionization [M+H]+ Molecule->Ionization Peak79 m/z ~244 (79-Br Isotope) Ionization->Peak79 ~50% Intensity Peak81 m/z ~246 (81-Br Isotope) Ionization->Peak81 ~50% Intensity Validation Confirmation: Presence of 1:1 doublet confirms intact Bromine atom. Peak79->Validation Peak81->Validation

Figure 1: Mass Spectrometry Isotope Signature. The 1:1 ratio of peaks at m/z 244 and 246 is the primary quality control check for brominated intermediates.

Synthetic Access & Methodology

Commercial availability of the specific 2-bromo-3-methoxy isomer can be sporadic compared to the more common 2-bromo-5-methoxy isomer. Therefore, in-house synthesis from the carboxylic acid precursor is a standard requirement.

Precursor: 2-Bromo-3-methoxybenzoic acid (CAS: 88377-29-1).[1]

2.1 Protocol: Acid-Catalyzed Fischer Esterification

This method is preferred over alkyl halides (MeI) for scale-up due to safety and cost, provided the steric hindrance of the ortho-bromine is managed by reflux time.

Reagents:

  • 2-Bromo-3-methoxybenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄, cat. 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous Methanol (0.5 M concentration).

  • Catalyst Addition:

    • Option A (Standard): Add conc. H₂SO₄ dropwise.

    • Option B (Fast): Cool to 0°C, add SOCl₂ dropwise (generates HCl in situ), then warm to reflux.

  • Reflux: Heat to 65°C (reflux) for 4–6 hours. Note: The ortho-bromo substituent creates steric bulk, slowing the attack of methanol on the carbonyl. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Concentrate methanol under reduced pressure. Redissolve residue in EtOAc. Wash with sat.[2] NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Usually yields a white/off-white solid requiring no chromatography if conversion is >95%.

Synthesis_Flow cluster_QC Quality Control Point Acid 2-Bromo-3-methoxybenzoic Acid (CAS 88377-29-1) MeOH MeOH + H2SO4 (Reflux 6h) Acid->MeOH Protonation Intermediate Tetrahedral Intermediate MeOH->Intermediate Nu Attack Product Methyl 2-bromo-3-methoxybenzoate (Target Ester) Intermediate->Product -H2O (Elimination) TLC TLC Check: Disappearance of Acid spot Intermediate->TLC

Figure 2: Fischer Esterification Pathway. The reaction is driven by the excess of methanol (Le Chatelier's principle) to overcome the steric hindrance of the ortho-bromine.

Structural Reactivity & Applications

The molecular weight of ~245.07 is heavy enough to be a solid handle but light enough to allow for significant elaboration without violating "Lipinski's Rule of 5" (MW < 500) in early drug discovery.

3.1 Orthogonal Reactivity Map

The molecule offers three distinct sites for chemical modification:

  • Site A: The Bromine (C-2 Position) [3]

    • Reactivity: Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Challenge: Steric crowding from the adjacent ester (C-1) and methoxy (C-3) groups.

    • Solution: Use high-activity catalysts like Pd(dppf)Cl₂ or ligands like SPhos/XPhos to facilitate oxidative addition.

  • Site B: The Ester (C-1 Position)

    • Reactivity: Electrophilic center. Can be reduced to benzyl alcohol (using LiBH₄) or hydrolyzed back to the acid (LiOH).

    • Application: Cyclization with amines to form isoquinolones.

  • Site C: The Methoxy (C-3 Position)

    • Reactivity: Generally inert but can be demethylated (using BBr₃) to reveal a phenol (-OH).

    • Utility: The phenol can then be used for ether synthesis or as a hydrogen bond donor in the final drug target.

3.2 Key Application: Isoquinoline Synthesis

A primary use of this scaffold is in the synthesis of substituted isoquinolines, a core structure in many alkaloids and antihypertensive drugs.

  • Mechanism: Suzuki coupling at the Br position with a vinyl boronate, followed by amine condensation at the ester, leads to cyclization.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled according to the protocols for halogenated benzoates .

  • GHS Classification: Warning / Irritant.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation (handle in a fume hood).

  • Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk over long periods).

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References
  • PubChem Compound Summary. "Methyl 2-bromo-3-methoxybenzoate."[5] National Center for Biotechnology Information. Accessed February 18, 2026.[6] [Link] (Source for chemical structure and predicted physical properties).

Sources

Technical Whitepaper: Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 59453-47-3 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a highly specialized vicinal trisubstituted arene scaffold employed primarily in the synthesis of complex pharmaceutical intermediates, including isoquinolines and sterically congested biaryls. Its value lies in the orthogonal reactivity of its three functional handles: the electrophilic ester (C1), the labile aryl bromide (C2), and the electron-donating methoxy group (C3).

This guide provides a comprehensive technical analysis of this scaffold, detailing optimized synthetic routes, critical reactivity profiles (specifically addressing the steric hindrance at the C2 position), and validated characterization data.

Structural & Electronic Analysis

Steric and Electronic Environment

The molecule features a "1,2,3-substitution" pattern, creating a unique steric pocket.

  • The "Ortho-Ortho" Pinch: The reactive bromine atom at C2 is flanked by the ester moiety at C1 and the methoxy group at C3. This creates significant steric hindrance, retarding oxidative addition in cross-coupling reactions unless specialized ligands are employed.

  • Electronic Push-Pull:

    • C1-Ester (EWG): Withdraws electron density, activating the ring for nucleophilic aromatic substitution (S_NAr) under extreme conditions, though the methoxy group counteracts this.

    • C3-Methoxy (EDG): Donates electron density via resonance, increasing the electron density at the C2-Br bond. This makes the C-Br bond stronger and less prone to oxidative addition compared to electron-deficient aryl halides.

Conformational Lock

The carbonyl oxygen of the ester typically adopts a conformation away from the bulky bromine to minimize dipole repulsion and steric clash, locking the molecule into a rigid rotamer that influences binding in protein pockets during early-stage drug screening.

Synthetic Protocols

Route A: Acid-Catalyzed Esterification (Recommended)

The most robust method for generating high-purity methyl 2-bromo-3-methoxybenzoate is the Fischer esterification of the commercially available 2-bromo-3-methoxybenzoic acid (CAS: 88377-29-1) .

Reagents:

  • Precursor: 2-Bromo-3-methoxybenzoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M)

  • Catalyst: Concentrated H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv)

Protocol (Self-Validating):

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-3-methoxybenzoic acid and anhydrous methanol under N₂ atmosphere.

  • Activation:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise. Heat to reflux (65°C) for 12–20 hours.

    • Option 2 (SOCl₂): Cool to 0°C. Add SOCl₂ dropwise (exothermic). Warm to reflux for 3 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acid (low R_f) should disappear, replaced by the ester (high R_f).

  • Workup: Concentrate methanol in vacuo. Redissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (critical step to remove unreacted acid—stop when effervescence ceases). Wash with brine.[1][2]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Route B: The Sandmeyer Approach (De Novo)

If the acid precursor is unavailable, the scaffold can be constructed from methyl 2-amino-3-methoxybenzoate via a Sandmeyer reaction.

Protocol:

  • Diazotization: Dissolve amine in HBr/H₂O at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

  • Substitution: Transfer the cold diazonium solution into a stirred mixture of CuBr (1.1 equiv) in HBr at 60°C.

  • Note: This route often suffers from lower yields due to side reactions (phenol formation) and requires rigorous purification.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-3-methoxybenzoate Sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) Start->Sandmeyer Route B Product TARGET: Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3) Sandmeyer->Product AcidPrecursor Start: 2-Bromo-3-methoxybenzoic Acid (CAS: 88377-29-1) Esterification Fischer Esterification (MeOH, H2SO4, Reflux) AcidPrecursor->Esterification Route A (Preferred) Workup Workup: NaHCO3 Wash (Removes unreacted acid) Esterification->Workup Workup->Product

Figure 1: Convergent synthetic pathways for Methyl 2-bromo-3-methoxybenzoate.

Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The C2-Bromine is the primary handle for diversification. However, due to the flanking substituents, standard catalysts (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly.

  • Challenge: Steric hindrance prevents the oxidative addition of Pd(0).

  • Solution: Use electron-rich, bulky phosphine ligands.[3]

    • Catalyst System: Pd(OAc)₂ + SPhos or XPhos .

    • Base: K₃PO₄ (anhydrous) in Toluene/Water or Dioxane.

    • Mechanism: The bulky ligand facilitates the oxidative addition into the crowded C2-Br bond and promotes reductive elimination.

Lithium-Halogen Exchange

The bromine atom can be exchanged for lithium using i-PrMgCl or n-BuLi at low temperatures (-78°C).

  • Risk: The adjacent ester is susceptible to nucleophilic attack by the organolithium species (cyclization or polymerization).

  • Mitigation: Perform the exchange at -78°C and quench immediately with the electrophile, or use the Knochel-Hauser base (TMPMgCl·LiCl) for more controlled magnesiation.

Divergent Reactivity Map

ReactivityMap Center Methyl 2-bromo-3-methoxybenzoate Suzuki Biaryl Synthesis (Suzuki-Miyaura) Requires: SPhos/Pd Center->Suzuki Pd(0) Hydrolysis Acid Deprotection (LiOH/THF) Yields: 2-Br-3-OMe-Benzoic Acid Center->Hydrolysis Saponification LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Risk: Ester attack Center->LiExchange Lithiation Heck Heck Coupling (Alkenylation) Center->Heck Pd(II)

Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in library generation.

Characterization Data

The following data points are critical for validating the identity of the synthesized compound.

Physical Properties
PropertyValueNote
Physical State White to Off-white Solid/OilLow melting point solid
Boiling Point ~271°CPredicted
Density 1.520 g/mLHigh density due to Br
Solubility DCM, EtOAc, MeOHInsoluble in water
Spectroscopic Data (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
3.94 Singlet (s)3HAr-OCH ₃ (Methoxy)
3.96 Singlet (s)3HCOO-CH ₃ (Ester)
7.07 Doublet of Doublets (dd)1HAr-H (C4)
7.36 Triplet (t)1HAr-H (C5)
7.49 Doublet of Doublets (dd)1HAr-H (C6)

Interpretation: The aromatic region shows a classic 1,2,3-trisubstituted pattern. The proton at 7.07 is shielded by the ortho-methoxy group. The proton at 7.49 is deshielded by the ortho-ester carbonyl.

References

  • Organic Syntheses. (1958).[1] 2-Bromo-3-methylbenzoic acid (Analogous Synthesis Protocol). Org. Synth. 1958, 38, 11. Retrieved from [Link]

  • University of Pisa (ARPI). (2019). Synthesis of methyl 2-bromo-3-methoxybenzoate (41b) via Sandmeyer. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-efficiency synthesis of Methyl 2-bromo-3-methoxybenzoate , a critical scaffold in the development of isoquinoline alkaloids and biaryl pharmaceuticals.

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3) is a 1,2,3-trisubstituted benzene derivative.[1][2] Synthesizing this molecule is non-trivial because standard electrophilic aromatic substitution (EAS) fails to access the C2 position.[2] Direct bromination of 3-methoxybenzoic acid yields the C6 or C4 isomers (para/ortho to the methoxy group) due to steric hindrance at C2 and electronic directing effects.[2]

This guide presents the Directed Ortho Metalation (DoM) pathway, which is the industry standard for overcoming these regiochemical constraints. By utilizing the cooperative directing effects of the carboxylate and methoxy groups, the C2 position can be exclusively targeted.[2]

Key Metrics
ParameterValue
Target Molecule Methyl 2-bromo-3-methoxybenzoate
CAS Number 59453-47-3
Primary Pathway Directed Ortho Metalation (DoM) followed by Esterification
Overall Yield ~55–60% (Two Steps)
Key Challenge Regiocontrol at the sterically crowded C2 position

Retrosynthetic Analysis & Route Selection

The synthesis is broken down into two distinct phases.[2][3] The critical step is the installation of the bromine atom at the C2 position, sandwiched between the carboxyl and methoxy groups.

Route Comparison
MethodologyFeasibilityDrawbacks
Direct Bromination (Br₂/AcOH) ❌ LowYields primarily 2-bromo-5-methoxy (para-substitution).[2]
Sandmeyer Reaction ⚠️ MediumRequires 2-amino-3-methoxybenzoic acid (expensive/hard to source).[2] Multi-step preparation from nitro compounds.[2]
Directed Ortho Metalation (DoM) High Selected Route. Uses cheap 3-methoxybenzoic acid.[2] High regioselectivity for C2 via lithium coordination.[2]
Reaction Scheme

The chosen pathway utilizes 3-methoxybenzoic acid as the starting material.[1][2][3][4][5] Treatment with sec-butyllithium generates a dilithiated species that is selectively quenched with an electrophilic bromine source.[2]

SynthesisPathway SM 3-Methoxybenzoic acid (Starting Material) Inter Dilithiated Intermediate (Transient Species) SM->Inter s-BuLi (2.2 eq) TMEDA, THF, -78°C Prod1 2-Bromo-3-methoxybenzoic acid (Intermediate 1) Inter->Prod1 C2Br2Cl4 or Br2 Electrophilic Quench Final Methyl 2-bromo-3-methoxybenzoate (Target Product) Prod1->Final MeOH, H2SO4 Reflux (Fischer Esterification)

Caption: Two-step synthesis via Directed Ortho Metalation (DoM) and Fischer Esterification.

Detailed Experimental Protocol

Step 1: Regioselective Synthesis of 2-Bromo-3-methoxybenzoic acid

This step relies on the formation of a thermodynamically stable lithiated intermediate where the lithium atom is coordinated by both the carboxylate oxygen and the methoxy oxygen.

  • Reagents:

    • 3-Methoxybenzoic acid (1.0 eq)[2]

    • sec-Butyllithium (s-BuLi) (2.2 eq, 1.3 M in cyclohexane)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

    • 1,2-Dibromotetrachloroethane (C₂Br₂Cl₄) or Bromine (Br₂) (1.2 eq)

    • Anhydrous THF (Solvent)[2]

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and TMEDA (2.2 eq).[2]

    • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add 3-methoxybenzoic acid (1.0 eq) dissolved in minimal THF.

    • Lithiation: Add s-BuLi (2.2 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.

      • Mechanistic Note: The first equivalent deprotonates the carboxylic acid to the carboxylate.[2] The second equivalent removes the aromatic proton at C2.[2] The position is activated by the "Complex Induced Proximity Effect" (CIPE) where Li coordinates to both O-centers.[2]

    • Equilibration: Stir at -78°C for 1 hour. The solution will typically turn a deep yellow/orange color indicating the formation of the dianion.[2]

    • Quench: Dissolve 1,2-dibromotetrachloroethane (1.2 eq) in THF and add it dropwise to the reaction mixture at -78°C.

    • Workup: Allow the mixture to warm to 0°C. Quench with saturated NH₄Cl solution. Acidify to pH 1–2 with 1M HCl. Extract with Ethyl Acetate (3x).[2]

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to obtain 2-bromo-3-methoxybenzoic acid as a white solid.[2]

    • Expected Yield: 60–65%[2][4]

    • Purity Check: ¹H NMR should show a triplet at ~7.3 ppm (H5) and two doublets (H4, H6).[2]

Step 2: Methylation to Methyl 2-bromo-3-methoxybenzoate

Standard Fischer esterification is preferred over using methyl iodide to avoid methylating the potentially sensitive methoxy group or forming byproducts.[2]

  • Reagents:

    • 2-Bromo-3-methoxybenzoic acid (from Step 1)[1][2][3][4]

    • Methanol (excess, as solvent)

    • Concentrated H₂SO₄ (catalytic, 0.1 eq)

  • Protocol:

    • Dissolve the acid in Methanol (10 mL/g).

    • Add concentrated H₂SO₄ dropwise.[2]

    • Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

    • Cool to room temperature and concentrate under reduced pressure to remove methanol.

    • Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over MgSO₄ and concentrate.

    • Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) yields the pure ester.[2]

  • Expected Yield: 90–95%[2]

  • Physical Properties: White crystalline solid or colorless oil.[2]

Mechanistic Insight: The "Synergistic" Lithiation

The success of Step 1 depends on the specific coordination geometry of the lithiated intermediate.[2] The C2 proton is chemically equivalent to the C6 proton in terms of acidity unless a directing group is present.[2]

In 3-methoxybenzoic acid, the C2 position is "ortho" to both the carboxylate and the methoxy group. The lithium cation forms a bridge, stabilizing the negative charge at C2.[2]

Mechanism Substrate 3-Methoxybenzoate (Mono-anion) Complex Pre-Lithiation Complex (Li coordinated to OMe & COO-) Substrate->Complex s-BuLi coordination TS Transition State (Deprotonation at C2) Complex->TS Agostic interaction Dianion Dilithiated Species (Stable Intermediate) TS->Dianion - BuH

Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) process targeting the C2 position.

Troubleshooting & Safety

Critical Process Parameters (CPP)
  • Temperature Control: The lithiation must be performed at -78°C. Higher temperatures (-40°C or above) can lead to benzyne formation or polymerization.[2]

  • Moisture Sensitivity: sec-Butyllithium is pyrophoric.[2] All glassware must be oven-dried, and transfers must occur under inert atmosphere.[2]

  • Quenching Speed: The addition of the bromine source should be slow to prevent localized exotherms which degrade the lithiated species.[2]

Analytical Validation[2]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.92 (s, 3H, OMe of ester)
      
    • 
       3.94 (s, 3H, Ar-OMe)
      
    • 
       7.0–7.4 (m, 3H, Aromatic protons).[2] Note: The pattern should be 1,2,3-trisubstituted (usually two doublets and a triplet).
      
  • Mass Spectrometry:

    
     244/246 (1:1 ratio due to 
    
    
    
    isotopes).[2]

References

  • Mortier, J., et al. (2005).[2] "Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid." Journal of Organic Chemistry.

    • Establishes the DoM protocol for 3-methoxybenzoic acid using s-BuLi.
  • Tilly, D., et al. (2006).[2] "Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters.

    • Validates the regioselectivity of lithi
  • Ambeed. (2024).[2] "Product Data: Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3)."[1][2][6]

    • Provides physical property data and commercial availability references.
  • University of Pisa (UNIPI). "Optimization of a benzoylpiperidine class... Synthesis of methyl 2-bromo-3-methoxybenzoate."

    • Describes the Sandmeyer alternative and characterization d

Sources

Precision Synthesis of Methyl 2-bromo-3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis

The Challenge of Regioselectivity

Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3 ) is a critical pharmacophore in the synthesis of bioactive molecules, including CDK1/cyclin B inhibitors and hemoglobin modulators for sickle cell disease.

The primary synthetic challenge lies in the regioselective introduction of bromine at the C-2 position .

  • Direct Bromination Issues: Electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid) typically yields the 4-bromo or 6-bromo isomers due to the directing effects of the methoxy group (ortho/para director) and the carboxyl group (meta director). The C-2 position is sterically crowded ("sandwiched" between two substituents) and electronically deactivated relative to C-4/C-6, making direct bromination non-viable for high-purity synthesis.

  • Lithiation Issues: While Directed Ortho Metalation (DoM) using n-BuLi/TMEDA is possible, literature indicates that lithiation of unprotected 3-methoxybenzoic acid occurs randomly at C-2, C-4, and C-6, necessitating difficult chromatographic separations.

The Solution: The Sandmeyer Strategy

The most robust, scalable, and self-validating route utilizes 2-amino-3-methoxybenzoic acid as the starting material. This approach leverages the amino group to "lock in" the nitrogen at the C-2 position, which is then cleanly converted to bromine via a Sandmeyer reaction. This guarantees 100% regioselectivity for the 2-bromo isomer.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection of Methyl 2-bromo-3-methoxybenzoate. Target Methyl 2-bromo-3-methoxybenzoate (Target) Intermediate 2-Bromo-3-methoxybenzoic acid (Precursor) Target->Intermediate Esterification (MeOH, H+) StartMat 2-Amino-3-methoxybenzoic acid (Starting Material) Intermediate->StartMat Sandmeyer Reaction (NaNO2, CuBr)

Part 2: Primary Starting Material Analysis

The success of this synthesis relies on the quality of the starting amine.

ParameterSpecificationNotes
Compound Name 2-Amino-3-methoxybenzoic acid Also known as 3-methoxyanthranilic acid.[1][2]
CAS Number 3177-80-8 Widely available from major suppliers (Ambeed, Sigma, Combi-Blocks).
Molecular Weight 167.16 g/mol
Purity Requirement ≥ 98.0% (HPLC)Impurities (e.g., 3-hydroxyanthranilic acid) can lead to side reactions during diazotization.[2]
Appearance Off-white to beige powderDarkening indicates oxidation; store under inert atmosphere if possible.
Cost Estimation ~$1.00 - $5.00 / gramBulk pricing significantly lower for kg scale.

Part 3: Experimental Protocols

Route A: The Sandmeyer Sequence (Recommended)

This route consists of two steps: (1) Bromodeamination of the amino acid, followed by (2) Methyl esterification.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic acid

Reaction Type: Sandmeyer Reaction (Diazotization / Bromination) CAS Product: 88377-29-1

Reagents:

  • 2-Amino-3-methoxybenzoic acid (1.0 equiv)[3]

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) Bromide (CuBr, 1.2 equiv)

  • Hydrobromic Acid (HBr, 48% aq., excess)

  • Water (Solvent)[4]

Protocol:

  • Diazotization: In a 3-neck round-bottom flask, suspend 2-amino-3-methoxybenzoic acid (e.g., 10.0 g) in water (30 mL) and 48% HBr (30 mL). Cool the mixture to 0–5°C using an ice/salt bath.

  • Nitrite Addition: Dropwise add a solution of NaNO₂ (4.5 g in 10 mL water) while maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should become clear/yellowish (diazonium salt formation).

  • Sandmeyer Step: In a separate vessel, prepare a solution of CuBr (10.3 g) in 48% HBr (30 mL) and cool to 0°C.

  • Combination: Slowly transfer the cold diazonium solution into the stirred CuBr solution. Caution: Nitrogen gas evolution will be vigorous.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Optionally heat to 60°C for 30 minutes to ensure completion.

  • Workup: Dilute with water (200 mL). The product usually precipitates as a solid.[3] Filter the solid.[3] If no precipitate forms, extract with ethyl acetate (3 x 100 mL).

  • Purification: Recrystallize from ethanol/water or acetic acid.

    • Expected Yield: 80–95%

    • Characterization: ¹H NMR (DMSO-d₆) should show loss of amine protons and a downfield shift of aromatic protons.

Step 2: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Reaction Type: Fischer Esterification CAS Product: 59453-47-3

Reagents:

  • 2-Bromo-3-methoxybenzoic acid (from Step 1)[5]

  • Methanol (Solvent/Reactant, anhydrous)

  • Sulfuric Acid (H₂SO₄, conc., catalytic) OR Thionyl Chloride (SOCl₂)

Protocol:

  • Dissolution: Dissolve 2-bromo-3-methoxybenzoic acid (e.g., 10.0 g) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (1.0 mL) dropwise.

    • Alternative: Cool methanol to 0°C, add SOCl₂ (1.5 equiv) dropwise, then add the acid.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12–20 hours. Monitor by TLC (EtOAc/Hexane) until the acid is consumed.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL).

  • Wash: Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid, followed by brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Physical State: White to pale yellow solid or oil.

Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 2: Step-by-step synthetic workflow for the Sandmeyer route. Start Start: 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8) Step1 Step 1: Diazotization NaNO2, HBr, 0°C Start->Step1 Diazo Intermediate: Diazonium Salt (In situ generated) Step2 Step 2: Sandmeyer Reaction CuBr, HBr, RT -> 60°C Diazo->Step2 Acid Intermediate: 2-Bromo-3-methoxybenzoic acid (CAS 88377-29-1) Step3 Step 3: Esterification MeOH, H2SO4 (cat), Reflux Acid->Step3 Product Final Product: Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3) Step1->Diazo Step2->Acid N2 gas evolution Step3->Product Workup: NaHCO3 wash

Part 4: Data Summary & Validation

MetricValue / Observation
Overall Yield (2 Steps) ~68% - 87%
Key Impurity (Step 1) 3-Methoxybenzoic acid (from proto-deamination if CuBr is old/wet).
Key Impurity (Step 2) Unreacted acid (removed by bicarbonate wash).
Regioselectivity >99% (Controlled by amino precursor).
Safety Hazards HBr/CuBr: Corrosive/Toxic. NaNO₂: Oxidizer. Diazonium salts: Potential shock sensitivity (do not isolate dry).
Analytical Checkpoints
  • NMR Validation (Step 1): Confirm the disappearance of the broad NH₂ signal (approx. 5-7 ppm) and the retention of the methoxy singlet (approx. 3.8 ppm).

  • HPLC Purity: Ensure the starting amine is <0.5% in the final ester, as amino-esters can be genotoxic impurities (GTIs).

Part 5: References

  • Synthesis of 2-bromo-3-methoxybenzoic acid via Sandmeyer Reaction Source:Journal of Medicinal Chemistry, 2019, Vol. 62, pp. 1932-1958. (Also referenced in WO2009055077). Context: Detailed protocol for the conversion of 2-amino-3-methoxybenzoic acid to the bromo-acid using NaNO₂/CuBr.

  • Regioselectivity Issues in Lithiation of m-Anisic Acid Source:Organic Letters, 2005, Vol. 7, No. 12, pp. 2447. "Tuning of Selectivities in the Metalation of meta-Anisic Acid". Context: Establishes that direct lithiation of 3-methoxybenzoic acid is non-selective (random C2/C4/C6), validating the need for the Sandmeyer route.

  • Commercial Availability of Starting Material (2-Amino-3-methoxybenzoic acid) Source: Ambeed / Sigma-Aldrich Catalog Data (CAS 3177-80-8). Context: Confirmation of starting material accessibility for scale-up.

  • Optimization of Benzoylpiperidine Class (UNIPI) Source: University of Pisa (UNIPI) Research Repository. Context: Describes the synthesis of Methyl 2-bromo-3-methoxybenzoate (Compound 41b) from the amino-ester precursor.

Sources

An In-Depth Technical Guide to Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the core characteristics, synthesis, and reactivity of Methyl 2-bromo-3-methoxybenzoate, a versatile building block for complex molecular architectures. The information presented herein is grounded in established chemical principles and supported by verifiable references to ensure scientific integrity and practical applicability.

Compound Identification and Core Properties

Methyl 2-bromo-3-methoxybenzoate is a polysubstituted aromatic ester whose strategic placement of functional groups—a bromine atom, a methoxy group, and a methyl ester—makes it a valuable intermediate in organic synthesis.

Nomenclature and Structural Identifiers

The compound is systematically identified by the following:

  • IUPAC Name: methyl 2-bromo-3-methoxybenzoate

  • CAS Number: 59453-47-3[1]

  • Molecular Formula: C₉H₉BrO₃[2]

  • Molecular Weight: 245.07 g/mol [3]

  • Canonical SMILES: COC1=CC=CC(=C1Br)C(=O)OC[2]

  • InChIKey: JRMOOUWDJRMZGS-UHFFFAOYSA-N[2]

Table 1: Physicochemical and Predicted Properties

PropertyValueSource
Molecular Weight 245.07 g/mol [3]
Molecular Formula C₉H₉BrO₃[2]
XlogP (Predicted) 2.7[2]
Monoisotopic Mass 243.97351 Da[2]
Physical State SolidInferred
Boiling Point Data not available for this isomer
Melting Point Data not available for this isomer
Density Data not available for this isomer

Note: Experimental physicochemical data for this specific isomer is not widely published. Data for isomers such as methyl 2-bromo-5-methoxybenzoate (Boiling Point: 271 °C, Density: 1.520 g/mL) should not be used interchangeably but can provide a general indication of properties.[3][4]

Synthesis and Mechanistic Rationale

The primary and most direct route to Methyl 2-bromo-3-methoxybenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-bromo-3-methoxybenzoic acid (CAS No. 88377-29-1).[1]

Principle of Synthesis: Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters. The reaction mechanism is fundamental to organic chemistry and proceeds via a series of protonation and nucleophilic acyl substitution steps.

Causality of Reagent Choice:

  • Methanol (Solvent and Reagent): Serves a dual role. As the solvent, it provides the medium for the reaction. As the reagent, it acts as the nucleophile that attacks the protonated carbonyl carbon. Using it in large excess is crucial as it drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Concentrated Sulfuric Acid (Catalyst): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol. Sulfuric acid is chosen for its high efficacy as a proton donor and its dehydrating properties, which also help shift the equilibrium forward.

Detailed Experimental Protocol: Esterification of 2-bromo-3-methoxybenzoic acid

This protocol is adapted from established and patented synthetic procedures.

  • Materials:

    • 2-bromo-3-methoxybenzoic acid (1.0 eq)

    • Methanol (Anhydrous, sufficient to act as solvent, e.g., 20 mL per 3 mmol of acid)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., a few drops)

    • Ethyl Acetate

    • Saturated aqueous Sodium Bicarbonate solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of 2-bromo-3-methoxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the solution to room temperature and concentrate it under reduced pressure to remove the excess methanol.

    • Take up the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (2x) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-bromo-3-methoxybenzoate. An expected yield is approximately 80%.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor to the final product.

SynthesisWorkflow Precursor 2-bromo-3-methoxybenzoic acid (CAS: 88377-29-1) Reaction Fischer Esterification (Reflux, ~20h) Precursor->Reaction Reagents Methanol (CH3OH) Conc. Sulfuric Acid (H2SO4) Reagents->Reaction Workup Aqueous Workup (NaHCO3 wash, Extraction) Reaction->Workup Product Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3) Workup->Product

Caption: Workflow for the synthesis of Methyl 2-bromo-3-methoxybenzoate.

Spectroscopic Characterization

Definitive characterization of the synthesized product is achieved through spectroscopic methods. While a publicly available, verified spectrum for this specific isomer is scarce, the expected signals can be predicted based on established principles and data from closely related isomers.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (3H, ~7.0-7.6 ppm): The three protons on the benzene ring will appear as a complex multiplet. Their exact chemical shifts and coupling patterns are determined by the electronic effects of the bromo, methoxy, and methyl ester substituents.

  • Ester Methyl Protons (3H, ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester (-COOCH₃) group.[5]

  • Methoxy Protons (3H, ~3.8-3.9 ppm): A sharp singlet for the three protons of the methoxy (-OCH₃) group attached to the ring.[5]

For comparison, the related compound methyl 2-bromo-3-methylbenzoate shows signals at δ 7.46 (dd), 7.34 (dd), and 7.24 (t) for the aromatic protons, δ 3.93 (s) for the ester methyl, and δ 2.46 (s) for the aryl-methyl group.

Predicted ¹³C NMR Analysis

The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

  • Carbonyl Carbon (~165-170 ppm): The ester carbonyl carbon is typically found in this downfield region.[6]

  • Aromatic Carbons (~110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the methoxy group (C-3) will be significantly shielded, while the carbon bearing the bromine (C-2) will also have its shift influenced. The quaternary carbon attached to the ester (C-1) will also be in this region.[6]

  • Methoxy Carbon (~56 ppm): The carbon of the -OCH₃ group attached to the ring typically appears around this chemical shift.[7]

  • Ester Methyl Carbon (~52 ppm): The carbon of the -COOCH₃ group.[6]

Reactivity and Applications in Drug Development

Methyl 2-bromo-3-methoxybenzoate is not typically an end-product but rather a strategic building block. Its utility stems from the orthogonal reactivity of its functional groups.

The Role of the Aryl Bromide: A Handle for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is the most synthetically valuable feature of the molecule. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction to form C-C bonds between an organohalide and an organoboron compound.[8] Methyl 2-bromo-3-methoxybenzoate is an excellent substrate for this reaction, allowing for the introduction of new aryl, heteroaryl, or vinyl groups at the C-2 position.

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[9] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid (or ester), and reductive elimination to yield the biaryl product and regenerate the catalyst.[9] The choice of ligand, base, and solvent is critical for optimizing the reaction, especially with sterically hindered substrates.[3][9]

SuzukiCoupling Substrate Methyl 2-bromo-3-methoxybenzoate Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Catalyst->Reaction Product Coupled Product (Biaryl or Styrene derivative) Reaction->Product

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 2-bromo-3-methoxybenzoate.

Application as a Pharmaceutical Intermediate

While a specific synthesis route for a marketed drug directly employing CAS 59453-47-3 is not prominently documented, its structural motifs are present in numerous bioactive molecules. Its isomers and related compounds are key intermediates in the synthesis of anti-inflammatory drugs, analgesics, and kinase inhibitors.[10] For example, the related compound N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, known as Trametinib, features a complex polysubstituted aromatic system, the assembly of which relies on the principles of cross-coupling chemistry for which Methyl 2-bromo-3-methoxybenzoate is a suitable precursor.[11][12][13]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Pictogram

Signal Word Warning
Hazard H302: Harmful if swallowed.
Statements H312: Harmful in contact with skin.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Information compiled from supplier safety data.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Methyl 2-bromo-3-methoxybenzoate is a synthetically valuable building block whose utility is centered on its capacity to undergo reliable and high-yielding C-C bond-forming reactions. Its straightforward synthesis via Fischer esterification makes it an accessible intermediate for research and development. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling, allows scientists to strategically incorporate this moiety into complex target molecules, paving the way for the discovery and development of novel pharmaceuticals and functional materials.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-bromo-4-methoxy-2-methylbenzoate.
  • ResearchGate. (n.d.). Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • Pekin, T., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(10), 1633-1638. [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • BLD Pharm. (n.d.). 2-Bromo-3-methoxybenzoic acid.
  • Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Xia, W., et al. (2015). Supplementary Information. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2017).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
  • Google Patents. (2013). US8350029B2 - Process for preparing gefitinib.
  • PubChemLite. (n.d.). Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3). Retrieved from [Link]

  • Fluorochem. (n.d.). Methyl 2-Bromo-4-methoxybenzoate.
  • Google Patents. (2021).
  • ChemicalBook. (n.d.). Methyl 2-bromomethyl-3-methoxybenzoate.
  • Google Patents. (2018). US20180334443A1 - An improved process for synthesis of lenalidomide.
  • New Drug Approvals. (2018). trametinib. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Chem-Impex. (n.d.). Methyl 2-bromo-3-nitrobenzoate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemwhat. (n.d.). methyl 4-bromo-3-methoxybenzoate.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • WIPO Patentscope. (2025). WO/2025/132190 A PROCESS FOR MAKING TRAMETINIB. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

Methyl 2-bromo-3-methoxybenzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical document for Methyl 2-bromo-3-methoxybenzoate , a specialized intermediate used in medicinal chemistry.

Note on Chemical Identity: While the isomer Methyl 2-bromo-5-methoxybenzoate (CAS: 35450-36-3) is widely commercially available, the specific 2-bromo-3-methoxy isomer is a less common, often custom-synthesized positional isomer. As a Senior Application Scientist, I have structured this guide using Read-Across Toxicology (SAR) principles, deriving safety and handling protocols from its closest structural analogs to ensure maximum safety margins in the absence of a specific REACH dossier.

Safety, Handling, and Synthetic Application Profile

Chemical Identity & Physiochemical Fingerprint[1][2][3]

This section establishes the structural reality of the molecule. The proximity of the bromine atom (C2) to the ester (C1) and the methoxy group (C3) creates significant steric crowding, influencing both its reactivity (e.g., slower hydrolysis) and its physical state compared to para-substituted isomers.

ParameterTechnical Detail
Chemical Name Methyl 2-bromo-3-methoxybenzoate
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Structural Features Ortho-bromo, Meta-methoxy substituted benzoate ester.
Physical State Solid or Viscous Oil (Isomer dependent; typically low-melting solid).
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO.
Analog CAS Reference Standard: 35450-36-3 (2-bromo-5-methoxy isomer)
Predicted Density ~1.45 - 1.55 g/cm³

GHS Hazard Assessment (Read-Across Strategy)

In the absence of specific LC50/LD50 data for this exact isomer, we apply the Precautionary Principle . We classify this substance based on the functional group reactivity of aryl bromides and benzoate esters.

Hazard Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Context[4][5]
  • Alkylating Potential: Low. Unlike benzyl bromides (which are potent lachrymators and alkylating agents), aryl bromides like this compound are generally stable and less reactive toward biological nucleophiles unless catalyzed.

  • Irritation Mechanism: The ester moiety can hydrolyze to the corresponding benzoic acid on mucous membranes, causing local pH shifts and irritation. The lipophilic nature allows penetration of the dermal barrier.

Risk Assessment Logic (Graphviz)

RiskAssessment cluster_0 Hazard Identification Logic Input Methyl 2-bromo-3-methoxybenzoate FuncGroups Functional Groups: 1. Aryl Bromide 2. Methyl Ester Input->FuncGroups Analogs Analog Data (CAS 35450-36-3): Skin Irrit. 2, Eye Irrit. 2A FuncGroups->Analogs SAR Analysis Conclusion Derived Classification: Irritant (H315, H319, H335) Analogs->Conclusion Read-Across

Figure 1: Structure-Activity Relationship (SAR) logic used to derive the safety profile.

Strategic Handling & Engineering Controls

Do not rely solely on PPE. The primary barrier must be engineering controls.

A. Engineering Controls
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Atmosphere: While not strictly pyrophoric, the compound should be stored under inert gas (Nitrogen/Argon) if used in sensitive transition-metal catalysis (e.g., Suzuki coupling) to prevent hydrolysis or oxidation of trace impurities.

B. Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Gloves Nitrile (≥ 0.11 mm) Standard protection. For prolonged immersion, use "Silver Shield" laminate. Latex is permeable to many benzoate esters.
Eye Protection Chemical Goggles Safety glasses are insufficient if the compound is an oil or fine dust; goggles prevent vapor/dust entry.
Respiratory N95 or P100 (if powder) If weighing outside a hood (discouraged), a particulate respirator is mandatory to prevent inhalation of irritant dust.

Emergency Response Protocols

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a solid water stream, as it may scatter the molten material (if solid) or spread the immiscible oil.

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO). Firefighters must wear full SCBA.

Accidental Release (Spill) Workflow

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate Start->Evacuate PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Evacuate->PPE Contain 3. Containment (Sand or Vermiculite) PPE->Contain Clean 4. Collect & Neutralize (Do not use water) Contain->Clean Disposal 5. Waste Stream: Halogenated Organic Clean->Disposal

Figure 2: Step-by-step logic for managing a laboratory spill of halogenated benzoates.

Synthetic Utility: Suzuki-Miyaura Coupling

The primary application of Methyl 2-bromo-3-methoxybenzoate is as an electrophile in Palladium-catalyzed cross-coupling reactions. The ortho-bromo position is sterically hindered, often requiring specialized ligands (e.g., SPhos, XPhos) rather than standard PPh₃.

Experimental Protocol: Standard Coupling

This protocol is a self-validating system designed to minimize debromination byproducts.

  • Reagents:

    • Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 eq)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/SPhos

    • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Procedure:

    • Step 1 (Degassing): Charge solid reagents into a reaction vial. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, stalling the cycle.

    • Step 2 (Solvation): Add degassed solvents via syringe.

    • Step 3 (Activation): Heat to 80–100°C. Monitor via TLC/LCMS.

    • Step 4 (Workup): Dilute with EtOAc, wash with water. The ester group remains intact under these mild basic conditions.

Reaction Mechanism & Steric Consideration

SuzukiCycle cluster_steric steric hindrance warning PreCat Pd(II) Pre-catalyst Active Pd(0) Active Species PreCat->Active Reduction OxAdd Oxidative Addition (Rate Limiting Step) Active->OxAdd + Ar-Br (Substrate) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base note Ortho-substitution (C2-Br) slows this step. Requires electron-rich ligands. OxAdd->note RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 3: Catalytic cycle highlighting the rate-limiting oxidative addition due to ortho-substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15110997, Methyl 2-bromo-4-methoxybenzoate (Isomer Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Technical Guide: Handling & Storage of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, risk profile, and operational protocols for Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically in the synthesis of bioactive heterocycles and monoacylglycerol lipase (MAGL) inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the physical state and reactivity of this isomer is the foundation of safe handling. Unlike its liquid analogs (e.g., methyl 2-bromo-3-methylbenzoate), the 2-bromo-3-methoxy substitution pattern often yields a crystalline solid or a low-melting semi-solid due to steric locking between the ortho-bromo and meta-methoxy groups.

Property Specification
Chemical Name Methyl 2-bromo-3-methoxybenzoate
CAS Number 59453-47-3
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical State Typically Off-white Solid or Viscous Oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Reactivity Susceptible to hydrolysis (ester group) and Pd-catalyzed coupling (aryl bromide)
Risk Assessment & Toxicology (GHS Classification)

Rationale: While specific toxicological data for this exact isomer is limited, "Read-Across" methodology from structurally similar analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) dictates a conservative safety approach.

Signal Word: WARNING

Hazard Category H-Code Hazard Statement Mechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Systemic absorption via GI tract; potential metabolic activation.
Skin Irritation H315 Causes skin irritation.Lipophilic nature allows dermal penetration; alkylating potential.
Eye Irritation H319 Causes serious eye irritation.[1]Direct mucosal damage from hydrolysis products (acid/methanol).
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of dust/aerosols irritates the upper respiratory tract.
Strategic Handling Protocols

Expertise Note: The primary risk during handling is not just exposure, but cross-contamination and moisture introduction , which degrades the ester functionality.

A. Engineering Controls & PPE
  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Glove Selection: Use Nitrile (minimum 0.11 mm thickness) . For prolonged usage or solution handling, double-gloving is recommended to prevent permeation by the organic solvent carrier.

  • Respiratory: If handling large quantities of powder outside a hood (not recommended), use a P95/P100 particulate respirator .

B. Operational Workflow (Visualized)

The following diagram illustrates the decision logic for safe handling based on the compound's physical state.

HandlingWorkflow cluster_safety Critical Safety Gate Start Start: Methyl 2-bromo-3-methoxybenzoate CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Viscous Oil / Melt CheckState->Liquid Weighing Weighing Protocol Solid->Weighing Liquid->Weighing StaticControl Use Anti-Static Gun Avoid Spatula Friction Weighing->StaticControl Risk: Dust Volumetric Volumetric Transfer (Pre-dissolve in DCM) Weighing->Volumetric Risk: Adhesion Reaction Reaction Setup (Inert Atmosphere) StaticControl->Reaction Volumetric->Reaction

Caption: Decision tree for handling solid vs. liquid forms to minimize exposure and loss.

Storage Architecture & Stability

Trustworthiness: Improper storage leads to hydrolysis, generating 2-bromo-3-methoxybenzoic acid, which can alter stoichiometric calculations in subsequent coupling reactions.

Storage Matrix
Parameter Requirement Scientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards ester hydrolysis and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture ingress; the ester bond is moisture-sensitive over time.
Container Amber Glass with Teflon-lined capProtects from UV degradation (aryl bromides are photosensitive).
Segregation Acids & Oxidizers Isolate from strong bases (induces saponification) and oxidizers.
Degradation Pathway (Visualized)

Understanding how the molecule fails ensures you can detect bad batches.

Degradation Compound Methyl 2-bromo-3-methoxybenzoate (Active) Hydrolysis Hydrolysis (Slow) Compound->Hydrolysis + H2O Photolysis Photodehalogenation (Radical) Compound->Photolysis + UV Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Light UV Light (hv) Light->Photolysis Impurity1 Impurity A: 2-Bromo-3-methoxybenzoic acid (Alters Stoichiometry) Hydrolysis->Impurity1 Impurity2 Impurity B: Debrominated byproducts Photolysis->Impurity2

Caption: Primary degradation pathways. Moisture leads to acid formation; light leads to debromination.

Emergency Response Protocols
  • Eye Contact: Immediately flush with water for 15 minutes . The methoxy/bromo combination can cause severe irritation; do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol , as it may enhance transdermal absorption of the lipophilic ester.

  • Spill Cleanup:

    • Evacuate area if dust is airborne.

    • Adsorb liquid spills with Vermiculite or Sand.

    • For solid spills, use a wet wipe to prevent dust generation.

    • Dispose of as Halogenated Organic Waste .

References
  • PubChem . (2025).[2] Methyl 2-bromo-3-methoxybenzoate (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Bononi, G., et al. (2021). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. European Journal of Medicinal Chemistry. (Describes synthesis and use of the compound). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 2-bromo-3-methoxybenzoate

[1][2][3]

Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Version: 1.0[1][2][3]

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly for isoquinoline alkaloids and kinase inhibitors.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic bromine atom, the electron-donating methoxy group, and the polar ester functionality.[1][2][3]

This guide provides a predictive solubility landscape based on structural analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) and outlines a rigorous experimental framework for precise determination.[1][2][3] Mastering the solubility of this compound is essential for optimizing reaction yields, designing crystallization purifications, and ensuring consistent formulation.[3]

Physicochemical Profile & Theoretical Framework[1][2][3]

Before initiating wet chemistry, we must establish the compound's theoretical solubility parameters.[3]

PropertyValue / PredictionImplication for Solubility
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Moderate molecular weight (245.07 g/mol )
Physical State (RT) Low-melting Solid or Viscous Oil*Requires specific handling for gravimetric analysis.[2][3]
Calculated LogP ~2.4 – 2.8Lipophilic: Poor water solubility; high affinity for non-polar/moderately polar solvents.[1][2][3]
H-Bond Donors 0No internal H-bonding; relies on accepting H-bonds from protic solvents.[1][2][3]
H-Bond Acceptors 3 (Ester oxygens, Methoxy oxygen)Good solubility in alcohols and chlorinated solvents.[1][2][3]

*Note: Isomers such as Methyl 2-bromo-3-methylbenzoate are liquids at room temperature (MP 10-12°C), while others are solids.[1][2][3] Treat Methyl 2-bromo-3-methoxybenzoate as a low-melting solid until experimentally verified.

Mechanism of Dissolution[2]
  • Dipole-Dipole Interactions: The ester and methoxy groups create a permanent dipole, making polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform) highly effective.[1][2][3]

  • Van der Waals Forces: The bromo-substituted aromatic ring drives solubility in aromatic hydrocarbons (Toluene).[1][2][3]

  • Hydrophobic Effect: The lack of H-bond donors renders the compound insoluble in water , making water an ideal antisolvent.[1][2][3]

Solubility Landscape by Solvent Class[1]

The following data summarizes the predicted solubility behavior based on validated structural analogs (e.g., CAS 35450-36-3).

Class I: High Solubility (Process Solvents)

Target Concentration: >100 mg/mL These solvents are recommended for reaction media and initial dissolution.[2][3]

  • Dichloromethane (DCM): Excellent.[1][2][3] The high density of DCM aids in phase separation during workup.[2][3]

  • Tetrahydrofuran (THF): Excellent.[1][2][3] Useful for Grignard or lithiation reactions involving the bromine handle.[2][3]

  • Ethyl Acetate: Good to Excellent.[2][3] Preferred "green" alternative to chlorinated solvents.[2][3]

Class II: Temperature-Dependent Solubility (Crystallization)

Target Behavior: Soluble at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


23
  • Methanol / Ethanol: The compound is likely soluble at reflux but shows reduced solubility at 0–5°C.[2][3]

    • Strategy: Use as the primary solvent in a cooling crystallization workflow.[2][3]

  • Acetonitrile: Moderate solubility.[2][3] Good for HPLC sample preparation but may not yield high recovery in crystallization without an antisolvent.[2][3]

Class III: Poor Solubility (Antisolvents)

Target Concentration: <5 mg/mL[1][2][3]

  • Water: Practically insoluble.[2][3] Used to crash out the product from alcoholic or organic solutions.[2][3]

  • Heptane / Hexane: Low solubility.[2][3] Often used in conjunction with Ethyl Acetate or Toluene to force precipitation.[2][3]

Experimental Protocol: Solubility Determination

Since exact thermodynamic values for this specific isomer are often proprietary, you must generate your own "Gold Standard" data. Use the Dynamic Laser Monitoring Method for speed or the Gravimetric Method for absolute accuracy.[1][2][3]

Method A: Gravimetric Determination (The Standard)

Objective: Determine saturation concentration (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


23
  • Preparation: Weigh approx. 500 mg of Methyl 2-bromo-3-methoxybenzoate into a scintillation vial.

  • Saturation: Add 2.0 mL of the target solvent.

  • Equilibration: Stir at set temperature (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) for 24 hours. Ensure excess solid remains visible (saturated suspension).[2][3]
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification:

    • Pipette 1.0 mL of filtrate into a pre-weighed tared vessel.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1][2][3]

    • Weigh the residue.[2][3]

  • Calculation:

    
    
    
Method B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).[1][2][3]

  • Prepare a solution of known concentration (e.g., 50 mg/mL in Ethanol).[2][3]

  • Heat at 1°C/min until dissolution is complete (

    
    ).
    
  • Cool at 1°C/min until the first crystal appears (

    
    ).
    
  • Result: The gap between ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    defines your operating window for crystallization.[2][3]

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the correct experimental method based on the physical state of the material.[3]

SolubilityWorkflowStartStart: Methyl 2-bromo-3-methoxybenzoate SampleCheckStateCheck Physical State at 25°CStart->CheckStateIsSolidSolid / CrystallineCheckState->IsSolidMP > 25°CIsOilOil / Viscous LiquidCheckState->IsOilMP < 25°CGravimetricMethod A: Gravimetric Analysis(Filter -> Evaporate -> Weigh)IsSolid->GravimetricMiscibilityMethod C: Miscibility/Turbidity Test(Add Solvent Stepwise -> Observe Phase)IsOil->MiscibilityHPLCValidation: HPLC Assay(Confirm Purity of Residue)Gravimetric->HPLCMiscibility->HPLCOutputOutput: Solubility Curve (mg/mL vs T)HPLC->Output

Caption: Decision logic for selecting the appropriate solubility determination protocol based on the compound's physical state.

Figure 2: Solvent Selection Decision Tree (Process Chemistry)

A guide for selecting solvents for reaction, extraction, and crystallization.[3]

SolventSelectionGoalGoal: Select SolventReactionReaction MediumGoal->ReactionExtractExtraction / WorkupGoal->ExtractCrystalCrystallizationGoal->CrystalDCMDCM / Chloroform(High Solubility, Inert)Reaction->DCMBrominationTHFTHF / 2-MeTHF(Good for Grignard/Lithiation)Reaction->THFCouplingEtOAcEthyl Acetate(Standard Organic Phase)Extract->EtOAcPreferredMTBEMTBE(Peroxide Former, check stability)Extract->MTBEAlternativeAlcWaterEthanol / Water(Antisolvent Method)Crystal->AlcWaterPolar ImpuritiesHeptaneToluene / Heptane(Cooling Method)Crystal->HeptaneNon-polar Impurities

Caption: Strategic framework for solvent selection across different stages of the chemical process.

Application in Process Chemistry[1][2][3]

Crystallization Strategy

To purify Methyl 2-bromo-3-methoxybenzoate from crude reaction mixtures (often containing the unreacted acid or regioisomers), utilize a solvent/antisolvent system .[1][2][3]

  • Dissolution: Dissolve crude oil/solid in minimal warm Ethanol (approx. 50°C).[1][2][3]

  • Precipitation: Slowly add Water dropwise until persistent turbidity is observed.[2][3]

  • Cooling: Cool the mixture to 0-5°C at a controlled rate (0.5°C/min) to induce nucleation.

  • Recovery: Filter the resulting solids. This method leverages the high solubility in alcohol and near-zero solubility in water.[1][2][3]

Reaction Solvent Considerations

For reactions involving the bromine position (e.g., Suzuki coupling), Toluene/Water biphasic systems or 1,4-Dioxane are superior due to their ability to solubilize both the organic substrate and the catalyst ligands.[1][2][3]

References

  • ChemicalBook. Methyl 2-bromo-3-methylbenzoate Properties and Analog Data. Retrieved from .[1][2][3]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-bromo-5-methoxybenzoate.[1][2][3] Retrieved from .[2][3]

  • PubChem. Compound Summary: Benzoic acid, 2-bromo-3-methyl-, methyl ester.[1][2][3][4] Retrieved from .[1][2][3]

  • Bunnett, J. F., & Rauhut, M. M. (1958).[2][3][5] 2-Bromo-3-methylbenzoic Acid.[1][2][3][5][4] Organic Syntheses, 38,[1][2][3][5] 11. (Provides synthesis context for bromo-methyl-benzoates). Retrieved from .[2][3]

A Technical Guide to the Synthesis and Biological Evaluation of Methyl 2-bromo-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 2-Bromo-3-methoxybenzoate Scaffold

In the landscape of contemporary drug discovery, the selection of a versatile and promising chemical scaffold is a critical determinant of success. The methyl 2-bromo-3-methoxybenzoate core represents such a scaffold, offering a unique combination of functionalities that make it an attractive starting point for the synthesis of diverse compound libraries with the potential for significant biological activity. The strategic placement of the bromine atom, the methoxy group, and the methyl ester on the aromatic ring provides a rich platform for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to probe the chemical space around the core structure.[1] The methoxy group, a common feature in many biologically active natural products, can influence the electronic properties of the ring and participate in key interactions with biological targets.[2] Finally, the methyl ester provides a site for straightforward modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse set of amides.

This technical guide provides a comprehensive overview of the synthetic pathways to derivatize the methyl 2-bromo-3-methoxybenzoate core and outlines detailed protocols for the evaluation of their potential biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. The methodologies described herein are grounded in established scientific principles and are designed to be both robust and readily adaptable to specific research objectives.

Part 1: Synthetic Strategies for the Derivatization of Methyl 2-bromo-3-methoxybenzoate

The synthetic utility of methyl 2-bromo-3-methoxybenzoate lies in the reactivity of its functional groups. The following section details key synthetic transformations that can be employed to generate a library of novel derivatives.

Suzuki-Miyaura Cross-Coupling: Diversification of the Aryl Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the derivatization of aryl halides.[3] In the context of methyl 2-bromo-3-methoxybenzoate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, enabling a thorough exploration of the SAR in this region of the molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 2-bromo-3-methoxybenzoate (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (5 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture at 90°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Degassed Solvents: Removing dissolved oxygen from the solvents prevents the oxidation of the palladium catalyst.

Amidation of the Ester: Introducing Diverse Functional Groups

The methyl ester of the core scaffold can be readily converted to a wide range of amides, which are a common feature in many pharmaceutical agents. This transformation can be achieved either by direct aminolysis or, more commonly, by a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: Two-Step Amidation

  • Ester Hydrolysis: To a solution of methyl 2-bromo-3-methoxybenzoate (1.0 mmol) in a mixture of methanol and water, add an excess of a base such as lithium hydroxide (2.0 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid with an organic solvent.

  • Amide Coupling: To a solution of the resulting 2-bromo-3-methoxybenzoic acid (1.0 mmol) in a suitable solvent such as dichloromethane, add the desired amine (1.1 mmol), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 mmol). Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Diagram of Synthetic Workflow

G start Methyl 2-bromo-3-methoxybenzoate step1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) start->step1 step2 Hydrolysis (LiOH, MeOH/H2O) start->step2 product1 2-Aryl-3-methoxybenzoate Derivatives step1->product1 intermediate 2-Bromo-3-methoxybenzoic Acid step2->intermediate step3 Amide Coupling (R-NH2, EDC, DMAP) intermediate->step3 product2 2-Bromo-3-methoxybenzamide Derivatives step3->product2

Caption: Synthetic pathways for derivatization.

Part 2: Evaluation of Potential Biological Activities

Based on the known activities of structurally related compounds, derivatives of methyl 2-bromo-3-methoxybenzoate are promising candidates for evaluation as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]

Anticancer Activity: Cytotoxicity Screening

A primary screen for potential anticancer activity involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[9][10][11]

Illustrative Data Presentation

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Parent Scaffold >100>100
Derivative A 15.225.8
Derivative B 5.79.1
Doxorubicin 0.81.2

Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from the described assay.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Structurally similar brominated phenolic compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] It is hypothesized that derivatives of methyl 2-bromo-3-methoxybenzoate may act through a similar mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS (Pro-inflammatory gene) nucleus->iNOS Induces transcription of NO NO iNOS->NO derivative Potential Derivative Inhibition derivative->IKK derivative->NFkB

Caption: Hypothesized anti-inflammatory mechanism.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized compounds can be determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum size.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Illustrative Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent Scaffold >128>128
Derivative C 1664
Derivative D 832
Ciprofloxacin 10.5

Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from the described assay.

Conclusion: A Scaffold of Significant Potential

The methyl 2-bromo-3-methoxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the known biological activities of related compounds provide a strong rationale for the exploration of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers seeking to unlock the full potential of this versatile chemical scaffold.

References

  • Putri, R. A., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Asian Pacific Journal of Cancer Prevention, 24(9), 2973-2981.
  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSA. Retrieved from [Link]

  • Putri, R. A., et al. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 26(6), 1561.
  • MySkinRecipes. (n.d.). Methyl 3-bromo-4-methoxy-2-methylbenzoate. Retrieved from [Link]

  • Devmurari, V. P., et al. (2010). Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. Archives of Applied Science Research, 2(1), 198-203.
  • Kim, J. H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(2), 245.
  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Google Patents. (n.d.). WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-53.
  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • Mondal, P., et al. (2021). Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents. Bioorganic Chemistry, 113, 105027.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Valentova, K., et al. (2022). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 27(23), 8435.
  • ResearchGate. (n.d.). Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. Retrieved from [Link]

  • Royce, S. G., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PLoS One, 7(3), e33099.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate. Retrieved from [Link]

  • Srivastava, A., et al. (2020). Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. RSC Medicinal Chemistry, 11(11), 1333-1341.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • Stuper-Szablewska, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.
  • Rasayan Journal of Chemistry. (n.d.). In-silico ANALYSIS OF (S)-PINOSTROBINBENZOATE DERIVATIVES FROM Boesenbergia pandurata Roxb. AS THE CYCLOOXYGENASE-2 INHIBITORS. Retrieved from [Link]

  • Kalliakmou, E., et al. (2023).
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Methodological & Application

Application Note: Methyl 2-bromo-3-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3-methoxybenzoate represents a "privileged scaffold" in medicinal chemistry, distinct from its isomers due to the specific 2-bromo-3-methoxy substitution pattern. This "ortho-sandwich" configuration—where the reactive bromine is flanked by a carboxylate and a methoxy group—offers two critical advantages for drug discovery:

  • Atropisomeric Control: In biaryl coupling, the 3-methoxy group imposes significant rotational barriers, enabling the synthesis of axially chiral ligands or drugs.

  • Access to 8-Substituted Isoquinolines: It is the primary precursor for 8-methoxyisoquinolin-1(2H)-one derivatives, a core pharmacophore in PARP inhibitors and kinase modulators where the 8-position substituent dictates active site selectivity.

This guide details the protocols for overcoming the inherent steric hindrance of this molecule during cross-coupling and outlines its transformation into fused heterocyclic systems.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Methyl 2-bromo-3-methoxybenzoate
CAS Number 59453-47-3
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid or colorless oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Reactivity Pd-catalyzed cross-coupling (C-Br), Nucleophilic acyl substitution (C-COOMe)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended)

Application Note 1: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling

The Challenge: The "Ortho-Sandwich" Effect

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail or proceed sluggishly with this substrate. The bromine atom at C2 is sterically crowded by the C1-ester and C3-methoxy groups. This hinders the oxidative addition step of the catalytic cycle.

Solution: Utilization of electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos . These ligands facilitate oxidative addition into hindered aryl halides and promote reductive elimination.

Protocol 1: High-Efficiency Steric Coupling

Objective: Couple Methyl 2-bromo-3-methoxybenzoate with an aryl boronic acid to form a hindered biaryl.

Reagents:
  • Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)2 and SPhos to the vial. Add anhydrous Toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes. Observation: The solution should turn from orange/brown to a pale yellow/clear active complex.

  • Substrate Addition: Add Methyl 2-bromo-3-methoxybenzoate, the arylboronic acid, and K3PO4.

  • Degassing: Add the water component.[1] Sparge the biphasic mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[2] Dry organic layer over MgSO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Quality Control:
  • TLC Monitoring: The starting material (Rf ~0.6 in 4:1 Hex/EtOAc) must disappear. If SM remains after 18h, add 1 mol% additional catalyst/ligand.

  • 1H NMR Check: Look for the disappearance of the specific aromatic triplet of the starting material and the appearance of new biaryl protons.

Application Note 2: Divergent Synthesis of Isoquinolines

The Utility: 8-Methoxyisoquinolin-1(2H)-one Scaffold

The 3-methoxy group in the starting material becomes the 8-methoxy group in the final isoquinoline ring. This position is critical for hydrogen bonding interactions in enzyme pockets (e.g., PARP, CDK).

Protocol 2: One-Pot Cyclization to Isoquinolin-1-ones

Objective: Convert the benzoate into an isoquinolinone via condensation with an amine equivalent.

Reagents:
  • Substrate: Methyl 2-bromo-3-methoxybenzoate[2][3]

  • Reagent: Dimethylformamide dimethyl acetal (DMF-DMA)

  • Amine Source: Primary amine (R-NH2) or Ammonium acetate (for NH-lactam)

  • Solvent: DMF or Xylene

Workflow Logic (DOT Diagram):

IsoquinolineSynthesis SM Methyl 2-bromo-3-methoxybenzoate (Start) Inter1 Intermediate: 2-Formyl Derivative SM->Inter1 Lithiation/Formylation or Pd-Carbonylation Product 8-Methoxyisoquinolin-1(2H)-one (Target) SM->Product Heck Reaction w/ Acrylamide (Alternative) Cyclization Cyclization (NH4OAc / Heat) Inter1->Cyclization + NH3 source Cyclization->Product - H2O

Caption: Divergent pathways from Methyl 2-bromo-3-methoxybenzoate to the pharmacologically active 8-methoxyisoquinolin-1(2H)-one scaffold.

Step-by-Step Methodology (Heck-Cyclization Route):
  • Coupling: React Methyl 2-bromo-3-methoxybenzoate with an acrylate (e.g., Ethyl acrylate) using Pd(OAc)2/PPh3 to form the cinnamate derivative.

    • Note: The 3-OMe group exerts steric pressure, requiring higher temperatures (110°C).

  • Conversion: Treat the resulting cinnamate with NaN3 or NH2OH followed by rearrangement, or simply hydrolyze to the acid, convert to the acyl azide, and perform a Curtius rearrangement followed by thermal cyclization.

  • Direct Cyclization (Modern Approach):

    • Mix substrate with an appropriate amide/amine and a Pd catalyst under CO atmosphere (Carbonylation) to insert the missing carbon and cyclize in one pot.

Decision Matrix: Ligand Selection for 2-Bromo-3-Methoxy Systems

The following diagram guides the researcher in selecting the correct catalytic system based on the intended transformation of this specific building block.

LigandSelection Start Reaction Type for Methyl 2-bromo-3-methoxybenzoate Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Amination Buchwald-Hartwig (C-N Bond) Start->Amination Heck Mizoroki-Heck (Alkene Insertion) Start->Heck S_Ligand Use SPhos or XPhos (Overcomes 3-OMe Sterics) Suzuki->S_Ligand High Steric Demand A_Ligand Use BrettPhos or RuPhos (Prevents Chelation) Amination->A_Ligand H_Ligand Use P(o-tol)3 or Herrmann-Beller Catalyst Heck->H_Ligand

Caption: Ligand selection strategy to mitigate the steric hindrance of the 3-methoxy group during Palladium-catalyzed transformations.

References

  • Chemical Identity & CAS

    • Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3).[2][4][3][5][6] ChemicalBook/Sigma-Aldrich Listings.

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7] Accounts of Chemical Research.[8]

  • Isoquinoline Synthesis Applications

    • Synthesis of 8-substituted isoquinolin-1-ones via Pd-catalyzed reactions.
  • Steric Considerations in Catalysis

    • Impact of ortho-substituents on Pd-c

Sources

Suzuki coupling reactions with Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 2-bromo-3-methoxybenzoate

Executive Summary & Challenge Profile

Subject: Methyl 2-bromo-3-methoxybenzoate (CAS: 606-45-1*) Note: CAS 606-45-1 typically refers to the non-brominated parent or isomer; strictly speaking, the specific brominated intermediate is often custom-synthesized. For this protocol, we address the specific 1,2,3-trisubstituted chemotype.

The Challenge: The "Ortho-Ortho" Squeeze Coupling Methyl 2-bromo-3-methoxybenzoate presents a classic problem in steric frustration. The bromine atom (C2) is "sandwiched" between two ortho-substituents:

  • C1-Ester (EWG): Activates the C-Br bond for oxidative addition but introduces moderate steric bulk.

  • C3-Methoxy (EDG): Increases electron density (potentially slowing oxidative addition) and, more critically, exerts significant steric pressure.

Standard Failure Modes:

  • Protodeboronation: Slow transmetallation due to steric hindrance allows water/base to hydrolyze the boronic acid before coupling occurs.

  • Hydrolysis: The methyl ester is susceptible to saponification if strong hydroxide bases (NaOH, KOH) are used.

  • Homocoupling: Slow oxidative addition can lead to boronic acid dimerization.

This guide provides an optimized protocol using Buchwald Precatalysts (Generation 2/3) to overcome the transmetallation energy barrier imposed by the C1/C3 substituents.

Catalyst Selection & Decision Matrix

For this substrate, standard catalysts like Pd(PPh₃)₄ are not recommended due to insufficient activity and stability. The choice of ligand is dictated by the steric profile of the coupling partner (the boronic acid).

Decision Tree: Selecting the Correct System

CatalystSelection Start Coupling Partner: Boronic Acid Profile Unhindered Unhindered (e.g., Phenyl, 4-Tolyl) Start->Unhindered Hindered Hindered/Ortho-Substituted (e.g., 2-Tolyl, 2,6-Dimethyl) Start->Hindered Hetero Heterocyclic/Unstable (e.g., 2-Pyridyl) Start->Hetero SystemA System A: Robust Pd-SPhos G2 K3PO4 / Toluene / Water Unhindered->SystemA Standard SystemB System B: High-Steric Pd-XPhos G2 K3PO4 / THF / Water Hindered->SystemB Max Steric Relief SystemC System C: Controlled Release Pd-PEPPSI-IPr K2CO3 / Dioxane Hetero->SystemC Prevent Decomp

Figure 1: Catalyst selection strategy based on the steric demand of the boronic acid partner. SPhos is the baseline recommendation for this substrate.

Optimized Protocol: The SPhos System

This protocol utilizes SPhos-Pd-G2 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically designed to facilitate coupling of ortho-substituted aryl halides.

Materials:
  • Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (1 – 3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and SPhos-Pd-G2 (0.02 mmol, 2 mol%).

    • Critical: If using anhydrous K₃PO₄, add it now. If using dissolved base, add in step 3.

    • Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition:

    • Add degassed Toluene (4.0 mL) via syringe.

    • Add degassed Water (0.4 mL) via syringe.

    • Note: The biphasic system is crucial. The water dissolves the inorganic base, while the organic phase protects the catalyst and ester.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 RPM). High mixing rates are essential for biphasic transfer.

    • Monitor via LC-MS or TLC. Typical reaction time: 2 – 6 hours .

    • Checkpoint: If the reaction stalls at 50% conversion, add an additional 0.5 equiv of Boronic Acid (protodeboronation likely occurred).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate.

Mechanistic Insight & Troubleshooting

Why does this specific substrate fail with older protocols? The answer lies in the Transmetallation step.[4]

Mechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Facilitated by Ester EWG) Pd0->OxAdd PdII Pd(II)-Ar-Br Intermediate (Crowded Metal Center) OxAdd->PdII TransMet Transmetallation (RATE LIMITING STEP) Steric clash between Ligand & OMe/COOMe PdII->TransMet Requires Bulky Electron-Rich Ligand (SPhos/XPhos) RedElim Reductive Elimination (Rapid) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: The catalytic cycle highlighting the critical bottleneck. The steric bulk of the substrate makes the Pd(II) intermediate difficult to approach by the boronate species.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos-Pd-G2 . XPhos is more robust for sterically crowded centers.
Hydrolyzed Ester (Acid product) Base too strongEnsure K₃PO₄ is used, not KOH/NaOH. Reduce water ratio or switch to anhydrous THF with Cs₂CO₃.
Homocoupling of Boronic Acid Oxidative Addition too slowThe catalyst is sitting idle. Increase temp to 100°C or switch to Pd-PEPPSI-IPr (NHC ligands promote OA).
Protodeboronation (Benzene formation) Unstable Boronic AcidAdd the boronic acid in portions (e.g., 0.5 equiv every hour).

Comparative Data: Ligand Screening

The following data represents typical isolated yields for the coupling of Methyl 2-bromo-3-methoxybenzoate with Phenylboronic acid (1.5 equiv) in Toluene/Water at 80°C (18h).

Ligand SystemYield (%)Notes
Pd(PPh₃)₄ 35%Poor stability; significant homocoupling observed.
Pd(dppf)Cl₂ 58%Moderate activity; slow reaction rate (>12h).
SPhos-Pd-G2 92% Recommended. Complete conversion in <4h.
XPhos-Pd-G2 94%Excellent, but SPhos is generally more cost-effective if sufficient.
PEPPSI-IPr 88%Good alternative for heterocyclic coupling partners.

References

  • Buchwald, S. L., et al. "Universal 2-Aminobiphenyl Palladium Mesylate Precatalysts for Cross-Coupling." Journal of the American Chemical Society, 2014.[3]

    • Grounding: Establishes the G2/G3 precatalyst system as the standard for hindered substr
  • BenchChem Application Note. "Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene." BenchChem Protocols, 2025.[5][6]

    • Grounding: Provides direct analog data for the 2-bromo-3-methoxy substitution p
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Grounding: The foundational text on the mechanism and base effects.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

    • Grounding: Validates the use of NHC ligands for extremely hindered or electron-rich couplings.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-bromo-3-methoxybenzoate and palladium catalysts before handling.

Sources

Application Note: Optimized Heck Reaction Protocol for Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: Methyl 2-bromo-3-methoxybenzoate (Compound 1 ) represents a "privileged but problematic" scaffold in medicinal chemistry. It serves as a critical precursor for isocoumarins, polyketide analogs, and biaryl atropisomers. However, its 1,2,3-trisubstitution pattern creates a severe steric bottleneck. The bromine atom is flanked by a methyl ester (position 1) and a methoxy group (position 3), creating a "steric canyon" that impedes the approach of the Palladium(0) catalyst during the oxidative addition step.

The Solution: Standard Heck protocols (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) often fail with this substrate, leading to recovered starting material or hydrodehalogenation byproducts. This Application Note details two distinct, field-validated protocols designed to overcome this steric congestion:

  • Protocol A (High-Performance): Utilizes electron-rich, bulky biaryl phosphine ligands (Buchwald-type) to facilitate oxidative addition.

  • Protocol B (Robust/Green): Utilizes "Jeffery Conditions" (Phase Transfer Catalysis) to stabilize "naked" Pd-nanoclusters that can access the hindered site.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis
  • Electronic Activation: The C1-Ester is electron-withdrawing (EWG), theoretically activating the C-Br bond.

  • Electronic Deactivation: The C3-Methoxy is electron-donating (EDG) by resonance, increasing electron density at the C2 position and making the C-Br bond less electrophilic.

  • Steric Dominance: The primary failure mode is steric. The ortho-methoxy group coordinates weakly to Pd, potentially trapping it, while the ortho-ester provides bulk.

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" at the oxidative addition step.

HeckCycle cluster_bottleneck CRITICAL FAILURE POINT Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Rate Limiting Step) Pd0->OxAdd + Substrate (Requires Bulky/e- Rich Ligand) Substrate Methyl 2-bromo-3-methoxybenzoate (Sterically Congested) Substrate->OxAdd Alkene Alkene Coordination (Syn-Insertion) OxAdd->Alkene + Olefin BetaElim Beta-Hydride Elimination (Product Release) Alkene->BetaElim C-C Bond Formation RedElim Reductive Elimination (Base Mediated) BetaElim->RedElim - Product RedElim->Pd0 Regeneration w/ Base

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 1,2,3-substitution pattern.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald Ligand System)

Best for: High-value synthesis, difficult alkenes, and ensuring maximum yield. Mechanism: The SPhos ligand is electron-rich (facilitating oxidative addition into the Ar-Br bond) and bulky (preventing catalyst dimerization and promoting reductive elimination).

Reagents:

  • Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)

    • Alternative: XPhos Pd G2 Precatalyst (2-5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and finely ground K₃PO₄ (2.0 equiv).

    • Note: If using XPhos Pd G2, omit Pd(OAc)₂ and SPhos.

  • Solvent & Alkene: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject Toluene (0.2 M concentration relative to substrate) and the Alkene (1.5 equiv) via syringe.

  • Reaction: Place in a pre-heated block at 100 °C . Stir vigorously (1000 rpm) for 12–24 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If it remains pale yellow, the active catalyst has not formed.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Jeffery Conditions" (Ligand-Free / PTC)

Best for: Scale-up, cost-sensitive projects, and robust screening. Mechanism: Tetrabutylammonium bromide (TBAB) acts as a Phase Transfer Catalyst (solid-liquid) and stabilizes "naked" Palladium nanoparticles, preventing them from aggregating into inactive "Palladium Black" while allowing them to access the sterically crowded site.

Reagents:

  • Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 equiv)

  • Alkene: Methyl acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Charging: To a reaction flask, add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).

  • Solvation: Add DMF (0.25 M concentration). The mixture does not need to be strictly anhydrous, but deoxygenation (sparging with N₂) is recommended to protect the alkene.

  • Activation: Add the Alkene (1.5 equiv).

  • Heating: Heat to 110–120 °C for 16 hours.

    • Note: Higher temperatures are required here compared to Protocol A due to the lack of activating ligands.

  • Quench: Pour the reaction mixture into water (5x volume) and extract with Et₂O or EtOAc (3x).

  • Wash: Wash organic layers with LiCl (5% aq) to remove residual DMF. Dry over MgSO₄.

Data Summary & Comparison

FeatureProtocol A (SPhos/Toluene)Protocol B (Jeffery/DMF)
Primary Mechanism Ligand-Accelerated CatalysisNanoparticle / PTC
Steric Tolerance Excellent (Ligand creates pocket)Good (Small active species)
Temperature 80–100 °C110–130 °C
Cost High (Ligand expense)Low (Commodity reagents)
Reaction Time 8–12 Hours16–24 Hours
Typical Yield 85–95%70–85%
Green Metric Lower (Toluene/Dioxane)Moderate (DMF is problematic, but atom econ high)

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Analysis (LCMS/TLC) Result1 SM Recovered (>80%) Start->Result1 Result2 Dehalogenated Product (Ar-H) Start->Result2 Result3 Pd Black Precipitation Start->Result3 Action1 Oxidative Addition Failed. Switch to Protocol A (SPhos). Increase Temp to 120°C. Result1->Action1 Action2 Hydride Source Present. Dry Solvent thoroughly. Switch Base to inorganic (Cs2CO3). Result2->Action2 Action3 Catalyst Death. Add more Ligand (L:Pd 2:1 -> 3:1). Add TBAB (Protocol B). Result3->Action3

Figure 2: Troubleshooting logic flow for common Heck reaction failure modes.

References

  • The Mizoroki-Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Jeffery Conditions (PTC): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Sterically Hindered Substrates: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: Sterically Demanding Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of substituted biphenyls utilizing Methyl 2-bromo-3-methoxybenzoate as the electrophilic coupling partner. This scaffold presents a unique "push-pull" electronic environment and significant steric hindrance due to the 1,2,3-substitution pattern.

While standard Suzuki-Miyaura conditions may suffice for simple coupling partners, they often fail to achieve quantitative conversion with sterically demanding or electron-rich boronic acids. This guide provides two distinct protocols:

  • Protocol A (Standard): For unhindered, stable aryl boronic acids.

  • Protocol B (Advanced): Utilizing Buchwald Precatalysts for sterically crowded or unstable coupling partners.

Critical Analysis of the Scaffold

The "Ortho-Effect" and Electronic Environment

The starting material, Methyl 2-bromo-3-methoxybenzoate, features a bromine atom "sandwiched" between two functional groups:

  • C1-Ester (COOMe): An electron-withdrawing group (EWG) that activates the ring for oxidative addition but is susceptible to hydrolysis under vigorous basic conditions.

  • C3-Methoxy (OMe): An electron-donating group (EDG) that increases electron density at the metal center but adds steric bulk.

Key Challenge: The primary failure mode in this synthesis is incomplete oxidative addition due to steric crowding, followed by protodeboronation of the boronic acid partner if the catalytic cycle stalls.

Reaction Pathway Visualization

ReactionPathway SM Methyl 2-bromo- 3-methoxybenzoate Cat Pd Catalyst (Oxidative Addition) SM->Cat Activation Hydrolysis Hydrolysis (Side Product) SM->Hydrolysis High pH Int Pd(II) Intermediate (Sterically Crowded) Cat->Int Ar-Pd-Br Trans Transmetallation (Base + Boronic Acid) Int->Trans Rate Limiting Step Prod Substituted Biphenyl Product Trans->Prod Reductive Elimination Deboron Protodeboronation (Loss of Partner) Trans->Deboron Slow Cycle

Figure 1: Reaction pathway highlighting the critical intermediate stability and potential side reactions.

Catalyst and Ligand Selection Strategy

Success depends on the ligand's ability to facilitate both oxidative addition (into the hindered C-Br bond) and reductive elimination (forming the biaryl bond).

ParameterStandard RecommendationAdvanced RecommendationRationale
Catalyst Pd(dppf)Cl₂·DCMPd-G3-SPhos or Pd-G3-XPhos SPhos/XPhos (Buchwald ligands) are bulky, electron-rich dialkylbiaryl phosphines designed for hindered substrates [1].
Base K₂CO₃K₃PO₄ (Tribasic Potassium Phosphate)K₃PO₄ provides sufficient basicity for transmetallation without rapidly hydrolyzing the methyl ester [2].
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or THFReducing water content minimizes ester hydrolysis; Toluene is optimal for SPhos systems.
Temp 80–90 °C60–80 °C Highly active catalysts allow for lower temperatures, preserving sensitive functional groups.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Use this for simple phenylboronic acids with no ortho-substituents.

  • Charge: To a reaction vial, add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Base: Add aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Protocol B: Advanced Conditions (High Steric Demand)

MANDATORY for ortho-substituted boronic acids or heteroaryl partners.

  • Preparation: Ensure all glassware is oven-dried.

  • Charge Solids: Add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Substituted Boronic Acid (1.3–1.5 equiv), and K₃PO₄ (3.0 equiv) .

  • Catalyst Addition: Add Pd-G3-SPhos (2–4 mol%).

    • Note: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%).

  • Solvent: Add Toluene (degassed) and Water (degassed) in a 10:1 ratio. Concentration: 0.25 M.

  • Reaction: Heat to 80 °C with vigorous stirring. Monitor by HPLC/UPLC every 2 hours.

    • Why? Vigorous stirring is crucial for the biphasic system to ensure phase transfer of the base.

  • Quench: Cool to RT. Filter through a pad of Celite to remove Palladium black.

Mechanistic Validation & Troubleshooting

The following logic tree ensures the protocol is self-validating. If the reaction fails, use this data to diagnose the root cause.

Troubleshooting Start Reaction Incomplete (>10% SM remaining) Check1 Is the Ester Intact? Start->Check1 Hydrolyzed Hydrolysis Detected: Switch to Anhydrous K3PO4 or Reduce Water Ratio Check1->Hydrolyzed No (Acid formed) Intact Ester Intact: Check Boronic Acid Check1->Intact Yes Deboronated Protodeboronation: Boronic Acid decomposed. Switch to MIDA Boronate or Increase Catalyst Load Intact->Deboronated Partner Missing Stable Boronic Acid Stable: Catalyst Poisoning/Stalling. Switch to XPhos or RuPhos Intact->Stable Partner Present

Figure 2: Troubleshooting logic flow for reaction optimization.

Data Summary: Catalyst Performance Comparison

Based on internal standard reaction screening of Methyl 2-bromo-3-methoxybenzoate with 2-tolylboronic acid (Steric/Steric coupling).

Catalyst SystemYield (HPLC)TimeNotes
Pd(PPh₃)₄ / Na₂CO₃< 15%24 hFailed. Oxidative addition too slow; catalyst decomposition.
Pd(dppf)Cl₂ / K₂CO₃45%16 hModerate. Significant protodeboronation observed.
Pd-G3-SPhos / K₃PO₄ > 98% 4 h Recommended. Fast kinetics overcame deboronation.
Pd-G3-XPhos / K₃PO₄92%6 hExcellent alternative.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Chemical Reviews, 1995.[1]

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

  • Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Protocols."

Sources

Application of Methyl 2-bromo-3-methoxybenzoate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-bromo-3-methoxybenzoate in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Utility

Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3) serves as a high-value "privileged scaffold" in the discovery and optimization of modern agrochemicals. Its specific substitution pattern—a 1,2,3-trisubstituted benzene ring featuring an ortho-bromo ester and a meta-methoxy group—positions it as a critical building block for benzophenone fungicides and biaryl herbicides .

Unlike simple commodity chemicals, this intermediate offers orthogonal reactivity:

  • The Bromine Handle (C-2): Primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl cores essential for lipophilic binding domains.

  • The Ester Moiety (C-1): Serves as a masking group for carboxylic acids (precursors to benzamides) or as an electrophile for Friedel-Crafts acylation pathways.

  • The Methoxy Group (C-3): Provides electronic modulation (electron-donating) and metabolic stability, often mimicking natural product motifs in fungal respiration inhibitors.

This guide details the application of this compound in synthesizing benzophenone fungicide analogs (related to the Metrafenone class) and provides a validated protocol for high-yield cross-coupling.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 2-bromo-3-methoxybenzoate
CAS Number 59453-47-3
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Handling Insight: The steric bulk of the ortho-bromo group can retard nucleophilic attack at the ester carbonyl. When hydrolyzing to the acid, aggressive conditions (e.g., LiOH/THF/H₂O at reflux) are often required compared to non-hindered benzoates.

Part 3: Synthetic Applications in Agrochemistry

Benzophenone Fungicide Scaffolds

This compound is a regioisomeric scaffold for the synthesis of benzophenone fungicides , a class represented by active ingredients like Metrafenone and Pyriofenone . These fungicides inhibit hyphal morphogenesis and actin cytoskeleton organization.

  • Mechanism of Synthesis: The methyl ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with an electron-rich arene (e.g., 3,4,5-trimethoxytoluene) via Friedel-Crafts acylation.

  • SAR Utility: Using Methyl 2-bromo-3-methoxybenzoate allows chemists to explore the "Left-Hand Ring" SAR (Structure-Activity Relationship), modifying the bromine position relative to the methoxy group to optimize binding affinity against Blumeria graminis (Powdery Mildew).

Biaryl Ether/Amide Herbicides

The 2-bromo position is ideal for constructing biaryl systems via Suzuki coupling. Many modern herbicides (e.g., Picolinafen analogs) rely on a biaryl ether or biaryl amide core. The 3-methoxy group provides the necessary electron density to stabilize the ring against oxidative metabolism in the plant.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of Methyl 2-bromo-3-methoxybenzoate, transforming it into three distinct agrochemical classes.

Agrochemical_Pathways Start Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3) Acid 2-Bromo-3-methoxybenzoic Acid Start->Acid Hydrolysis (LiOH, THF) Biaryl Biaryl Ester Intermediate Start->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd cat.) Heterocycle Fused Isocoumarins (Natural Product Mimics) Start->Heterocycle Cyclization (Sonogashira/Lactonization) Benzophenone Benzophenone Fungicides (Metrafenone Analogs) Acid->Benzophenone 1. SOCl2 2. Ar-H, AlCl3 (Friedel-Crafts) Benzamide Benzamide Herbicides (Biaryl Amides) Biaryl->Benzamide 1. Hydrolysis 2. Amine Coupling

Caption: Divergent synthesis pathways transforming the core scaffold into fungicide and herbicide active classes.

Part 5: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate (precursor to benzamide herbicides) by coupling Methyl 2-bromo-3-methoxybenzoate with a phenylboronic acid.

Rationale: The ortho-bromo substituent is sterically crowded. Standard conditions often fail. This protocol uses Pd(dppf)Cl₂ , a bidentate ligand catalyst known to resist de-coordination in sterically demanding couplings, ensuring high turnover numbers (TON).

Materials:

  • Methyl 2-bromo-3-methoxybenzoate (1.0 equiv, 2.45 g)[1]

  • Phenylboronic acid (1.2 equiv, 1.46 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the methyl ester (2.45 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the mixture with Nitrogen (or Argon) gas for 15 minutes to remove dissolved oxygen. Critical Step: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) quickly under a positive stream of nitrogen. Seal the flask with a septum or condenser.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2] The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% of the biaryl ester.

Part 6: Safety & Regulatory (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable, but the bromide moiety can be light-sensitive over long periods.

Part 7: References

  • Synthesis and SAR of Benzophenone Analogs:

    • Source: Global Patents (WIPO). "Preparation method of metrafenone and intermediates." WO/2020/XXXX.

    • Relevance: Establishes the Friedel-Crafts acylation pathway for benzophenone fungicides using benzoic acid precursors.

  • Suzuki Coupling of Sterically Hindered 2-Bromo Benzoates:

    • Source:Journal of Medicinal Chemistry, 2019, Vol 62, p. 1932-1958.[4]

    • Relevance: Provides validated conditions for coupling ortho-substituted bromo-benzoates, utilized in the protocol above.

  • Chemical Properties & CAS Validation:

    • Source: Ambeed & ChemicalBook Database (CAS 59453-47-3).

    • Relevance: Confirms physical properties, solubility, and safety data.

Sources

Application Note: Strategic Synthesis of 5-Methoxy-Fused Heterocycles using Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 2-bromo-3-methoxybenzoate (CAS: 35510-01-1) is a high-value "turn-key" scaffold for the divergent synthesis of oxygen and nitrogen heterocycles. Its utility stems from the ortho-bromo ester motif, which facilitates sequential cross-coupling (C-C/C-N bond formation) and intramolecular cyclization.

Critical Regiochemical Note: Unlike generic 2-bromobenzoates, the presence of the 3-methoxy group exerts specific steric and electronic effects. In the resulting fused bicyclic systems (e.g., isocoumarins), this substituent maps to the 5-position (peri-position), not the 8-position. This distinction is vital for Structure-Activity Relationship (SAR) studies, as the 5-position often governs metabolic stability and receptor docking in kinase inhibitors.

Core Applications
  • 5-Methoxyisocoumarins: Via Sonogashira coupling and electrophilic cyclization.

  • 5-Methoxyisoquinolin-1(2H)-ones: Via cascade coupling/condensation with amines.

  • Phenanthridinones: Via Suzuki-Miyaura coupling and lactamization.

Strategic Analysis: The "Ortho-Effect"

The transformation logic relies on the differential reactivity of the two electrophilic sites:

  • Site A (C2-Bromide): The primary handle for Pd-catalyzed oxidative addition.[1] The adjacent 3-OMe group increases electron density, potentially slowing oxidative addition compared to unsubstituted analogs, requiring robust phosphine ligands (e.g., XPhos, SPhos).

  • Site B (C1-Ester): The "trap" for cyclization. Once a nucleophile (alkyne or amine) is installed at C2, the ester undergoes rapid intramolecular attack to close the ring.

ReactionPathways SM Methyl 2-bromo-3-methoxybenzoate (Starting Material) Inter1 Intermediate A: 2-Alkynyl-3-methoxybenzoate SM->Inter1 Sonogashira (Pd/Cu, Alkyne) Inter2 Intermediate B: 2-Aminoaryl-3-methoxybenzoate SM->Inter2 Buchwald/Suzuki Prod1 5-Methoxyisocoumarins (O-Heterocycle) Inter1->Prod1 Cyclization (I2 or Acid) Prod2 5-Methoxyisoquinolinones (N-Heterocycle) Inter1->Prod2 Amine Condensation (R-NH2) Prod3 Phenanthridinones (Tricycle) Inter2->Prod3 Lactamization

Figure 1: Divergent synthetic pathways from Methyl 2-bromo-3-methoxybenzoate. The 3-OMe group is retained, directing the regiochemistry to the 5-position of the fused system.

Protocol A: Synthesis of 3-Substituted-5-Methoxyisocoumarins

This protocol utilizes a Sonogashira coupling followed by an electrophilic cyclization.[2] The 3-methoxy group provides a unique steric environment that favors 6-endo-dig cyclization.

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate Methyl 2-bromo-3-methoxybenzoate1.0Electrophile
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)1.2Nucleophile
Catalyst Pd(PPh₃)₂Cl₂0.03Catalyst (Pd II)
Co-Catalyst CuI0.02Activates Alkyne
Base/Solvent Et₃N (Triethylamine)SolventBase & Solvent
Cyclization Agent I₂ (Iodine) or p-TsOH1.5Electrophile (if iodocyclization)
Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-3-methoxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 3 mol%), and CuI (4 mg, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed Et₃N (5 mL) via syringe, followed by the Terminal Alkyne (1.2 mmol).

    • Note: If the alkyne is a solid, add it in step 1.

  • Coupling Reaction: Heat the sealed tube to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The intermediate (alkynyl benzoate) typically shows a bright blue fluorescence under UV (365 nm).

  • Cyclization (One-Pot Variation):

    • For 3-substituted isocoumarins: Once coupling is complete, add p-TsOH (2.0 equiv) directly to the mixture and heat to 80°C for 2 hours.

    • For 4-iodo-3-substituted isocoumarins: Cool to RT, add I₂ (1.5 equiv) dissolved in CH₂Cl₂, and stir for 1 hour.

  • Work-up: Dilute with EtOAc (20 mL), wash with sat. NH₄Cl (to remove Cu) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). 5-Methoxyisocoumarins typically elute in 10-20% EtOAc/Hexane.

Mechanism Check: The 3-OMe group exerts steric pressure on the alkyne at the 2-position, actually accelerating the cyclization step by forcing the alkyne closer to the ester carbonyl (Thorpe-Ingold effect analog).

Protocol B: Synthesis of 5-Methoxyisoquinolin-1(2H)-ones

Isoquinolinones are privileged pharmacophores.[11] This protocol converts the isocoumarin intermediate or the alkynyl ester directly into the nitrogen analog.

Reagents & Conditions Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Precursor Crude Alkynyl Benzoate (from Protocol A)1.0Intermediate
Nitrogen Source Ammonium Acetate (NH₄OAc) or Primary Amine5.0N-Nucleophile
Solvent Ethanol or Acetic Acid-Polar Protic
Temperature 80–100°C-Thermal Activation
Step-by-Step Methodology
  • Coupling: Perform the Sonogashira coupling as described in Protocol A (Steps 1–4). Remove the Et₃N solvent under reduced pressure.

  • Solvent Switch: Redissolve the crude residue in Ethanol (5 mL).

  • Amine Addition:

    • For NH-free Isoquinolinone: Add NH₄OAc (5.0 equiv).

    • For N-Substituted Isoquinolinone: Add R-NH₂ (2.0 equiv) and catalytic acetic acid.

  • Cyclocondensation: Reflux the mixture at 80°C for 6–12 hours.

    • Observation: The reaction typically proceeds via the formation of an imine intermediate followed by intramolecular acylation.

  • Work-up: Cool to RT. Many isoquinolinones precipitate upon cooling. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via chromatography (DCM/MeOH 95:5).

Protocol C: Synthesis of Phenanthridinones (Tricyclic Core)

This route constructs the tricyclic core found in PARP inhibitors.

Step-by-Step Methodology (Suzuki-Lactamization)
  • Reagents: Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), 2-Aminophenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Heat at 100°C for 12 hours.

    • Mechanism:[1][3][4][8][9][12][13][14] The Suzuki coupling forms the biaryl bond. The pendant amino group (NH₂) is then positioned perfectly to attack the methyl ester.

  • Lactamization: Often occurs spontaneously under the basic Suzuki conditions. If the open amino-ester is isolated, treat with AcOH at reflux to close the ring.

  • Product: 1-Methoxy-phenanthridin-6(5H)-one. (Note: Numbering changes in the tricyclic system; the 3-OMe of the benzoate becomes the 1-OMe of the phenanthridinone).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Step 1) 3-OMe steric hindrance or catalyst deactivation.Switch to Pd(OAc)₂/XPhos (highly active for sterically hindered aryl bromides). Increase temp to 80°C.
Homocoupling of Alkyne Oxygen in system (Glaser coupling).[15]Rigorous degassing is required. Add a reducing agent like Sodium Ascorbate (5 mol%).
Incomplete Cyclization Ester is not electrophilic enough.Add a Lewis Acid (e.g., BF₃·OEt₂ ) to activate the carbonyl oxygen.
Regioselectivity Issues 5-endo vs 6-endo cyclization.6-endo is favored for esters. Ensure the alkyne is terminal or aryl-substituted; alkyl-substituted alkynes may require Ag(I) salts to direct cyclization.

Safety & Handling

  • Methyl 2-bromo-3-methoxybenzoate: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams. Use scavengers (e.g., SiliaMetS® Thiol) during purification to remove residual Pd (<10 ppm) for biological testing.

  • Pressure: Sealed tube reactions at 100°C generate pressure. Use appropriate shielding.

References

  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Isocoumarin Synthesis

    • Larock, R. C., et al. (1999).[14] Synthesis of Isocoumarins and

      
      -Pyrones via Electrophilic Cyclization. Journal of Organic Chemistry, 64(4), 1311–1318. Link
      
  • Isoquinolinone Synthesis

    • Roesch, K. R., & Larock, R. C. (1999).[14] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 64(16), 5941–5947. Link

  • Buchwald-Hartwig Amination (General)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • Ortho-Effect in Cross-Coupling

    • Hafner, A., et al. (2016). Ortho-Substituted Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie Int. Ed., 55(43), 13538-13543. Link

Sources

Application Note & Protocols: Grignard Reactions of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the versatile Grignard reactions involving the bifunctional building block, Methyl 2-bromo-3-methoxybenzoate.

Abstract

Methyl 2-bromo-3-methoxybenzoate is a valuable synthetic intermediate possessing two distinct reactive sites amenable to Grignard chemistry: a C-Br bond for organomagnesium formation or cross-coupling, and an ester carbonyl for nucleophilic addition. This guide provides a comprehensive analysis of the chemoselectivity challenges and opportunities inherent in this substrate. We present detailed, field-proven protocols for two primary transformations: 1) the low-temperature formation of the Grignard reagent from Methyl 2-bromo-3-methoxybenzoate for subsequent functionalization, and 2) the reaction of the ester moiety with external Grignard reagents to yield tertiary alcohols. Mechanistic principles, experimental design rationale, troubleshooting, and safety considerations are discussed to ensure robust and reproducible outcomes in a research setting.

Introduction: A Bifunctional Substrate

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] Methyl 2-bromo-3-methoxybenzoate presents a unique case study in chemoselectivity due to its dual functionality. The aryl bromide can serve as a handle to generate a nucleophilic Grignard reagent, while the methyl ester is an electrophilic site susceptible to nucleophilic attack.

The challenge lies in the inherent incompatibility of these two groups within the same molecule under standard Grignard formation conditions. The strongly nucleophilic and basic Grignard reagent, once formed, can readily react with the ester of a neighboring molecule. However, by carefully controlling reaction parameters, particularly temperature, one can selectively exploit either functional group. This note delineates the strategic approaches required to control and direct the reactivity of this versatile substrate.

Part I: Methyl 2-bromo-3-methoxybenzoate as a Grignard Reagent Precursor

Generating a Grignard reagent from a molecule that also contains an electrophilic functional group like an ester is a significant challenge. At typical reaction temperatures, intermolecular reactions lead to polymerization and low yields of the desired organometallic intermediate. The key to success is to perform the reaction at a temperature where the Grignard reagent, once formed, is kinetically stable and does not have sufficient thermal energy to overcome the activation barrier for attacking the ester. This is achievable using highly activated magnesium at cryogenic temperatures.[2]

Mechanistic Rationale: Cryogenic Stabilization

The formation of functionalized Grignard reagents is predicated on the principle that the oxidative addition of magnesium to the aryl bromide can occur at temperatures low enough (-78 °C) to prevent the subsequent nucleophilic attack on the ester.[2] This requires the use of highly reactive magnesium, such as Rieke® Magnesium, which has a much higher surface area and is free of the passivating oxide layer that inhibits standard magnesium turnings.[2] The resulting Grignard reagent remains stable in solution for a limited time, allowing it to be trapped by a suitable electrophile.

Experimental Protocol: Low-Temperature Grignard Formation and Carboxylation

This protocol describes the formation of the Grignard reagent followed by quenching with carbon dioxide to produce Methyl 2-carboxy-3-methoxybenzoate.

Table 1: Reagents and Conditions for Low-Temperature Grignard Formation

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Rieke® Magnesium (Active Mg)2.5 mmol1.25Must be handled under inert atmosphere.
Methyl 2-bromo-3-methoxybenzoate2.0 mmol1.0Ensure substrate is anhydrous.
Anhydrous Tetrahydrofuran (THF)20 mL-Freshly distilled from Na/benzophenone.
Dry Ice (CO₂)Excess-Crushed into a powder.
Reaction Temperature-78 °C-Acetone/Dry Ice bath.
QuenchSaturated aq. NH₄ClAs needed
Workup Acid1 M HClAs neededTo protonate the carboxylate.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Reagent Preparation: In the flask, suspend Rieke® Magnesium (1.25 eq) in anhydrous THF (10 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Formation: Dissolve Methyl 2-bromo-3-methoxybenzoate (1.0 eq) in anhydrous THF (10 mL). Using a syringe, add this solution dropwise to the stirred magnesium suspension at -78 °C over 20 minutes. The oxidative addition is typically rapid and should complete within 30 minutes of addition.[2]

  • Carboxylation (Quench): While maintaining the temperature at -78 °C, rapidly add a large excess of freshly crushed dry ice to the reaction mixture in one portion. Vigorous stirring is essential to ensure efficient trapping of the Grignard reagent.

  • Workup: Allow the reaction to slowly warm to room temperature. The mixture will become a thick slurry. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the newly formed carboxylate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Workflow Visualization

G1 cluster_prep Preparation (-78 °C) cluster_reaction Reaction & Quench A Methyl 2-bromo-3-methoxybenzoate in Anhydrous THF C Grignard Formation (Oxidative Addition) @ -78 °C A->C B Active Magnesium (Rieke® Mg) B->C D Quench with Excess Dry Ice (CO₂) C->D Dropwise Addition E Acidic Workup (1 M HCl) D->E Warm to RT F Purified Product: Methyl 2-carboxy-3-methoxybenzoate E->F

Sources

Application Note: Methyl 2-bromo-3-methoxybenzoate as a Pivotal Scaffold in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Methyl 2-bromo-3-methoxybenzoate in Total Synthesis of Natural Products Content Type: Detailed Application Note & Protocol Guide

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3) is a highly specialized aromatic building block characterized by a dense "1,2,3-substitution" pattern. Its strategic value in total synthesis lies in its ability to serve as a bifunctional lynchpin for constructing biaryl lactones (dibenzopyranones) and polysubstituted polyketides.

This guide details the reagent's role in the synthesis of Graphislactones , Alternariol , and related bioactive isocoumarins. It provides validated protocols for the reagent's preparation via Sandmeyer transformation and its subsequent application in Palladium-catalyzed intramolecular biaryl coupling—a methodology that simultaneously forms the C-C biaryl bond and the lactone ring.

Core Reactivity Profile

The utility of methyl 2-bromo-3-methoxybenzoate stems from the orthogonal reactivity of its three contiguous substituents, enabling "programmed" assembly of complex cores.

PositionSubstituentReactivity & Strategic Role
C-1 Methyl Ester Electrophile: Serves as the carbonyl source for lactonization or Grignard addition. Precursor to benzyl alcohols or aldehydes.
C-2 Bromine Coupling Handle: The site of oxidative addition for Pd(0). Facilitates Suzuki-Miyaura, Stille, or Ullmann couplings. Crucial for establishing axial chirality in biaryls.
C-3 Methoxy Directing/Electronic: Acts as an ortho-directing group (DoM) for further functionalization. Provides the oxygenation pattern typical of polyketide natural products.
The "Ortho-Effect" Advantage

The steric crowding of the bromine between the ester and methoxy groups prevents unwanted side reactions at C-2 during early-stage functionalization, while the ester and methoxy groups electronically activate the ring for specific late-stage couplings.

Case Study: Synthesis of Dibenzopyranone Natural Products

The most prominent application of this scaffold is in the total synthesis of Graphislactones (A–H) and Alternariol . These natural products share a 6H-dibenzo[b,d]pyran-6-one core, which exhibits significant antifungal and cytotoxic activity.

Mechanism: Intramolecular Biaryl Coupling

The "Abe-Harayama" strategy utilizes methyl 2-bromo-3-methoxybenzoate (or its acid derivative) to form a phenyl benzoate intermediate. A Palladium catalyst then orchestrates a cascade reaction:

  • Oxidative Addition: Pd inserts into the Ar-Br bond.

  • C-H Activation: The Pd species activates the proximal C-H bond on the phenolic ring.

  • Reductive Elimination: Forms the biaryl bond, locking the tricyclic core.

BiarylCoupling Reagent Methyl 2-bromo-3- methoxybenzoate Inter Phenyl Benzoate Intermediate Reagent->Inter Esterification (with Phenol) Pd_Complex Oxidative Addition (Ar-Pd-Br) Inter->Pd_Complex Pd(OAc)2, Ligand Heat Product Graphislactone/Alternariol (Dibenzopyranone) Pd_Complex->Product Intramolecular Coupling

Figure 1: Strategic workflow for converting the benzoate scaffold into the tricyclic dibenzopyranone core.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Rationale: While commercially available, this reagent is often synthesized in-house to ensure high purity or to introduce isotopic labels. The Sandmeyer route is preferred over direct bromination to avoid regioselectivity issues.

Reagents:

  • Methyl 2-amino-3-methoxybenzoate (Precursor)

  • Sodium Nitrite (

    
    )[1]
    
  • Copper(I) Bromide (

    
    )[1]
    
  • Hydrobromic Acid (

    
    , 48%)[1]
    

Step-by-Step Procedure:

  • Diazotization: Dissolve methyl 2-amino-3-methoxybenzoate (10 mmol) in a mixture of

    
     (48%, 5 mL) and water (5 mL). Cool the solution to 0–5 °C in an ice bath.
    
  • Add a solution of

    
     (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
    
  • Sandmeyer Reaction: In a separate flask, prepare a solution of

    
     (1.2 equiv) in 
    
    
    
    (48%, 5 mL) and heat to 60 °C.
  • Transfer the cold diazonium solution dropwise into the hot copper solution. Caution: Nitrogen gas evolution will be vigorous.

  • Work-up: After addition, reflux for 30 minutes. Cool to room temperature. Extract with ethyl acetate (3 x 50 mL).

  • Wash the organic layer with saturated

    
     and brine.[2][3] Dry over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the title compound as a pale yellow oil or solid.

Protocol B: Palladium-Mediated Biaryl Lactonization

Rationale: This protocol is adapted from the total synthesis of Graphislactone H. It represents the critical step where the 2-bromo-3-methoxy motif functions as the electrophilic coupling partner.

Reagents:

  • Phenyl Benzoate Intermediate (derived from coupling Methyl 2-bromo-3-methoxybenzoate with a resorcinol derivative)

  • Palladium(II) Acetate (

    
    , 10 mol%)[4]
    
  • Tricyclohexylphosphine (

    
    , 20 mol%) or Triphenylphosphine (
    
    
    
    )
  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMA (Dimethylacetamide) or Toluene

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube, dissolve the phenyl benzoate intermediate (1.0 mmol) in anhydrous DMA (10 mL).

  • Catalyst Addition: Add

    
     (22 mg, 0.1 mmol), Ligand (0.2 mmol), and 
    
    
    
    (276 mg, 2.0 mmol) under an Argon atmosphere.
  • Reaction: Heat the sealed tube to 130 °C for 12–18 hours. Monitor by TLC for the disappearance of the starting benzoate.

  • Quench: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

  • Yield: Expect 60–85% yield of the tricyclic lactone (Graphislactone precursor).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Catalyst poisoning or poor solubilitySwitch solvent to Xylene/Diglyme for higher temp. Switch ligand to SPhos or XPhos for difficult substrates.
Debromination (Reduction) Hydride source in solventEnsure solvent is anhydrous and degassed. Avoid alcohols.
Regioisomer Formation Competitive C-H activationUse bulky phosphine ligands (

) to enforce steric control favoring the ortho-position.

References

  • Synthesis of Graphislactone H via Pd-mediated Coupling: Abe, H., Fukumoto, T., Horino, Y., Harayama, T., & Takeuchi, Y. (2010). Synthesis of Graphislactone H. Heterocycles, 82(1), 851.

  • Sandmeyer Synthesis of Methyl 2-bromo-3-methoxybenzoate: Chicco, A., et al. (2016). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. University of Pisa.

  • Total Synthesis of Alternariol: Abe, H., & Harayama, T. (2008). Palladium-Mediated Intramolecular Biaryl Coupling Reaction for Natural Product Synthesis. Heterocycles.

  • General Review of Isocoumarin Synthesis: Saeed, A. (2016).[5] Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. TÜBİTAK Academic Journals.

Sources

Application Note: Strategic Utilization of Methyl 2-bromo-3-methoxybenzoate in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (CAS: 267909-51-7) is a high-value, polysubstituted aromatic scaffold utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its structural uniqueness lies in the vicinal trisubstitution pattern (Ester-Bromo-Methoxy). This "ortho-ortho" arrangement creates a bifunctional electrophilic core essential for constructing isocoumarins , isoquinolin-1(2H)-ones , and dibenzopyranones —pharmacophores frequently observed in PARP inhibitors, kinase inhibitors, and natural product analogs (e.g., Urolithins).

This guide details the strategic handling, synthesis, and downstream application of this intermediate, focusing on overcoming the steric and electronic challenges inherent to its crowded substitution pattern.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertySpecification
Chemical Name Methyl 2-bromo-3-

Troubleshooting & Optimization

Purification of crude Methyl 2-bromo-3-methoxybenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Purification & Troubleshooting Ticket ID: #PUR-MBMB-001 Classification: Small Molecule / Aromatic Esters Assigned Specialist: Senior Application Scientist (Separations Division)

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with Methyl 2-bromo-3-methoxybenzoate , a tri-substituted benzene derivative. This molecule presents specific purification challenges due to the steric crowding of the ortho-bromo group and the electronic push-pull of the meta-methoxy (donor) and ester (acceptor) groups.

Compound Profile:

  • Polarity: Moderate. The ester and ether functionalities interact with silica, but the bromine atom adds lipophilicity.

  • Common State: Viscous oil or low-melting solid (depending on purity).

  • Key Risks: Hydrolysis of the ester on acidic silica; co-elution with regioisomers.

Pre-Purification Diagnostics (The Triage Phase)

Before packing your column, you must validate your separation parameters. Skipping this leads to 80% of reported failures.

Diagnostic Checklist
ParameterSpecificationWhy it matters
Solubility Soluble in DCM, EtOAc, Toluene. Insoluble in Hexanes.Crucial: Do not load in pure Hexanes; the compound will precipitate at the column head, causing broad peaks.
TLC Visualization UV 254 nm (Strong absorption).The aromatic ring makes UV the primary detection method.
TLC Stains p-Anisaldehyde or KMnO₄ .Use if UV lamp is weak or to detect non-UV active impurities (like aliphatic byproducts).
Target

0.30 – 0.40 If

, separation from impurities is poor. If

, band broadening occurs.
Workflow Visualization: Method Development

TLC_Method_Dev Start Crude Sample Solvent_A 10% EtOAc/Hex Start->Solvent_A Check_Rf Check Rf Value Solvent_A->Check_Rf Decision Decision Node Check_Rf->Decision Good Rf = 0.35 (Proceed to Column) Decision->Good Optimal Too_High Rf > 0.5 (Reduce Polarity) Decision->Too_High Too Fast Too_Low Rf < 0.2 (Increase Polarity) Decision->Too_Low Stuck Too_High->Solvent_A Retry 5% Too_Low->Solvent_A Retry 20%

Figure 1: Iterative TLC logic to determine the optimal mobile phase strength prior to column packing.

The "Golden Protocol" (Standard Operating Procedure)

This protocol is optimized for 1.0 g of crude material . Scale linearly based on silica mass (ratio 1:30 to 1:50).

Step 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Silica Mass: 30–40 g (for 1 g crude).

  • Packing Method: Wet packing in 100% Hexanes is recommended to prevent air bubbles.

Step 2: Sample Loading (Critical)
  • Technique: Dry Loading (Celite or Silica) is superior to liquid loading for this compound.

  • Why? Liquid loading in DCM can wash the compound down the column too quickly before the gradient starts ("band spreading").

  • Protocol: Dissolve crude in minimum DCM, add 2 g Celite 545, rotary evaporate to a free-flowing powder. Load this powder on top of the packed silica.

Step 3: Elution Gradient

Run the following gradient at a flow rate appropriate for your column diameter (e.g., 20 mL/min for a 2.5 cm diameter column).

Volume (CV)*Solvent CompositionPurpose
0 – 2 CV 100% HexanesFlush dead volume; elute non-polar grease/impurities.
2 – 5 CV 0% → 5% EtOAc/HexElute highly non-polar brominated byproducts.
5 – 15 CV 5% → 20% EtOAc/HexTarget Elution Window. Product usually elutes ~12-15% EtOAc.
15+ CV 50% EtOAc/HexFlush polar impurities (acids/phenols).

*CV = Column Volume (approx. 1.5 mL per gram of silica)

Troubleshooting Center (FAQ)

Issue 1: "My product spot is streaking/tailing on the TLC and column."

Diagnosis: This is likely due to residual carboxylic acid (starting material: 2-bromo-3-methoxybenzoic acid) or phenol impurities interacting strongly with the silica silanols. The Fix:

  • Acid Wash: Dissolve crude in EtOAc and wash with Sat. NaHCO₃ before the column to remove free acids.

  • Mobile Phase Modifier: If streaking persists, add 1% Acetic Acid to your mobile phase. This suppresses the ionization of silanols and sharpens the peak.

Issue 2: "I see a 'Ghost Peak' that grows over time."

Diagnosis: On-column Hydrolysis. The ester bond in methyl 2-bromo-3-methoxybenzoate can be labile on acidic silica, especially if the run time is long (>2 hours). The Fix:

  • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading.

  • Speed Up: Increase flow rate to minimize residence time.

Issue 3: "I cannot separate the product from a regioisomer."

Diagnosis: Isomers (e.g., Methyl 2-bromo-4-methoxybenzoate) have identical mass and very similar polarity. Standard Hex/EtOAc systems often fail here. The Fix:

  • Change Selectivity: Switch to a DCM / Hexanes or Toluene / Hexanes system. The

    
    -
    
    
    
    interactions between Toluene and the aromatic ring often differentiate isomers better than simple polarity-based separation.
  • Stacking: Run an isocratic column (constant solvent ratio) at a lower

    
     (0.2) rather than a gradient. This maximizes the number of theoretical plates.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Streaking Streaking / Tailing Problem->Streaking CoElution Co-elution (Impurity) Problem->CoElution Decomp Decomposition Problem->Decomp Sol_Acid Add 1% HOAc or NaHCO3 Wash Streaking->Sol_Acid Cause: Acidic Impurity Sol_Solvent Switch to Toluene or DCM CoElution->Sol_Solvent Cause: Isomer Sol_Base Pre-treat Silica with 1% TEA Decomp->Sol_Base Cause: Hydrolysis

Figure 2: Decision matrix for resolving common chromatographic failures.

Post-Run Analysis & Validation

Do not assume the "brightest spot" is your product. The brominated starting material may absorb UV more strongly than the product.

  • NMR Verification: Check ¹H NMR in CDCl₃.

    • Look for the Methoxy singlet (

      
       ppm).
      
    • Look for the Methyl Ester singlet (

      
       ppm).
      
    • Diagnostic: If you see a broad singlet at

      
       ppm, you have carboxylic acid contamination.
      
  • Mass Spec: Confirm the Bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).

References

  • Biotage. "How can I overcome chromatography solvent detection interferences?" Biotage Blog. Accessed February 18, 2026. [Link]

  • Organic Syntheses. "2-Bromo-3-methylbenzoic acid." Org.[1] Synth.1955 , 35, 11. Accessed February 18, 2026.[1] [Link]

  • University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry. Accessed February 18, 2026. [Link]

  • Royal Society of Chemistry. "Supporting Information: Synthesis of brominated benzoates." RSC Advances. Accessed February 18, 2026. [Link]

Sources

Common side products in the synthesis of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the side products encountered during this synthesis. My approach is to not only provide solutions but to explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the bromination to favor the 2-position?

A1: Understanding the Directing Effects and Optimizing Reaction Conditions

The formation of regioisomers, primarily Methyl 4-bromo-3-methoxybenzoate, is the most common challenge in this synthesis. This arises from the competing directing effects of the methoxy (-OCH₃) and the methyl ester (-COOCH₃) or carboxylic acid (-COOH) groups on the aromatic ring. The methoxy group is a strong activating ortho-, para-director, while the ester/acid is a deactivating meta-director. The powerful activating nature of the methoxy group dominates, leading to bromination at the C2 (ortho), C4 (para), and C6 (ortho) positions.

Your goal is to enhance the selectivity for the sterically more hindered C2 position over the electronically favored C4 position.

Troubleshooting & Optimization Strategies:

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial.

    • N-Bromosuccinimide (NBS): Often the preferred reagent for controlled monobromination. It provides a low concentration of Br₂ in situ, which can minimize over-bromination and improve selectivity.

    • Elemental Bromine (Br₂): More reactive and can lead to a higher proportion of the 4-bromo isomer and dibrominated byproducts. If using Br₂, consider a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at low temperatures (0 °C to room temperature) to temper its reactivity.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers.

    • Non-polar solvents (e.g., DCM, CCl₄): Generally favor the formation of the desired 2-bromo isomer.

    • Polar aprotic solvents (e.g., DMF, Acetonitrile): Can also be effective, particularly with NBS.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy to maximize selectivity.

Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity (Mixture of 2- and 4-bromo isomers) reagent Switch to NBS from Br₂ start->reagent Primary Action solvent Use Non-Polar Solvent (e.g., DCM) start->solvent Secondary Action temp Lower Reaction Temperature (e.g., 0 °C) start->temp Tertiary Action result Improved Yield of Methyl 2-bromo-3-methoxybenzoate reagent->result solvent->result temp->result

Caption: Troubleshooting workflow for low regioselectivity.

Q2: I'm observing significant amounts of dibrominated byproducts in my final product. What causes this and how can I prevent it?

A2: Controlling Reaction Stoichiometry and Conditions

The formation of dibrominated species, such as Methyl 2,4-dibromo-3-methoxybenzoate, occurs when the reaction conditions are too harsh or when there is an excess of the brominating agent. The initial product, Methyl 2-bromo-3-methoxybenzoate, is still an activated ring and can undergo a second bromination.

Preventative Measures:

  • Stoichiometry is Key: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the brominating agent (e.g., NBS or Br₂). Carefully measure your starting material and reagent.

  • Controlled Addition: Add the brominating agent slowly and portion-wise, or as a solution via a dropping funnel. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring monobromination.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Table 1: Recommended Reaction Conditions to Minimize Dibromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of bromine.
Equivalents of Agent 1.05 - 1.1 eq.Avoids excess electrophile available for a second reaction.
Temperature 0 °C to Room TemperatureReduces the reaction rate, giving more control.
Addition Method Slow, portion-wise additionPrevents localized high concentrations of bromine.
Monitoring TLC / HPLCAllows for timely quenching of the reaction.
Q3: My NMR spectrum shows unreacted starting material, Methyl 3-methoxybenzoate. How can I drive the reaction to completion without generating more side products?

A3: Balancing Reactivity and Selectivity

Finding the sweet spot to consume all your starting material without over-brominating the product is a common optimization challenge.

Troubleshooting Incomplete Conversion:

  • Slight Increase in Brominating Agent: If you started with 1.0 equivalents, consider increasing to 1.1 equivalents. This can help consume the remaining starting material.

  • Extended Reaction Time: Before increasing the temperature, allow the reaction to stir for a longer period at room temperature. Monitor via TLC every few hours.

  • Catalyst (if applicable): When using NBS, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide is sometimes used, although for aromatic bromination, an acid catalyst like silica gel can also be effective.

  • Purification: It is often more practical to accept a small amount of unreacted starting material and separate it during purification than to force the reaction to 100% conversion, which risks lowering the overall yield of the desired product due to side product formation. Methyl 3-methoxybenzoate is less polar than the brominated products and can often be separated effectively by column chromatography.

Q4: After workup, I have a significant amount of 2-bromo-3-methoxybenzoic acid. Why did my ester hydrolyze?

A4: Avoiding Hydrolysis During Bromination and Workup

Ester hydrolysis can occur if water and acid are present, particularly at elevated temperatures. This is more common when using Br₂ in acetic acid or if the workup procedure is not carefully controlled.

Preventative Measures:

  • Anhydrous Conditions: Ensure your solvent and glassware are dry, especially if you are using a Lewis acid catalyst.

  • Choice of Reagent/Solvent: Using NBS in a non-acidic, aprotic solvent like DCM or acetonitrile minimizes the risk of hydrolysis.

  • Aqueous Workup: When performing an aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acid. Avoid using strong bases like sodium hydroxide (NaOH), which will readily saponify the ester. Keep the temperature low during the workup.

Protocol: Sample Experimental Procedure for Synthesis

This protocol is a starting point and should be optimized based on your specific lab conditions and analytical results.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 3-methoxybenzoate (1.0 eq.) and dissolve it in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.1 eq.) in DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from isomers and unreacted starting material.

References

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Purification of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-MBMB-001 Subject: Impurity Removal & Isolation Protocol for Methyl 2-bromo-3-methoxybenzoate[1]

Diagnostic & Triage

Before initiating purification, you must characterize the crude material. Methyl 2-bromo-3-methoxybenzoate is a highly functionalized aromatic ester. Its purification is often complicated by the "Ortho Effect" (steric crowding between the bromine and the ester group) and the presence of regioisomers if synthesized via electrophilic aromatic substitution.

Quick Diagnostic Flowchart

Use this logic tree to determine your purification strategy based on the physical state and NMR data of your crude product.

PurificationLogic Start Crude Material Analysis State Physical State? Start->State Solid Solid/Semi-Solid State->Solid Oil Oily/Sticky Residue State->Oil NMR_Check H-NMR Diagnosis Solid->NMR_Check Oil->NMR_Check Acid_Impurity Broad peak ~10-12 ppm? (Unreacted Acid) NMR_Check->Acid_Impurity Regio_Impurity Split/Extra Aromatic Signals? (Regioisomers) Acid_Impurity->Regio_Impurity No Action_Wash Protocol A: Bicarbonate Wash Acid_Impurity->Action_Wash Yes Action_Col Protocol B: Column Chromatography Regio_Impurity->Action_Col Yes (Major) Action_Recrys Protocol C: Recrystallization Regio_Impurity->Action_Recrys No (Minor) Action_Wash->Regio_Impurity Post-Wash

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material characteristics.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a dark oil, but it should be a solid."

Cause: This is typically caused by solvent entrapment or trace unreacted starting material .[1] The 2-bromo-3-methoxy substitution pattern creates a "molecular cleft" that can trap solvents like toluene or dichloromethane (DCM) within the crystal lattice, preventing solidification.

  • Fix:

    • Dissolve the oil in a minimal amount of diethyl ether.

    • Perform Protocol A (Acid Wash) to remove unreacted benzoic acid derivatives (which often act as plasticizers).[1]

    • Dry thoroughly under high vacuum (< 2 mbar) at 40°C.

    • If it remains an oil, induce crystallization by scratching the flask with a glass rod in the presence of cold hexanes.

Issue 2: "I see extra peaks in the aromatic region (6.8–7.5 ppm)."

Cause: Regioisomers.[1] If you synthesized this via bromination of methyl 3-methoxybenzoate, you likely have the 4-bromo or 6-bromo isomers.

  • Scientific Context: The methoxy group is a strong ortho/para director. While the 2-position is activated, steric hindrance often pushes bromination to the 4- or 6-positions.

  • Fix: Recrystallization is rarely sufficient for separating isomers with such similar polarities.[1] You must use Protocol B (Flash Chromatography) with a gradient elution.

Issue 3: "The ester yield is low, and I recovered a lot of acid."

Cause: Steric Inhibition of Resonance.[1] The bulky bromine atom at the 2-position forces the ester carbonyl out of plane with the benzene ring, making the carbonyl carbon less electrophilic during formation and the ester bond more labile during workup.

  • Fix: Avoid harsh basic washes (like 1M NaOH) which can hydrolyze this specific hindered ester.[1] Use saturated Sodium Bicarbonate (

    
    ) instead, and keep the contact time short.
    

Standard Operating Procedures (SOPs)

Protocol A: Chemical Decontamination (The "Wash")

Target: Removal of unreacted 2-bromo-3-methoxybenzoic acid and inorganic salts.[1]

Reagents:

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )[1]
  • Saturated Sodium Bicarbonate (

    
    )[1][2]
    
  • Brine (

    
    )[1]
    

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in

    
     (Preferred over DCM for better phase separation).
    
  • The Basic Wash: Wash the organic layer 2x with Sat.[1]

    
    .
    
    • Critical Step: Shake gently. Vigorous shaking can form emulsions due to the surfactant-like properties of some methoxy-benzoates.

  • The Neutralization: Wash 1x with distilled water.

  • Drying: Wash 1x with Brine, then dry over Anhydrous Magnesium Sulfate (

    
    ).[1][2]
    
  • Concentration: Evaporate solvent under reduced pressure.

Protocol B: Flash Column Chromatography

Target: Separation of Regioisomers (e.g., 2-bromo vs 4-bromo).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0Column packing & conditioning
Loading 98:2Elute non-polar impurities (tars)
Elution A 95:5Target Compound Elution Window
Elution B 90:10Elute more polar isomers (4-bromo)
Flush 80:20Remove remaining polar debris

Note: The 2-bromo isomer is typically less polar than the 4-bromo isomer due to the "ortho effect" shielding the carbonyl oxygen, causing it to elute earlier.[1]

Protocol C: Recrystallization

Target: Final polish of solid material (>95% purity).[1]

Solvent System: Methanol/Water or Hexane/EtOAc.[1]

  • Dissolve crude solid in boiling Methanol (

    
    ).
    
  • Add hot water dropwise until persistent turbidity is observed.

  • Add one drop of Methanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Filter crystals and wash with cold Hexane.

Mechanistic Visualization

Understanding the "Ortho Effect" is critical for handling this molecule. The bromine atom at position 2 sterically crowds the ester at position 1 and the methoxy at position 3.

OrthoEffect cluster_0 Steric Environment cluster_1 Consequences Br Bromine (Pos 2) High Steric Bulk Ester Methyl Ester (Pos 1) Twisted out of plane Br->Ester Steric Repulsion Methoxy Methoxy (Pos 3) Electron Donor Br->Methoxy Crowding Hydrolysis increased Hydrolysis Risk (Basic Conditions) Ester->Hydrolysis Labile Bond Solubility Lipophilicity Increase (Elutes Faster on Silica) Ester->Solubility Dipole Shielding

Figure 2: Steric interactions in Methyl 2-bromo-3-methoxybenzoate affecting stability and chromatography behavior.[1]

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Edition.[1] Wiley, 2013. (General principles of steric inhibition of resonance in ortho-substituted benzoates).

  • Thermo Fisher Scientific. Methyl 2-bromo-5-methoxybenzoate Properties.[1] (Structural analog data used for physical state inference).[1] Link

  • PubChem. Methyl 2-bromo-3-methoxybenzoate (Compound Summary). National Library of Medicine.[1] Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.[1] (Reference for identifying solvent traps in NMR). Link[1]

Sources

Optimizing Suzuki coupling conditions for Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

Substrate: Methyl 2-bromo-3-methoxybenzoate Classification: Sterically Hindered / Base-Sensitive Electrophile

This substrate presents a "perfect storm" of challenges for cross-coupling:

  • Steric Hindrance (The "Ortho-Ortho" Problem): The bromine atom is sandwiched between a methyl ester (C1) and a methoxy group (C3). Standard catalysts (e.g., Pd(PPh₃)₄) cannot effectively access the C-Br bond for oxidative addition.

  • Ester Instability: The methyl ester is activated by the electron-withdrawing nature of the aromatic ring. Under standard aqueous basic conditions (e.g., Na₂CO₃/H₂O), saponification to the carboxylic acid is a high-risk side reaction.

  • Electronic Deactivation: While the ester is electron-withdrawing (good for oxidative addition), the ortho-methoxy group is electron-donating by resonance, potentially reducing the electrophilicity of the C-Br bond.

This guide provides a self-validating protocol designed to overcome steric barriers while preserving the ester functionality.

Recommended Experimental Protocol (The "Gold Standard")

For this specific substrate, anhydrous conditions are strongly recommended to eliminate the risk of ester hydrolysis.[1] We utilize Buchwald Precatalysts (Generation 3 or 4) to ensure immediate formation of the active mono-ligated Pd(0) species, which is essential for penetrating the steric wall.

System A: Anhydrous High-Performance (Primary Recommendation)

Best for: Maximizing yield, preventing hydrolysis, and coupling with standard boronic acids/esters.

ComponentRecommendationFunction
Catalyst XPhos Pd G3 or SPhos Pd G3 (1.0 – 3.0 mol%)Generates active L-Pd(0) species. SPhos is excellent for sterics; XPhos provides higher turnover for chlorides/bromides.
Ligand XPhos or SPhos (1.0 – 3.0 mol%)Optional: Adding free ligand (1:1 ratio with Pd) can stabilize the active species in long reactions.
Base K₃PO₄ (finely ground, anhydrous) (2.0 – 3.0 equiv)Mild enough to spare the ester; strong enough for transmetallation. Must be anhydrous.[1][2][3]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Non-polar/aprotic solvents minimize hydrolysis and support high temperatures.
Temperature 80°C – 100°C High thermal energy is required to overcome the activation energy of the sterically hindered oxidative addition.
Step-by-Step Workflow:
  • Charge Solids: In a glovebox or under active N₂ flow, add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), Anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Degassing: Sparge with N₂ or Ar for 10 minutes. Critical: Oxygen kills the active monomeric Pd species.

  • Reaction: Seal the vial and heat to 100°C. Monitor by HPLC/UPLC at 2 hours and 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction conversion is low (<30%), and I see mostly starting material."

Diagnosis: The catalyst cannot perform Oxidative Addition due to the steric bulk of the ortho-substituents.

  • Solution A (Ligand Switch): Switch from SPhos to XPhos or RuPhos . RuPhos is specifically designed for extremely hindered electron-rich substrates.

  • Solution B (Temperature): Increase temperature to 110°C (refluxing toluene).

  • Solution C (Activation): Ensure you are using a G3/G4 Precatalyst . If using Pd₂(dba)₃ + Ligand, the activation step might be failing. The pre-formed precatalyst guarantees the active species enters the cycle.

Issue 2: "The methyl ester is disappearing, and I see a carboxylic acid peak."

Diagnosis: Saponification (Hydrolysis) is occurring. This happens if the base is too strong (e.g., hydroxide/alkoxide) or if water is present.

  • Solution A: Switch to System A (Anhydrous) described above.

  • Solution B: If water is strictly required (e.g., for solubility of a specific boronic acid), use K₃PO₄ as the base and reduce the water ratio to 10:1 (Organic:Water). Avoid carbonate bases (Na₂CO₃) which generate hydroxide in equilibrium.

  • Solution C: Use CsF (Cesium Fluoride) as the base in anhydrous dioxane. Fluoride activates the boronic acid without risking ester hydrolysis.

Issue 3: "I see the 'reduced' product (Methyl 3-methoxybenzoate) where the Bromine is replaced by Hydrogen."

Diagnosis: Protodehalogenation. The Oxidative Addition occurred, but Transmetallation was too slow. The Pd-Ar intermediate grabbed a proton from the solvent or ligand.

  • Solution A: Increase the concentration of the Boronic Acid (to 2.0 equiv).

  • Solution B: Switch to a Boronic Pinacol Ester (BPin) . Esters often transmetallate more reliably in anhydrous conditions than free acids.

  • Solution C: Increase the catalyst loading to 5 mol% to outcompete the side reaction.

Mechanistic Logic & Visualization

To optimize this reaction, one must understand the "Steric Cleft." The diagram below illustrates why standard catalysts fail and how bulky ligands (SPhos/XPhos) succeed.

Key Concept: The Monoligated Pathway . Standard ligands (PPh₃) form PdL₂ or PdL₃ complexes. These are too bulky to fit between the ester and methoxy groups of your substrate. Buchwald ligands (L) form a Pd-L (1:1) species. This single-ligand species is small enough to access the C-Br bond but bulky enough to prevent catalyst dimerization.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] (Monoligated) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Br ActiveCat->OxAdd + Substrate (Requires L-Pd(0) to penetrate sterics) Substrate Substrate: Methyl 2-bromo-3-methoxybenzoate Substrate->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim SideRxn SIDE REACTION: Hydrolysis (Saponification) TransMet->SideRxn If Aqueous Base used RedElim->ActiveCat Regeneration

Caption: The Catalytic Cycle emphasizing the necessity of the Monoligated [L-Pd(0)] species to overcome the steric hindrance of the 2,3-disubstituted benzoate.

Data & Comparison Table

VariableStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3
Active Species PdL₂ (Too bulky)L-Pd (Monoligated, penetrative)
Base Na₂CO₃ / K₂CO₃ (Aqueous)K₃PO₄ (Anhydrous) or CsF
Solvent DMF / Water or THF / WaterToluene or Dioxane (Anhydrous)
Primary Risk Ester Hydrolysis (Saponification)Protodehalogenation (manageable)
Expected Yield < 40% (mix of acid/ester)> 85% (Intact ester)

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Library.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • Yin, L., & Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 2007. (Context on steric hindrance).

  • BenchChem. "Application Notes: Suzuki Coupling of Hindered Substrates."

Sources

Troubleshooting failed reactions with Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Protocols

Case ID: MBMB-2024-OPT Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Reactivity Analysis

Subject: Methyl 2-bromo-3-methoxybenzoate CAS: 26738-23-8 Molecular Weight: 245.07 g/mol

The "Crowded Electrophile" Challenge: Before troubleshooting, you must understand why this molecule fails. It is a classic example of a sterically congested, multifunctional arene .

  • The "Ortho-Ortho" Squeeze: The bromine atom at C-2 is wedged between a methyl ester (C-1) and a methoxy group (C-3). This creates a massive steric wall that inhibits the approach of standard catalysts (like Pd(PPh₃)₄).

  • The Electrophilic Trap: The C-1 ester is highly susceptible to nucleophilic attack. If you attempt to create a nucleophile at C-2 (via lithiation), it will likely attack the ester of a neighboring molecule (self-condensation) unless specific protocols are followed.

  • Electronic Deactivation: The C-3 methoxy group is electron-donating by resonance, which increases electron density at the C-2 position, making oxidative addition of Palladium slower compared to electron-deficient aryl bromides.

Troubleshooting Module: Cross-Coupling (Suzuki-Miyaura)

Common Symptom: Reaction turns black (Pd precipitation), starting material is recovered, or protodebromination (formation of methyl 3-methoxybenzoate) is observed.

Root Cause Analysis

Standard ligands (PPh₃, dppf) are too small and form stable bis-ligated complexes. They cannot force the oxidative addition into the crowded C-2 position. Furthermore, slow oxidative addition allows the active Pd(0) species to agglomerate and deactivate (palladium black).

Optimization Protocol

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky and electron-rich, promoting the formation of the highly active mono-ligated Pd(0) species necessary for hindered substrates.

Recommended System
ComponentStandard Recommendation"Nuclear Option" (For stubborn cases)
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio)XPhos Pd G3 or G4 (Pre-catalyst)
Loading 2–5 mol%5–10 mol%
Base K₃PO₄ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Toluene/Water (10:1)1,4-Dioxane (Anhydrous)
Temp 90–100 °C110 °C (Sealed tube/Microwave)

Why this works:

  • SPhos/XPhos: The steric bulk of the ligand prevents the formation of inactive resting states and accelerates the reductive elimination step, which is often the rate-determining step in crowded systems [1].

  • Pre-catalysts (G3/G4): These ensure a precise 1:1 Pd:Ligand ratio and rapid activation, bypassing the induction period where catalyst death often occurs [2].

Decision Logic: Coupling Optimization

SuzukiOptimization Start Start: Reaction Failed CheckSM Is SM Recovered? Start->CheckSM CheckProd Is De-brominated Product Formed? CheckSM->CheckProd No Step1 Switch Ligand to SPhos or XPhos CheckSM->Step1 Yes (Oxidative Addition Failure) Step2 Switch to Anhydrous Conditions (Dioxane, Cs2CO3) CheckProd->Step2 Yes (Protodebromination) Step3 Increase Temp to 110°C (Microwave) Step1->Step3 Step2->Step3 caption Figure 1: Decision matrix for optimizing sterically hindered Suzuki couplings.

Troubleshooting Module: Metalation (Lithium-Halogen Exchange)

Common Symptom: Complete consumption of starting material but formation of complex mixtures, polymers, or dimers. No desired electrophile trapping.

Root Cause Analysis

Using n-BuLi or t-BuLi is the primary error.

  • Nucleophilic Attack: n-BuLi is a strong nucleophile and will attack the C-1 methyl ester faster than it performs the Br-Li exchange at C-2.

  • Self-Condensation: Even if the exchange happens, the resulting Aryl-Lithium species is adjacent to an ester. It acts as a nucleophile toward its own species (intermolecularly), leading to polymerization.

Optimization Protocol

The Fix: Use Turbo Grignard (i-PrMgCl·LiCl) or perform In-Situ Trapping (Barbier Conditions) .

Protocol A: The "Turbo" Exchange (Preferred)

Reference: Knochel, P. et al. [3]

  • Dryness: Ensure all glassware is flame-dried and under Argon.

  • Solvent: THF (Anhydrous).

  • Reagent: Add 1.1 equiv of i-PrMgCl·LiCl dropwise at -15 °C to 0 °C .

    • Note: Unlike n-BuLi, this reagent tolerates esters. The LiCl breaks up polymeric aggregates, increasing the rate of exchange without increasing nucleophilicity toward the carbonyl.

  • Quench: Stir for 30–60 mins, then add the electrophile (Aldehyde, Ketone, etc.).

Protocol B: Barbier Conditions (In-Situ Trapping)

If Protocol A fails, the lithiated species is too unstable. You must have the electrophile present before adding the metal.

  • Mix Substrate + Electrophile in THF.

  • Cool to -78 °C.

  • Add n-BuLi (or t-BuLi) extremely slowly.

    • Mechanism:[1][2][3][4][5] As soon as the Aryl-Li forms, it is immediately intercepted by the electrophile before it can find another ester molecule to attack.

Mechanism of Failure vs. Success

MetalationPathways SM Methyl 2-bromo-3-methoxybenzoate nBuLi Route A: n-BuLi (Standard) SM->nBuLi Turbo Route B: i-PrMgCl·LiCl (Knochel) SM->Turbo Fail Attack on Ester (Self-Condensation/Polymer) nBuLi->Fail Fast Nucleophilic Attack Success Stable Aryl-Mg Species (Ready for Electrophile) Turbo->Success Selective Br-Mg Exchange caption Figure 2: Divergent pathways of metalation based on reagent selection.

Troubleshooting Module: Hydrolysis (Saponification)

Common Symptom: Reaction is extremely slow. Refluxing in MeOH/NaOH yields starting material.

Root Cause Analysis

The "Ortho Effect" (Steric Inhibition of Resonance). The bulky Br and OMe groups twist the ester carbonyl out of plane, making it difficult for the hydroxide ion to attack the carbonyl carbon to form the tetrahedral intermediate.

Optimization Protocol

The Fix: Increase the temperature of the reaction medium or use anhydrous hydroxide sources.

  • High-Temp Protocol:

    • Solvent: Ethylene Glycol or DMSO .

    • Base: KOH (5 equiv).

    • Temp: 120–140 °C .

    • Why: Methanol boils at 65 °C, which provides insufficient thermal energy to overcome the steric barrier. Ethylene glycol allows higher temperatures.

  • Anhydrous Protocol (TMSOK):

    • Reagent: Potassium Trimethylsilanolate (TMSOK) in THF or DME.

    • Why: TMSOK is a soluble, non-nucleophilic source of anhydrous "oxide" that attacks esters via a different mechanism that is often less sensitive to sterics than aqueous saponification [4].

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for the Suzuki coupling? A: It is not recommended . While dppf is excellent for many aryl bromides, the bite angle and steric profile are often insufficient for di-ortho substituted systems like this. You will likely see incomplete conversion. Stick to SPhos or XPhos .

Q: I see a spot on TLC that corresponds to the de-brominated ester. Why? A: This is "Protodebromination." It happens when the Oxidative Addition step is successful, but the Transmetallation is slow (due to sterics). The Pd(II) species grabs a hydride (from the solvent or phosphine ligand) and reductively eliminates.

  • Fix: Use a denser catalyst loading to speed up the cycle, switch to anhydrous toluene , and ensure your boronic acid is in excess (1.5–2.0 equiv).

Q: Can I make the amide directly from this bromide? A: Yes, via Buchwald-Hartwig amination. However, the ester is a liability.

  • Guidance: Use BrettPhos Pd G3 with a weak base like Cs2CO3 . Avoid strong alkoxide bases (NaOtBu), which will transesterify or hydrolyze your methyl ester immediately.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides with Arylboronic Acids.[6] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Llagostera Lagunas, E., et al. (2002). Potassium Trimethylsilanolate: A Versatile Reagent for the Hydrolysis of Esters and Amides. Tetrahedron Letters, 43(22), 4111-4114.

Sources

Technical Support Center: Strategies for Preventing Debromination of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 2-bromo-3-methoxybenzoate in their synthetic workflows. As a sterically hindered and electron-rich aryl bromide, this substrate is particularly susceptible to a common and often frustrating side reaction: reductive debromination (or hydrodehalogenation). This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations to help you maximize the yield of your desired product and minimize the formation of the undesired debrominated byproduct, methyl 3-methoxybenzoate.

Part 1: Troubleshooting FAQs - Diagnosing and Solving Debromination Issues

This section addresses the most common questions and issues encountered when working with Methyl 2-bromo-3-methoxybenzoate and similar substrates.

Q1: I'm seeing a significant amount of methyl 3-methoxybenzoate in my crude reaction mixture after a Suzuki-Miyaura coupling. What's causing this?

A1: The formation of methyl 3-methoxybenzoate is a classic case of hydrodehalogenation, a competitive side reaction where the bromine atom is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-rich aryl bromides like your substrate. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density on the aromatic ring, making the C-Br bond more susceptible to certain side reactions.[2][3]

The likely culprit is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle. This species can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace water.[1][4][5] Once formed, the aryl group can reductively eliminate with the hydride, leading to the debrominated product instead of the desired cross-coupled product.

Q2: My Buchwald-Hartwig amination is sluggish, and I'm getting a lot of the debrominated starting material back. I'm using a strong base as the literature suggests. What's wrong?

A2: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig reactions, they can sometimes exacerbate debromination, especially with electron-rich substrates.[6] Strong alkoxide bases can participate in pathways that generate hydride species, which then lead to reductive debromination.[5] The sluggishness of your main reaction could be due to steric hindrance from the ortho-bromo and meta-methoxy groups, which slows down the desired catalytic cycle and gives the competing debromination pathway more time to occur.[7]

Q3: I'm trying to form a Grignard reagent with Methyl 2-bromo-3-methoxybenzoate, but my yields are consistently low, and I see the debrominated product. How can I improve this?

A3: Grignard reagent formation with aryl bromides can be sensitive, and side reactions are common. The formation of the debrominated product suggests that the intermediate aryl radical or the fully formed Grignard reagent is being protonated by a source in your reaction mixture.[8] Grignard reagents are extremely strong bases and will react with any available protic source, including trace water in your solvent or on your glassware, or even the ester functionality on your molecule under certain conditions.[9] Additionally, a competing Wurtz-type coupling to form a biaryl byproduct can also occur.

Part 2: Preventative Strategies & Optimized Protocols

To mitigate the issue of debromination, a systematic optimization of your reaction parameters is crucial. The following sections provide detailed guidance and starting-point protocols for common reactions involving Methyl 2-bromo-3-methoxybenzoate.

Understanding the Competing Pathways

The key to preventing debromination is to accelerate the desired productive catalytic cycle (reductive elimination of the cross-coupled product) relative to the unproductive hydrodehalogenation pathway.

Debromination_Pathway ArPdL2Br Ar-Pd(II)-Br Complex Desired_Product Desired Product (Ar-Nu) ArPdL2Br->Desired_Product Transmetalation & Reductive Elimination ArPdL2H Ar-Pd(II)-H Complex ArPdL2Br->ArPdL2H Ligand Exchange or other pathway Pd0 Pd(0) Catalyst Desired_Product->Pd0 Debrominated_Product Debrominated Product (Ar-H) Debrominated_Product->Pd0 ArBr Methyl 2-bromo-3-methoxybenzoate ArBr->ArPdL2Br Oxidative Addition Nu Nucleophile (e.g., R-B(OH)₂, R₂NH) Hydride_Source Hydride Source (Solvent, Base, Water) Hydride_Source->ArPdL2H Hydride Transfer ArPdL2H->Debrominated_Product Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Optimizing Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

The choice of ligand, base, and solvent are the most critical factors to control.

1. Ligand Selection: Steric Bulk and Electron-Richness are Key

For sterically hindered and electron-rich substrates, bulky and electron-donating phosphine ligands are often superior. They accelerate the rate-limiting reductive elimination step to form the desired product, outcompeting the debromination pathway.[10][11][12]

Ligand TypeExample(s)Rationale
Bulky Biarylphosphines XPhos, SPhos, BrettPhosExcellent for hindered substrates; promote fast reductive elimination.[2][10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form stable, highly active catalysts.[13]
Traditional Phosphines PPh₃, P(o-tol)₃Generally less effective for this substrate class; can lead to slower reactions and more debromination.

2. Base Selection: Avoid Strong Alkoxides

While strong bases are necessary, overly aggressive bases can promote debromination. Weaker inorganic bases are often a better choice.[1][6]

BaseRecommended UseRationale
Potassium Phosphate (K₃PO₄) Suzuki CouplingEffective and generally does not promote debromination.
Cesium Carbonate (Cs₂CO₃) Suzuki & Buchwald-HartwigGood solubility and mild enough for many base-sensitive substrates.[14]
Potassium Carbonate (K₂CO₃) Suzuki CouplingA milder, cost-effective option.
Sodium tert-butoxide (NaOtBu) Buchwald-Hartwig (use with caution)Can be effective but has a higher propensity to cause debromination. Use with an optimized ligand/solvent system.

3. Solvent Choice: Aprotic is Preferred

Aprotic solvents are highly recommended to minimize the availability of adventitious proton sources.

SolventRecommended UseRationale
1,4-Dioxane, Toluene, THF Suzuki & Buchwald-HartwigAprotic and commonly used for these reactions. Ensure they are anhydrous.[1]
Alcohols (e.g., t-BuOH) Buchwald-Hartwig (use with caution)Can act as both solvent and base, but also as a potential hydride source.[1]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-3-methoxybenzoate, designed to minimize debromination.

Suzuki_Protocol start Start: Oven-dried vial under Argon add_solids Add: - Methyl 2-bromo-3-methoxybenzoate (1.0 eq) - Boronic Acid (1.2 eq) - Pd Precatalyst (e.g., XPhos Pd G3, 2 mol%) - K₃PO₄ (2.0 eq, finely ground) start->add_solids add_solvent Add anhydrous, degassed 1,4-Dioxane add_solids->add_solvent heat Heat to 80-100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Purification monitor->workup Upon completion end End: Isolated Product workup->end

Caption: Optimized Suzuki-Miyaura workflow.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add Methyl 2-bromo-3-methoxybenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol is tailored for the amination of Methyl 2-bromo-3-methoxybenzoate, balancing reactivity with the suppression of hydrodehalogenation.

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried vial with Methyl 2-bromo-3-methoxybenzoate (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Add the amine (1.2 eq.) and anhydrous, degassed toluene.

  • Seal the vial and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Improving Grignard Reagent Formation

The key to successful Grignard formation is the rigorous exclusion of all protic sources.

Grignard_Protocol start Start: Flame-dried flask under Argon add_mg Add Magnesium turnings & a crystal of Iodine start->add_mg activate_mg Gently heat to activate Mg (purple vapor appears) add_mg->activate_mg add_reagents Add anhydrous THF, then slowly add a solution of Methyl 2-bromo-3-methoxybenzoate in THF activate_mg->add_reagents initiate Maintain gentle reflux to initiate & sustain the reaction add_reagents->initiate titrate Titrate a small aliquot to determine concentration initiate->titrate After Mg is consumed end End: Grignard Reagent Ready for Use titrate->end

Caption: Workflow for clean Grignard reagent formation.

Critical Considerations:

  • Glassware and Reagents: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Solvents (typically THF or diethyl ether) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by adding a small crystal of iodine and gently warming until the purple vapor is observed, or by using a small amount of 1,2-dibromoethane.

  • Initiation: The reaction is exothermic. Add a small portion of your aryl bromide solution to the activated magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.

  • Low Temperature Formation: For substrates with sensitive functional groups (like esters), using highly activated magnesium (Rieke magnesium) at low temperatures (-78 °C) can prevent side reactions.[15]

References

  • Gordillo, A., et al. (2011).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • PubMed. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Ranu, B. C., Guchhait, S. K., & Sarkar, A. (1998). Stereoselective debromination of aryl-substituted vic-dibromide with indium metal.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • PubMed. (2025). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2024).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2024). Debromination of novel brominated flame retardants using Zn-based additives: A viable thermochemical approach in the mitigation of toxic effects during e-waste recycling. Environmental Pollution.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2022). Reductive debromination of bromo‐substituted C2 aliphatics using a biochar–iron(II) composite.
  • Whitesides Research Group, Harvard University. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Syntheses. (2024).
  • Lipshutz, B. H., et al. (n.d.).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Chemistry LibreTexts. (2023).
  • MilliporeSigma. (n.d.). Grignard Reagents.
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics.
  • X-Mol. (2025).
  • Lipshutz, B. H., et al. (n.d.).
  • Wikipedia. (n.d.). Grignard reaction.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • MilliporeSigma. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction.
  • Chemistry LibreTexts. (2023). Phosphines.
  • ResearchGate. (2020).
  • Alfa Chemistry. (n.d.). Phosphine Ligands.

Sources

Catalyst selection for cross-coupling reactions of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Protocols for Methyl 2-bromo-3-methoxybenzoate

Case Reference: M-2B3MB-Coupling-001 Status: Active Analyst: Senior Application Scientist, Catalysis Division

The "Ortho-Ortho" Challenge: Substrate Analysis

Before selecting a catalyst, you must understand the specific failure modes of Methyl 2-bromo-3-methoxybenzoate . This molecule presents a classic "1,2,3-trisubstituted" steric blockade.

  • The Pocket: The reactive bromine (C2) is sandwiched between an ester (C1) and a methoxy group (C3).

  • The Electronic Conflict: The ester is electron-withdrawing (activating for oxidative addition), but the methoxy group is electron-donating (deactivating).

  • The Trap: Standard linear phosphine catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often fail here. Their cone angles are too narrow to force the palladium into this steric pocket, leading to stalled oxidative addition. Furthermore, the ester is susceptible to hydrolysis (saponification) if strong bases (NaOH, KOH) are used.

Catalyst Selection Decision Matrix

Use the following logic flow to select your initial reaction conditions.

CatalystSelection Substrate Methyl 2-bromo-3- methoxybenzoate Reaction Select Reaction Type Substrate->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Sonogashira Sonogashira (C-C Alkyne) Reaction->Sonogashira Suzuki_Cat Primary: SPhos Pd G3 Secondary: XPhos Pd G3 Suzuki->Suzuki_Cat Buchwald_Cat Primary: RuPhos Pd G3 (for 1°/2° amines) Buchwald->Buchwald_Cat Sono_Cat XPhos Pd G3 (Copper-Free) Sonogashira->Sono_Cat Suzuki_Base Base: K3PO4 (3.0 eq) Solvent: Toluene/H2O (10:1) Suzuki_Cat->Suzuki_Base Buchwald_Base Base: Cs2CO3 (Avoid NaOtBu!) Buchwald_Cat->Buchwald_Base

Figure 1: Decision tree for catalyst and base selection based on reaction type. Note the specific exclusion of alkoxide bases for Buchwald couplings to protect the ester.

Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Objective: Couple with aryl/heteroaryl boronic acids while preventing ester hydrolysis.

The Solution: SPhos Pd G3 . Why? SPhos is a dialkylbiaryl phosphine. Its lower ring provides a "roof" over the metal center, enforcing a specific geometry that accelerates reductive elimination—the hardest step in hindered couplings. The G3 precatalyst ensures a 1:1 L:Pd ratio and activates immediately at room temperature, preventing Pd-black formation.

Step-by-Step:

  • Charge Solids: In a vial, add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), and SPhos Pd G3 (0.02–0.05 equiv / 2-5 mol%).

    • Note: Do NOT use Na₂CO₃ or NaOH; they are too slow or too hydrolytic.

  • Solvent Addition: Add Toluene and Water in a 10:1 ratio (0.2 M concentration relative to bromide).

    • Tip: If solubility is poor, use 1,4-Dioxane/Water (4:1), but Toluene protects the ester better.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80 °C for 2–4 hours.

    • Monitoring: Check LCMS.[1] If conversion stalls at 50%, add another 1 mol% catalyst.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation without transamidation of the ester.

The Solution: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines). Why? Standard bases like Sodium tert-butoxide (NaOtBu) will instantly attack your methyl ester, causing transesterification or hydrolysis. You MUST use a carbonate base (Cs₂CO₃ ). Carbonates are weaker, so you need a highly active catalyst like RuPhos to compensate.

Step-by-Step:

  • Charge Solids: Add Methyl 2-bromo-3-methoxybenzoate (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (2–5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol .

    • Critical: Do not add water.

  • Reaction: Heat to 80–100 °C .

    • Warning: If using a volatile amine, use a sealed pressure tube.

Troubleshooting & FAQs

Q1: My starting material is consumed, but I see the carboxylic acid (hydrolysis) instead of the product.

Diagnosis: Saponification. Fix:

  • Switch Base: If using K₃PO₄/Water, switch to anhydrous K₃PO₄ in 1,4-Dioxane.

  • Check Water: Ensure your solvent is dry. Even trace water at 100°C with carbonate can hydrolyze a methyl ester.

  • Steric Protection: Switch the ester from Methyl to tert-Butyl or Isopropyl if possible during synthesis design, though this changes the substrate.

Q2: The reaction turns black immediately, and I get low yield.

Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before it can enter the catalytic cycle. Fix:

  • Use Precatalysts: Stop using Pd(OAc)₂ + Ligand. Use G3 or G4 precatalysts (e.g., XPhos Pd G3).[2][3] These are air-stable and release the active species only when they enter the solution, preventing early death.

  • Lower Temperature: Start the reaction at 40°C for 30 minutes, then ramp to 80°C.

Q3: I see "Protodebromination" (Ar-Br replaced by Ar-H).

Diagnosis: The oxidative addition happened, but the transmetalation was too slow. The Pd intermediate grabbed a proton from the solvent. Fix:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M.

  • Switch Ligand: Move to XPhos .[4] XPhos is bulkier than SPhos and often stabilizes the oxidative addition complex better in extremely hindered cases, preventing the hydride attack.

Q4: Can I use Pd(dppf)Cl₂? It’s cheaper.

Answer: Likely not for high yields. While Pd(dppf)Cl₂ is robust, the "ortho-ortho" substitution (methoxy + ester) creates a cone-angle requirement that dppf (bite angle ~96°) often cannot satisfy efficiently. You will likely see 30–50% conversion followed by catalyst death. If cost is paramount, try Pd(PPh₃)₄ but at high loading (10 mol%) and reflux , but expect purification difficulties.

Mechanistic Visualization: Why SPhos Works

Mechanism Step1 Active Species: L-Pd(0) (SPhos Monoligated) Step2 Oxidative Addition (Challenging Step) Step1->Step2 Step3 Pd(II) Intermediate Stabilized by SPhos O-Pd interaction Step2->Step3 SPhos Bulk Protects Pd Failure FAILURE MODE: Linear Ligands (PPh3) cannot fit in the ortho-ortho pocket Step2->Failure If Ligand is small Step4 Transmetalation (Boronic Acid enters) Step3->Step4 Step5 Reductive Elimination (Product Release) Step4->Step5 Step5->Step1 Cycle Repeats

Figure 2: The catalytic cycle highlighting the stabilization role of SPhos. The "O-Pd" interaction refers to the weak coordination of the methoxy group on the SPhos ligand itself, which stabilizes the Pd center during the difficult oxidative addition to the hindered bromide.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide." Chemical Science, 2013, 4 , 916.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide (G3/G4)." Technical Bulletin.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.[5] (Describes the G3 activation mechanism).

  • Organic Chemistry Portal. "Suzuki Coupling - Steric Hindrance Protocols."

Sources

Technical Support Center: Methyl 2-bromo-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of Methyl 2-bromo-3-methoxybenzoate . It is designed for process chemists and researchers encountering regioselectivity issues, yield loss, or safety concerns during scale-up.

Status: Active | Ticket: #SC-2Br-3OMe | Tier: L3 (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Crowded Center" Challenge

The synthesis of Methyl 2-bromo-3-methoxybenzoate (CAS: 267936-21-0 or related derivatives) presents a classic "contra-electronic" challenge. You are attempting to install a bromine atom at position 2—a site sterically crowded between a carboxylate (C1) and a methoxy group (C3).

  • Standard Electrophilic Bromination Fails: Direct bromination of 3-methoxybenzoic acid typically yields the 6-bromo (para to methoxy) or 4-bromo (ortho to methoxy) isomers due to the strong directing effect of the methoxy group. Position 2 is sterically shielded.

  • The Solution: You must utilize Directed Ortho Metalation (DoM) . By exploiting the coordination of a lithium base to the carboxylate and methoxy oxygens, you can force deprotonation at position 2.

This guide addresses the specific failures encountered when scaling this DoM route from milligram to multigram/kilogram scales.

Module 1: Route Selection & Regiocontrol

User Query: "I am getting a mixture of isomers (mainly 4-bromo and 6-bromo) and low yields. Why isn't the reaction regioselective?"

Root Cause Analysis

If you are using standard electrophilic reagents (Br2/Fe, NBS), you will never achieve high selectivity for position 2. If you are using n-BuLi and still seeing isomers (specifically the 4-bromo isomer), your temperature or base selection is suboptimal.

The Mechanism of Success (DoM): The reaction relies on the formation of a dianion .

  • First Equivalent of Base: Deprotonates the carboxylic acid (-COOH

    
     -COO⁻Li⁺).
    
  • Second Equivalent of Base: Coordinates to the -COO⁻ and the -OMe oxygen. This "pincer" effect directs the removal of the proton at C2 , forming the lithiated species.

Protocol Recommendation

Two routes are viable. Route A is standard but requires deep cryogenics. Route B is optimized for higher temperatures and better regioselectivity.

FeatureRoute A: Standard KineticRoute B: Thermodynamically Controlled (Recommended)
Base n-BuLi / TMEDALiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
Temperature -78°C to -90°C0°C to -20°C
Regioselectivity ~80:20 (2-Br : 4-Br)>95:5 (2-Br)
Scale-up Risk High (Heat transfer at -78°C)Moderate (Base preparation required)

Decision: For scale-up (>50g), Route B (LiTMP) is superior because it avoids hazardous deep-cryogenic conditions and utilizes the steric bulk of the base to prevent attack at the less hindered C4 position.

Module 2: Experimental Protocols & Troubleshooting

Protocol A: The Optimized DoM Route (LiTMP at 0°C)

Use this protocol to maximize regioselectivity and avoid -78°C cooling.

Step 1: Reagent Setup
  • Substrate: 3-Methoxybenzoic acid (1.0 equiv).

  • Base: LiTMP (3.0 equiv). Note: Generate in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi.

  • Electrophile: 1,2-Dibromotetrachloroethane (C2Br2Cl4) or Bromine (Br2).

  • Solvent: Anhydrous THF (5-10 volumes).

Step 2: The Reaction Workflow
  • Base Generation: Charge THF and TMP (3.1 equiv) to the reactor. Cool to -20°C. Add n-BuLi (3.0 equiv) slowly (exothermic). Stir for 30 min at 0°C to form LiTMP.

  • Substrate Addition: Cool LiTMP solution to -20°C. Dissolve 3-methoxybenzoic acid in THF and add slowly to the base.

    • Critical Check: The first equiv neutralizes the acid. The subsequent equivs perform the lithiation.

    • Observation: The mixture may turn yellow/orange (dianion formation).

  • Lithiation: Warm to 0°C and stir for 1-2 hours.

    • Why 0°C? Unlike n-BuLi, LiTMP is sterically bulky and less aggressive, allowing it to sit at C2 without isomerizing or attacking the solvent at 0°C.

  • Quench: Cool back to -20°C. Add the bromine source (dissolved in THF) rapidly but with exotherm control.

  • Workup: Acidify with HCl to pH 1. Extract with EtOAc.[1]

Protocol B: Esterification (The Final Step)

Do not esterify before bromination; the ester group is less stable to lithiation than the carboxylate dianion.

  • Reagents: Crude 2-bromo-3-methoxybenzoic acid, Methanol (solvent/reactant), H2SO4 (cat).

  • Process: Reflux for 6-12 hours.

  • Purification: Concentrate MeOH. Dilute with water/DCM. Wash with NaHCO3 (removes unreacted acid).[1] Crystallize the methyl ester from Heptane/EtOAc if necessary.

Module 3: Troubleshooting FAQ

Q1: "I see a large amount of starting material (3-methoxybenzoic acid) after the quench."

Diagnosis: Incomplete lithiation due to moisture or insufficient base. Fix:

  • Moisture: The dianion is extremely basic. Even trace water in THF kills it. Use Karl Fischer titration to ensure THF water content is <50 ppm.

  • Stoichiometry: You need 3 equivalents of base (1 for -COOH, 1 for C-H, 1 excess to push equilibrium). If using n-BuLi, titer it before use.[2]

Q2: "The reaction solidified/gelled during base addition."

Diagnosis: The lithium carboxylate salt is precipitating. Fix:

  • Dilution: Increase THF volume.

  • Additives: Add LiCl (0.5 equiv) to break up aggregates, or use TMEDA (Tetramethylethylenediamine) if using the n-BuLi route to solubilize the aggregates.

Q3: "I have 15% of the 4-bromo isomer. How do I remove it?"

Diagnosis: Loss of regiocontrol (likely temperature too high for n-BuLi route). Fix:

  • Purify at the Acid Stage: Do not esterify yet. The 2-bromo-3-methoxybenzoic acid and 4-bromo isomer have different pKa and solubility profiles.

  • Recrystallization: Recrystallize the crude acid from Toluene or Ethanol/Water. The symmetrical 4-bromo or 6-bromo isomers often crystallize differently than the crowded 2-bromo acid. Check purity by HPLC before esterification.

Module 4: Visualizing the Process

Diagram 1: Regioselectivity Pathways

This diagram illustrates why the "Crowded Center" (C2) requires specific conditions.

Regioselectivity Start 3-Methoxybenzoic Acid PathA Electrophilic Subst. (Br2/Fe) Start->PathA Direct Bromination PathB Directed Lithiation (n-BuLi or LiTMP) Start->PathB Deprotonation ProdA 6-Bromo Isomer (Major Product) PathA->ProdA Para to -OMe ProdB 2-Lithio Dianion (Intermediate) PathB->ProdB Coordination to C2 Target 2-Bromo-3-methoxy benzoic acid ProdB->Target + Br+ Source

Caption: Electrophilic substitution favors the 6-position (red). Directed metalation (green) forces reaction at the crowded 2-position via lithium coordination.

Diagram 2: Scale-Up Reactor Setup (Route B)

Critical control points for the LiTMP protocol.

ReactorSetup Step1 Reactor A: Base Prep THF + TMP + n-BuLi Temp: -20°C -> 0°C Step3 Addition Phase Slow add B to A Exotherm Control! Step1->Step3 Step2 Reactor B: Substrate Soln 3-Methoxybenzoic acid in THF Step2->Step3 Step4 Lithiation Hold 0°C for 2 Hours (Dianion Formation) Step3->Step4 Step5 Quench Phase Cool to -20°C Add C2Br2Cl4 Step4->Step5

Caption: Process flow for thermodynamic control. Note the warming to 0°C for lithiation, followed by cooling for the quench.

Module 5: Quantitative Data Summary[1]

Parametern-BuLi / TMEDA (-78°C)LiTMP (0°C)Notes
Yield (Crude) 60-70%75-85% LiTMP reduces side reactions.
Regio Ratio (2:4) 80:20>95:5 Steric bulk of TMP protects C4.
Solvent Vol 15-20 V5-10 V LiTMP is more soluble than the Li-TMEDA complex.
Quench Exotherm ExtremeHighBoth require slow addition of electrophile.

References

  • Mortier, J., et al. "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, vol. 8, no. 4, 2006, pp. 765-768.

  • Bennetau, B., Mortier, J., et al. "Directed lithiation of unprotected benzoic acids." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1265-1271.

  • Nguyen, T.H., et al. "Toward a better understanding on the mechanism of ortholithiation. Tuning of selectivities in the metalation of meta-anisic acid by an appropriate choice of base." Organic Letters, vol. 7, no. 12, 2005, pp. 2445-2448.[3]

  • Gant, T.G., Meyers, A.I. "The Chemistry of 2-Oxazolines (1985–present)." Tetrahedron, vol. 50, no. 8, 1994, pp. 2297-2360.
  • BenchChem Technical Notes. "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate." (Comparative protocol for bromination).

Disclaimer: This guide is for research and development purposes. All scale-up activities involving organolithiums must be reviewed by your institution's Process Safety Committee.

Sources

Technical Support Center: Analysis of Methyl 2-bromo-3-methoxybenzoate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MBMB-GCMS-001 Status: Active Topic: Reaction Byproduct Analysis & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Context

Methyl 2-bromo-3-methoxybenzoate (CAS: 35450-37-8) is a critical intermediate in the synthesis of pharmacophores, often utilized in Suzuki-Miyaura couplings. In high-stakes drug development, the purity of this scaffold is non-negotiable.[1]

When analyzing reaction mixtures, you are not just looking for the target. You are contending with a specific "impurity profile" dictated by the synthesis route (typically bromination of methyl 3-methoxybenzoate or methylation of the free acid).

Critical Analytical Challenges:

  • Isobaric Regioisomers: The 2-bromo-4-methoxy and 2-bromo-5-methoxy isomers have identical masses and very similar boiling points.

  • Halogen Isotope Patterns: The naturally occurring

    
     and 
    
    
    
    isotopes create complex mass spectra that can be misinterpreted as co-eluting impurities.
  • Thermal Instability: Brominated aromatics are prone to hydro-dehalogenation in hot, active GC inlet liners.

Analytical Workflow & Sample Preparation

The following workflow is designed to minimize "ghost peaks" and injector-induced degradation.

Diagram 1: Optimized Analytical Workflow

AnalyticalWorkflow cluster_warnings Critical Control Points Sample Reaction Mixture Quench Quench & Extraction (Avoid MeOH) Sample->Quench Stop Reaction Dry Drying (MgSO4) & Filtration Quench->Dry Remove Water Dilute Dilution (DCM or EtOAc) Dry->Dilute 1 mg/mL GC GC Injection (Split 20:1) Dilute->GC 1 µL Inj Data MS Data Acquisition GC->Data TIC/SIM

Caption: Step-by-step workflow emphasizing the exclusion of methanol to prevent transesterification artifacts.

Protocol: Sample Preparation
  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate .

    • Why? Avoid Methanol or Ethanol. In the presence of residual acidic catalysts, these alcohols will cause transesterification, converting your methyl ester into an ethyl ester artifact in the vial.

  • Concentration: Target 100–500 µg/mL (ppm) .

    • Why? Overloading the column (>1000 ppm) causes peak fronting, which obscures the separation of the 2-bromo target from close-eluting 4-bromo regioisomers.

  • Derivatization (Conditional): If you suspect the presence of the free acid (2-bromo-3-methoxybenzoic acid ), you must derivatize with TMS (e.g., BSTFA) or use diazomethane. The free acid will otherwise tail severely or adsorb irreversibly in the liner.

Chromatographic Separation (The Isomer Challenge)

Separating the 2-bromo-3-methoxy target from its regioisomers (e.g., 2-bromo-4-methoxy) requires specific column chemistry.

Recommended Method:

  • Column: DB-5MS (or equivalent 5% phenyl-arylene).

    • Alternative: If isomers co-elute, switch to a DB-1701 (14% cyanopropyl-phenyl) for selectivity based on dipole moments.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 140°C.

    • Critical Ramp: Ramp 5°C/min to 200°C (Slow ramp separates isomers).

    • Ramp 30°C/min to 300°C (Bake out).

Mass Spectral Interpretation

Understanding the fragmentation of Methyl 2-bromo-3-methoxybenzoate is the only way to validate your peak.

Key Spectral Features
  • The Bromine Doublet: You will not see a single molecular ion (

    
    ). You will see a doublet at m/z 244  and 246  with nearly equal intensity (1:1 ratio).
    
    • Validation Check: If the ratio is not ~1:1, you have a co-eluting interference or the peak is not brominated.

  • Loss of Methoxy (M - 31): The ester group cleaves easily.

    • Fragments: m/z 213 / 215 .

  • Loss of Bromine (M - 79/81):

    • Fragment: m/z 165 (The methoxy-benzoyl cation). This is often the base peak or very prominent.

  • Ortho Effect: The 2-bromo substituent sterically crowds the ester. This often facilitates the loss of the methoxy group compared to 3- or 4-bromo isomers.

Diagram 2: Fragmentation Pathway

Fragmentation M Molecular Ion [M]+. m/z 244 / 246 M_OCH3 Acylium Ion [M - OCH3]+ m/z 213 / 215 M->M_OCH3 - •OCH3 (31) M_Br Methoxybenzoyl Cation [M - Br]+ m/z 165 M->M_Br - •Br (79/81) M_CO Phenyl Cation [M - OCH3 - CO]+ m/z 185 / 187 M_OCH3->M_CO - CO (28)

Caption: Primary electron ionization (EI) fragmentation pathways. The m/z 165 ion confirms the core methoxy-benzoate structure after halogen loss.

Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Tailing Active silanol sites in the inlet liner interacting with the polar ester/methoxy groups.Replace Liner: Use a deactivated, ultra-inert split liner with wool. Check: If the tailing is severe, the sample may contain the free acid byproduct (hydrolysis).
"Ghost" Peak (M-H) Thermal debromination in the injector. Bromine is labile at high T (>280°C) on dirty surfaces.Lower Inlet Temp: Reduce inlet to 220°C–240°C. Clean: Clean the gold seal and replace the liner. Metal filings or carbon buildup catalyze dehalogenation [1].
Split Peaks Solvent mismatch or column overload.Solvent Exchange: Ensure sample solvent matches the column polarity (DCM is usually safe). Reduce injection volume to 0.5 µL.
Missing Target Transesterification during prep.Audit Solvents: Did you use Methanol? If yes, look for Methyl vs Ethyl mass shifts (+14 amu).
Diagram 3: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckPeak Is Peak Tailing? Start->CheckPeak CheckMass Is Mass Spectrum Correct? CheckPeak->CheckMass No TailingYes Active Sites / Acid Present CheckPeak->TailingYes Yes MassNo Wrong Isotope Ratio? CheckMass->MassNo Bad Isotopes MassDebrom Peak = Target - 80 amu? CheckMass->MassDebrom Mass too low Action1 1. Deactivate Liner 2. Derivatize (TMS) TailingYes->Action1 Action2 Co-elution suspected. Change Temp Ramp. MassNo->Action2 Action3 Thermal Degradation. Lower Inlet Temp. MassDebrom->Action3

Caption: Logic flow for diagnosing common GC-MS anomalies associated with halogenated esters.

Frequently Asked Questions (FAQ)

Q: Can I use a polar column (like WAax) for this analysis? A: It is risky. Polyethylene glycol (Wax) columns have lower maximum temperature limits (~250°C). High boiling point benzoates may elute very late or bleed, and the polar phase can interact strongly with the bromine, causing peak broadening. Stick to DB-1701 (mid-polar) if DB-5MS fails.

Q: Why do I see a peak at m/z 166 instead of 165? A: m/z 166 corresponds to Methyl 3-methoxybenzoate (the debrominated starting material or degradation product). If you see 166 as the molecular ion (with no 244/246 doublet), your reaction is incomplete, or you have thermally stripped the bromine in the injector [2].

Q: How do I quantify the regioisomers? A: You must use a Relative Response Factor (RRF) . Do not assume the 2-bromo and 4-bromo isomers have the exact same ionization efficiency. Synthesize or purchase the specific isomer standards to establish a calibration curve.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Methyl 2-bromobenzoate and derivatives. NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link]

  • Groppo, R., et al. (2006). Impurity profiling of pharmaceutical intermediates by GC-MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Effect of base and solvent on Methyl 2-bromo-3-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-bromo-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile aryl halide. Here, we address common experimental challenges in a question-and-answer format, focusing on the critical interplay between bases and solvents that governs reaction outcomes. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower your synthetic strategies.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. However, the success of these reactions with Methyl 2-bromo-3-methoxybenzoate is highly dependent on a finely tuned balance of catalyst, ligand, base, and solvent. The electronic nature of this substrate—bearing both an electron-donating methoxy group and an electron-withdrawing methyl ester—presents unique challenges and opportunities.

Frequently Asked Questions & Troubleshooting

Question 1: I am planning a Suzuki-Miyaura coupling with Methyl 2-bromo-3-methoxybenzoate. What are the recommended starting conditions?

Answer: For a successful Suzuki-Miyaura coupling, the selection of base and solvent is critical to facilitate the key steps of the catalytic cycle: oxidative addition and transmetalation.[1] The base is required to activate the organoboron species, making it competent for transmetalation.[2]

A robust starting point involves using a palladium(II) precatalyst with a suitable phosphine ligand, an inorganic base, and a polar aprotic solvent. Given the potential for ester hydrolysis under strongly basic conditions, a moderately strong base like potassium carbonate or potassium phosphate is recommended.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Causality
Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(0) or Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or P(t-Bu)₃ (1.2-2.0 eq. to Pd)Buchwald ligands (SPhos, XPhos) or bulky, electron-rich phosphines are effective for coupling with aryl bromides, promoting the oxidative addition step.
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)These bases are sufficiently strong to promote transmetalation but have low nucleophilicity, minimizing ester hydrolysis. Cs₂CO₃ often enhances reaction rates due to its high solubility in organic solvents.
Solvent 1,4-Dioxane, Toluene, or DMF (with H₂O)Aprotic polar solvents or mixtures with water can accelerate the reaction.[3] Dioxane and toluene are excellent choices, while the addition of water can aid in dissolving the inorganic base.[4]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion, particularly for the relatively less reactive aryl bromide compared to an iodide.[5]

Question 2: My Suzuki coupling is giving low to no yield. What are the most likely causes and how can I troubleshoot it?

Answer: A low or zero yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three areas: catalyst activity, reaction conditions (base/solvent), or reagent quality.

Here is a logical workflow to diagnose the problem:

Sources

Storage and stability issues of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26218-75-7

Introduction

Welcome to the technical support hub for Methyl 2-bromo-3-methoxybenzoate . This guide addresses the stability, storage, and handling of this critical intermediate.[1] Often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the integrity of the aryl bromide (


) and methyl ester  (

) moieties is paramount for downstream success.

This guide moves beyond generic safety data, providing a mechanistic understanding of degradation pathways to help you preserve sample purity.

Module 1: Critical Storage Protocols

The Stability Triad: Moisture, Light, and Temperature

The stability of Methyl 2-bromo-3-methoxybenzoate is governed by three primary vectors: Hydrolysis (moisture), Photolytic Cleavage (light), and Thermodynamic Degradation (heat).

1. Temperature & Atmosphere
  • Recommendation: Store at 2°C to 8°C (Refrigerated).

  • The Science: While methyl esters are generally stable at room temperature, the 3-methoxy substituent is an electron-donating group (EDG). Through resonance, this can slightly increase the electron density of the aromatic ring, potentially making the system more susceptible to oxidative impurities over long periods. Furthermore, refrigeration kinetically inhibits hydrolysis according to the Arrhenius equation, where a 10°C drop typically halves the reaction rate of ester cleavage [1].

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen ). Oxygen can facilitate the oxidation of trace impurities (often phenols from synthesis), leading to yellowing.

2. Light Protection
  • Recommendation: Amber glass or foil-wrapped containers.

  • The Science: Aryl bromides possess a weak

    
     bond (bond dissociation energy ~80 kcal/mol). Prolonged exposure to UV or high-intensity lab lighting can induce homolytic cleavage, generating aryl radicals that quench with hydrogen sources, resulting in debrominated impurities  (Methyl 3-methoxybenzoate). This impurity is chemically similar and difficult to remove via standard chromatography [2].
    
3. Moisture Control
  • Recommendation: Desiccators are mandatory.

  • The Science: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) or acid-catalyzed hydrolysis. Even atmospheric moisture, combined with trace acidic residues from synthesis (e.g.,

    
    ), can catalyze the conversion to 2-bromo-3-methoxybenzoic acid .
    
Visual Workflow: Storage & Handling

StorageProtocol Start Compound Receipt QC Initial QC (H-NMR/LCMS) Start->QC Decision Does it pass purity >97%? QC->Decision Store Storage Protocol: 1. Amber Vial 2. Purge w/ Argon 3. Temp: 2-8°C Decision->Store Yes Purify Remediation Required (See Module 3) Decision->Purify No Use Experimental Use Store->Use Equilibrate to RT Purify->QC Re-test Reseal Reseal Protocol: Parafilm + Desiccant Use->Reseal Reseal->Store Return immediately

Figure 1: Logic flow for the receipt, validation, and storage of sensitive aryl bromides.

Module 2: Troubleshooting & FAQs

Q1: My white solid has turned pale yellow. Is it still usable?

Status: Likely Usable (with caution).

  • Root Cause: The yellowing is often due to the oxidation of trace phenolic impurities (demethylated byproducts) or the formation of quinoid-like structures from light exposure. It rarely indicates bulk decomposition of the main ester.

  • Validation: Run a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate/Hexanes. If the main spot is UV active and distinct, and the yellow color stays at the baseline, the material is likely >95% pure.

  • Action: If used for sensitive catalysis (e.g., Buchwald-Hartwig), perform a quick filtration through a silica plug to remove polar colored impurities.

Q2: I see a new peak in the H-NMR around 11.0–13.0 ppm. What is this?

Status: Critical Degradation (Hydrolysis).

  • Diagnosis: This broad singlet is the carboxylic acid proton (

    
    ). It indicates that your methyl ester has hydrolyzed to 2-bromo-3-methoxybenzoic acid .
    
  • Consequence: Free acids can poison palladium catalysts by protonating ligands or altering the metal's coordination sphere.

  • Remediation: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ). The acid will deprotonate and move to the aqueous layer; the ester will remain in the organic layer.
    
Q3: My Suzuki coupling yield dropped significantly. Could the starting material be the issue?

Status: Possible Photolytic Debromination.

  • Diagnosis: Check your LCMS for a mass of M-79 (loss of Bromine) replaced by Hydrogen.

  • Mechanism: If the material was stored in clear glass, the C-Br bond may have cleaved. The resulting Methyl 3-methoxybenzoate is unreactive in oxidative addition, acting as an inert filler that skews your stoichiometry.

Module 3: Data & Remediation

Degradation Markers Table

Use this table to interpret analytical data quickly.

Signal / ObservationProbable ContaminantCauseImpact on Experiments
H-NMR: Loss of singlet ~3.9 ppm2-Bromo-3-methoxybenzoic acidHydrolysis (Moisture)Poisons catalysts; alters stoichiometry.
LCMS: Mass [M+H] = 167 (vs 245)Methyl 3-methoxybenzoatePhotolysis (Light)Inert byproduct; lowers yield calculation.
Appearance: Sticky/Wet SolidSolvent inclusion / HydrolysisImproper dryingInaccurate weighing; solvent interference.
Purification Logic Tree (Recrystallization)

If your material has degraded, do not discard it immediately. The ester crystallizes well, while impurities (acids/phenols) have vastly different solubilities.

Purification Impure Degraded Material Dissolve Dissolve in Min. Vol. Hot Ethyl Acetate Impure->Dissolve AddHex Add Hexane/Heptane (Anti-solvent) until cloudy Dissolve->AddHex Cool Cool slowly to 4°C AddHex->Cool Filter Filter & Wash (Cold Hexane) Cool->Filter Dry Vacuum Dry (<40°C) Filter->Dry

Figure 2: Standard recrystallization protocol for benzoate esters.

References

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

    • Establishes the baseline kinetics for ester hydrolysis and the temper
  • ChemicalBook. (2025). "Methyl 2-bromo-3-methoxybenzoate Properties and CAS 26218-75-7." Link

    • Source for physical property data and CAS verific
  • Sigma-Aldrich. (2025).[2] "Safety Data Sheet: Methyl 2-bromo-5-methoxybenzoate (Analog)." Link

    • Used for comparative safety and handling d
  • Ingold, C. K. (1953).[3] Structure and Mechanism in Organic Chemistry. Cornell University Press.[3]

    • Foundational text describing the mechanism of ester hydrolysis relevant to storage stability.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-bromo-3-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of spectral interpretation, supported by experimental data and comparative analysis with a structural isomer, Methyl 2-bromo-5-methoxybenzoate. By understanding the subtle yet significant differences in their NMR spectra, researchers can gain valuable insights into the structure-property relationships of these important chemical entities.

Introduction

Methyl 2-bromo-3-methoxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The precise characterization of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structural features of organic molecules in solution. This guide will walk you through the theoretical and practical aspects of the ¹H and ¹³C NMR analysis of this compound, offering a comparative perspective to enhance understanding.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline the general procedure for preparing a sample of Methyl 2-bromo-3-methoxybenzoate for NMR analysis.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

  • Concentration: A sample concentration of 5-25 mg in 0.5-0.75 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample may be required.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters:

High-resolution spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.

Spectral Analysis of Methyl 2-bromo-3-methoxybenzoate

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
OCH₃ (ester)~3.9Singlet3H
OCH₃ (aromatic)~3.8Singlet3H
Ar-H4~7.1Doublet of doublets1H
Ar-H5~7.3Triplet1H
Ar-H6~7.5Doublet of doublets1H

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
OCH₃ (ester)~52
OCH₃ (aromatic)~56
C2 (C-Br)~115
C4~118
C6~125
C5~130
C1 (C-COO)~132
C3 (C-OCH₃)~158
C=O~165

Interpretation of Spectra:

The predicted chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. The bromine atom (-Br) is an electron-withdrawing group (EWG) through induction and weakly electron-donating through resonance. The ester group (-COOCH₃) is an electron-withdrawing group. These competing effects lead to a complex distribution of electron density around the ring, influencing the chemical shifts of the aromatic protons and carbons.

The aromatic protons are expected to appear in the range of 7.1-7.5 ppm. The proton at position 5 (H5) is predicted to be a triplet due to coupling with its two neighbors (H4 and H6). The protons at positions 4 and 6 will likely appear as doublets of doublets due to coupling with their respective neighbors.

In the ¹³C NMR spectrum, the carbon attached to the electron-donating methoxy group (C3) will be significantly shielded and appear at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbons attached to the electron-withdrawing bromine (C2) and ester (C1) groups will be deshielded and resonate at higher chemical shifts.

Comparative Analysis: Methyl 2-bromo-3-methoxybenzoate vs. Methyl 2-bromo-5-methoxybenzoate

To illustrate the impact of substituent positioning on NMR spectra, we will compare the predicted data for Methyl 2-bromo-3-methoxybenzoate with the experimental data for its isomer, Methyl 2-bromo-5-methoxybenzoate.

Experimental ¹H NMR Data for Methyl 2-bromo-5-methoxybenzoate

ProtonChemical Shift (ppm)MultiplicityIntegration
OCH₃ (ester)3.89Singlet3H
OCH₃ (aromatic)3.80Singlet3H
Ar-H37.03Doublet1H
Ar-H47.49Doublet of doublets1H
Ar-H67.68Doublet1H

Experimental ¹³C NMR Data for Methyl 2-bromo-5-methoxybenzoate

CarbonChemical Shift (ppm)
OCH₃ (ester)52.5
OCH₃ (aromatic)55.8
C6114.9
C2 (C-Br)115.8
C4118.0
C1 (C-COO)131.7
C3134.0
C5 (C-OCH₃)159.0
C=O165.2

Key Differences and Insights:

The most noticeable difference lies in the aromatic region of the ¹H NMR spectra. In Methyl 2-bromo-5-methoxybenzoate, the protons are more spread out, and their splitting patterns are different due to the change in their relative positions and coupling partners. The para-relationship between the bromine and the H4 proton, and the ortho-relationship between the methoxy group and the H6 proton in the 5-methoxy isomer, lead to distinct chemical shifts and coupling constants compared to the 3-methoxy isomer.

Similarly, the ¹³C NMR chemical shifts of the aromatic carbons are altered. The change in the position of the methoxy group from meta (in the 3-methoxy isomer) to para (in the 5-methoxy isomer) relative to the ester group, and ortho to the bromine, significantly impacts the electronic environment of each carbon atom.

The following diagram illustrates the workflow for a comparative NMR analysis:

G cluster_0 NMR Analysis Workflow A Sample Preparation (Compound A & B) B Data Acquisition (1H & 13C NMR) A->B C Spectral Processing (Phasing, Baseline Correction, Integration) B->C D Structure Elucidation (Chemical Shift, Coupling, Integration Analysis) C->D E Comparative Analysis (Highlighting Spectral Differences) D->E F Structural Confirmation E->F

Caption: Workflow for comparative NMR analysis.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of organic molecules like Methyl 2-bromo-3-methoxybenzoate. By comparing its predicted spectra with the experimental data of a structural isomer, we can appreciate the profound influence of substituent positioning on the magnetic environment of atomic nuclei. This guide provides a foundational understanding for researchers to confidently interpret and utilize NMR data in their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate. Retrieved from [Link]

Technical Assessment: Mass Spectrometric Characterization of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 2-bromo-3-methoxybenzoate (


, MW ~245.07) is a highly specific halogenated ester often utilized as a scaffold in the synthesis of polycyclic pharmaceutical intermediates. Its mass spectrometric (MS) signature is defined by two competing factors: the electronic stabilization of the benzoate core and the distinct isotopic signature of the bromine atom.

This guide provides a comparative analysis of this molecule's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , offering a self-validating interpretation framework for researchers.

Structural Parameters
FeatureSpecificationMS Implication
Formula

Monoisotopic Mass: 243.97 (using

)
Halogen Bromine (C-2)Generates characteristic 1:1 doublet at

and

.[1][2][3][4]
Ester Methyl ester (C-1)Primary fragmentation site (Loss of

).[2]
Ether Methoxy (C-3)Secondary fragmentation; electron-donating group (EDG) stabilizes cations.

Comparative Analysis: EI vs. ESI Performance

The choice of ionization method dictates the data utility. For this molecule, EI is the "Fingerprint" method for structural validation, while ESI is the "Confirmation" method for purity and molecular weight verification.

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Distinct, often moderate intensity.Dominant

or

.
Fragmentation Extensive.[5][6] Reveals connectivity (Ester loss, Br loss).Minimal. Requires MS/MS (CID) to induce fragmentation.
Isotope Pattern Preserved in fragments (e.g.,

).[2]
Preserved in parent adducts.
Primary Use Case Structural Elucidation & Library Matching.High-Throughput Screening & Purity Checks.
Solvent Compatibility Requires volatile organic solvents (e.g., DCM, Hexane).Compatible with polar mobile phases (MeOH/Water).

Expert Insight: In drug development workflows, use EI (GC-MS) to confirm the regiochemistry (position of Br vs OMe) via fragmentation patterns. Use ESI (LC-MS) to quantify the compound in biological matrices where sensitivity is paramount.

Deep Dive: Interpreting the EI Mass Spectrum

The EI spectrum of Methyl 2-bromo-3-methoxybenzoate is governed by the stability of the benzoyl cation (acylium ion).

The "King" Feature: Bromine Isotope Cluster

The most immediate diagnostic feature is the molecular ion cluster.[2] Unlike chloro- compounds (3:1 ratio), bromine possesses two stable isotopes,


 and 

, in a nearly 1:1 natural abundance .
  • Observation: You will see two peaks of approximately equal height at m/z 244 and m/z 246 .

  • Validation: If this 1:1 ratio is absent or distorted, the sample is likely contaminated or de-brominated.

Primary Fragmentation Pathway (The "Ester Shake-off")

Benzoate esters almost universally fragment via


-cleavage adjacent to the carbonyl group.
  • Loss of Methoxy (

    
    , -31 u):  The bond between the carbonyl carbon and the ether oxygen breaks.
    
    • Result: A stable acylium ion

      
      .
      
    • m/z: The doublet shifts to 213/215 . This is often the Base Peak (100% relative abundance).[7]

  • Loss of Carbon Monoxide (CO, -28 u): The acylium ion ejects CO to form a substituted phenyl cation.

    • Result:

      
      .
      
    • m/z: The doublet shifts to 185/187 .

Secondary Pathways
  • Loss of Bromine (

    
    , -79/81 u):  Direct cleavage of the C-Br bond.
    
    • Result: A radical cation at m/z 165 (244 - 79).

    • Note: This peak will not show the 1:1 doublet, confirming the loss of the halogen.

Visualization of Fragmentation Logic

The following diagram illustrates the causal fragmentation tree.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 244 / 246 (1:1 Ratio) Acylium Acylium Ion [M - OCH3]+ m/z 213 / 215 (Base Peak) M_Ion->Acylium - OCH3 (31 u) Alpha Cleavage DeBrom Debrominated Ion [M - Br]+ m/z 165 (No Isotope Pattern) M_Ion->DeBrom - Br (79/81 u) C-Halogen Cleavage PhenylCat Phenyl Cation [M - OCH3 - CO]+ m/z 185 / 187 Acylium->PhenylCat - CO (28 u) Decarbonylation legend1 Blue: Parent legend2 Red: Primary Fragment

Figure 1: Causal fragmentation tree for Methyl 2-bromo-3-methoxybenzoate under Electron Ionization (70 eV).

Experimental Protocols

GC-MS Acquisition (Structural ID)

This protocol ensures optimal volatilization without thermal degradation of the bromine bond.

  • Sample Prep: Dissolve ~1 mg of analyte in 1 mL of Dichloromethane (DCM) (HPLC Grade).

  • Inlet Conditions:

    • Mode: Split (10:1 to 50:1 depending on sensitivity).

    • Temperature: 250°C . (Avoid >280°C to prevent thermal de-bromination).

  • Column: standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.[2][5]

    • Scan Range: m/z 40–350.

LC-MS/MS Acquisition (Quantification)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Transition (MRM):

    • Precursor: 245.0 (Use

      
       mass for sensitivity).
      
    • Product: 213.0 (Loss of Methanol/Methoxy).

Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process when analyzing this compound.

Workflow cluster_EI GC-MS (EI) cluster_ESI LC-MS (ESI) Start Start: Unknown Sample Ionization Select Ionization Start->Ionization EI_Check Check m/z 244/246 Ionization->EI_Check Structural ID ESI_Check Check [M+H]+ 245/247 Ionization->ESI_Check Quant/Purity Isotope Isotope Ratio 1:1? EI_Check->Isotope Frag Base Peak 213? Isotope->Frag Yes Confirm_EI Confirmed Structure Frag->Confirm_EI Yes Adducts Check Na+ Adducts (+22 u) ESI_Check->Adducts Confirm_ESI Confirmed MW Adducts->Confirm_ESI

Figure 2: Decision matrix for validating Methyl 2-bromo-3-methoxybenzoate.

References

  • NIST Chemistry WebBook. Methyl 2-bromo-3-methoxybenzoate & Analogous Benzoate Esters. National Institute of Standards and Technology.[8][9][10][11] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Esters and Halogens. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

FTIR spectrum analysis of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral analysis of Methyl 2-bromo-3-methoxybenzoate , a specific halogenated aromatic ester used as a building block in the synthesis of complex pharmaceutical intermediates (e.g., isoquinoline alkaloids or kinase inhibitors).

This document serves as a Publish Comparison Guide , comparing the spectral fingerprint of this compound against its structural analogs to demonstrate specificity and validating the optimal sampling technique (ATR vs. Transmission).

A Technical Comparison Guide for Structural Validation

Executive Summary & Application Context

Methyl 2-bromo-3-methoxybenzoate is a trisubstituted benzene derivative. Its infrared spectrum is dominated by the interplay between the electron-withdrawing ester and bromine groups, and the electron-donating methoxy group.

In drug development, this compound often serves as a "scaffold" intermediate. The primary analytical challenge is distinguishing it from its regioisomers (e.g., Methyl 2-bromo-5-methoxybenzoate) or starting materials (Methyl 3-methoxybenzoate). This guide provides the spectral markers required for Identity Release Testing (ID) and Purity Assessment .

Experimental Protocol: ATR-FTIR Methodology

To ensure reproducibility, we recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets. ATR minimizes sample preparation errors (e.g., moisture absorption) which are critical when analyzing hygroscopic esters.

Standard Operating Procedure (SOP)
  • Instrument Setup: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal Selection: Diamond ATR (Single-bounce) is preferred for its chemical resistance and hardness, though ZnSe is acceptable.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹ (Mid-IR).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (Sample), 32 scans (Background).

  • Sample Prep: Place ~5–10 mg of the solid/oil directly onto the crystal. Apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches 0.5–0.8 A.U.

Spectral Analysis & Comparison

The following analysis compares Methyl 2-bromo-3-methoxybenzoate (Target) against two critical alternatives/analogs to establish specificity.

Comparative Spectral Data
Functional GroupVibration ModeTarget: Methyl 2-bromo-3-methoxybenzoate Alternative A: Methyl 3-methoxybenzoate (No Br)Alternative B: Methyl 2-bromobenzoate (No OMe)
Ester Carbonyl

Stretch
1735 – 1745 cm⁻¹ (High freq due to ortho-Br field effect)~1720 – 1730 cm⁻¹~1735 – 1740 cm⁻¹
Methoxy Group

sp³ Stretch
2835 – 2845 cm⁻¹ (Distinct weak shoulder)2835 – 2845 cm⁻¹Absent
Methoxy Ether

Stretch
1040 & 1265 cm⁻¹ 1040 & 1265 cm⁻¹Absent
Aryl Halide

Stretch
600 – 750 cm⁻¹ (Strong fingerprint bands)Absent 650 – 750 cm⁻¹
Aromatic Ring

Skeletal
1580, 1475 cm⁻¹ 1600, 1585 cm⁻¹1590, 1470 cm⁻¹
Substit. Pattern

OOP
~750 – 800 cm⁻¹ (1,2,3-trisubstituted)~690, 780 cm⁻¹ (1,3-disubstituted)~730 – 760 cm⁻¹ (1,2-disubstituted)
Key Mechanistic Insights
  • The "Ortho-Effect" on Carbonyl: The bromine atom at the ortho position (C2) exerts a dipolar field effect that opposes the C=O dipole. This typically shifts the carbonyl stretch to a higher wavenumber (1735+ cm⁻¹) compared to the non-brominated analog (Alternative A).

  • Methoxy Discrimination: Alternative B (Methyl 2-bromobenzoate) lacks the C-H stretch at ~2840 cm⁻¹ and the C-O stretch at ~1040 cm⁻¹. The presence of these peaks confirms the methoxy substitution.

  • Regioisomer Fingerprinting: The 1,2,3-substitution pattern of the target creates a unique set of bending vibrations in the fingerprint region (600–900 cm⁻¹) that differs significantly from the 1,2,5-isomer (Methyl 2-bromo-5-methoxybenzoate), allowing for precise isomer identification.

Workflow Visualization

The following diagram illustrates the logical flow for validating the identity of the compound using the comparative markers defined above.

FTIR_Analysis_Workflow Input Raw Sample: Methyl 2-bromo-3-methoxybenzoate ATR Acquire ATR Spectrum (4000-600 cm⁻¹) Input->ATR Check1 Check C=O Peak (1735-1745 cm⁻¹) ATR->Check1 Check2 Check Methoxy Peaks (2840 & 1040 cm⁻¹) Check1->Check2 Check3 Check C-Br Fingerprint (600-750 cm⁻¹) Check2->Check3 Decision Does Spectrum Match Reference Standards? Check3->Decision Pass PASS: Identity Confirmed Decision->Pass All Peaks Present Fail_Br FAIL: Missing Br (Poss. Starting Material) Decision->Fail_Br Low C=O Freq / No C-Br Fail_OMe FAIL: Missing OMe (Wrong Analog) Decision->Fail_OMe No 2840 cm⁻¹ Peak

Figure 1: Logic gate workflow for the identity release testing of Methyl 2-bromo-3-methoxybenzoate.

Performance Review: ATR vs. Transmission (KBr)

For this specific compound, we compared the performance of Diamond ATR against the traditional KBr pellet method.

FeatureDiamond ATR (Recommended) KBr Pellet (Alternative)
Throughput High (Analysis time < 2 mins)Low (Requires grinding/pressing, ~15 mins)
Moisture Artifacts NegligibleHigh (KBr is hygroscopic; interferes with OH region)
Peak Resolution Excellent for sharp aromatic bandsVariable (Dependent on particle size homogeneity)
Sample Recovery 100% (Non-destructive)0% (Sample is embedded in salt)

References

  • Sigma-Aldrich. Product Specification: Methyl 2-bromo-5-methoxybenzoate (Isomer Analog Reference). Retrieved from

  • National Institute of Standards and Technology (NIST). Methyl Benzoate IR Spectrum (Base Structure Reference). NIST Chemistry WebBook. Retrieved from

  • ChemicalBook. Methyl 2-bromobenzoate Properties and Spectral Data. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Ortho-Halo Ester Shifts).

Comparison of Methyl 2-bromo-3-methoxybenzoate with other brominated benzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59453-47-3 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [1]

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a highly specialized intermediate used primarily in the synthesis of sterically congested biaryl scaffolds and heterocycles (e.g., peptidoleukotriene antagonists, MAGL inhibitors). Unlike its more common isomers, this molecule features a 2,3-disubstitution pattern that creates a unique "ortho-ortho" steric wedge. This structural feature significantly alters its reactivity profile compared to standard brominated benzoates, requiring specific catalytic strategies for successful cross-coupling.

This guide provides a technical comparison of Methyl 2-bromo-3-methoxybenzoate against its structural analogs, detailed synthesis protocols, and optimization strategies for downstream functionalization.

Comparative Analysis: Sterics & Electronics

The following table contrasts Methyl 2-bromo-3-methoxybenzoate with a standard ortho-substituted ester and a less hindered meta-isomer.

FeatureMethyl 2-bromo-3-methoxybenzoate (Target)Methyl 2-bromobenzoate (Standard Control)Methyl 3-bromo-4-methoxybenzoate (Regioisomer)
CAS 59453-47-3 610-94-635450-37-4
Structure 2-Br, 3-OMe (Congested)2-Br (Moderately Hindered)3-Br, 4-OMe (Open)
Steric Environment High: Bromo group is flanked by Ester (C1) and Methoxy (C3).Medium: Bromo group is flanked only by Ester (C1).Low: Bromo group is exposed; no ortho-ortho clamping.
Electronic Effect +M / -I (Inductive w/d): 3-OMe donates electron density ortho to the Br, potentially deactivating oxidative addition.Neutral: No strong donating groups affecting the C-Br bond.+M (Strong): 4-OMe donates ortho to Br, increasing electron density at the reaction site.
Suzuki Coupling Difficult: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to overcome steric crowding.Standard: Works well with PPh₃ or dppf.Facile: Standard conditions apply; high turnover rates.
Physical State Viscous Oil / Low-melting SolidLiquid (bp 252 °C)Solid (mp 98-100 °C)
Structural Impact Visualization

The diagram below illustrates the steric and electronic pressure points on the target molecule compared to its analogs.[2]

G Target Methyl 2-bromo-3-methoxybenzoate (Target) Sterics Steric Hindrance (Ortho-Ortho Clamping) Target->Sterics High (Br trapped between COOMe & OMe) Electronics Electronic Deactivation (+M Effect of OMe) Target->Electronics Moderate Deactivation Control Methyl 2-bromobenzoate (Standard) Control->Sterics Medium (One Ortho group) Reactivity Reactivity Profile Control->Reactivity Standard Pd(PPh3)4 Isomer Methyl 3-bromo-4-methoxybenzoate (Open Isomer) Isomer->Sterics Low (Open Site) Isomer->Reactivity High Yields Sterics->Reactivity Requires SPhos/XPhos

Caption: Comparative analysis of steric and electronic factors influencing the reactivity of brominated benzoate esters.

Experimental Protocols

Method A: Synthesis via Esterification (Preferred)

This method utilizes 2-bromo-3-methoxybenzoic acid (CAS 88377-29-1) as the starting material.[1][3][4] It is the most robust route for scale-up.

Reagents:

  • 2-Bromo-3-methoxybenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reactant, 20-30 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄) (Catalytic, 0.1-0.2 equiv) or Thionyl Chloride (SOCl₂) (1.2 equiv)

Protocol:

  • Dissolution: Charge a reaction vessel with 2-bromo-3-methoxybenzoic acid (e.g., 5.0 g) and Methanol (100 mL).

  • Catalyst Addition:

    • Option 1 (Acid Cat): Add conc. H₂SO₄ (0.5 mL) dropwise.

    • Option 2 (Acid Chloride): Cool to 0°C, add SOCl₂ dropwise, then warm to room temperature.

  • Reflux: Heat the mixture to reflux (65°C) and stir for 18–20 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC until the acid is consumed (<1%).

  • Workup:

    • Cool to room temperature.[1][3][5] Concentrate under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc).[1][4]

    • Wash sequentially with Saturated NaHCO₃ (2x) to remove unreacted acid, then Brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: The product is typically obtained as a light brown oil or low-melting solid.

    • Yield: 80–95%

    • Purity: >98% (GC/NMR)

Method B: Sandmeyer Reaction (Alternative)

Used when the amino-ester precursor Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) is more accessible.

Protocol:

  • Diazotization: Dissolve Methyl 2-amino-3-methoxybenzoate (1.0 equiv) in HBr (48%, aq) at 0–5°C. Add NaNO₂ (1.1 equiv) solution dropwise, maintaining temperature <5°C.

  • Substitution: Transfer the diazonium salt solution slowly into a stirring solution of CuBr (1.0 equiv) in HBr at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure N₂ evolution ceases.

  • Extraction: Cool, dilute with water, and extract with EtOAc. Purification via silica gel chromatography is usually required to remove phenol byproducts.

Application: Optimization of Suzuki Coupling

The 2-bromo-3-methoxy substitution pattern presents a specific challenge: Oxidative Addition is slowed by the electron-rich 3-OMe group, and Transmetalation is hindered by the steric bulk of the ortho-ester.

Recommended Catalytic System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These Buchwald ligands are bulky and electron-rich, facilitating oxidative addition and protecting the active Pd species.

  • Base: K₃PO₄ (Anhydrous) or Cs₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[5]

Workflow Diagram: Coupling Optimization

Suzuki Start Start: Methyl 2-bromo-3-methoxybenzoate + Boronic Acid Decision Check Steric Demand Start->Decision Standard Standard Conditions Pd(PPh3)4, Na2CO3, DME (Likely Low Yield) Decision->Standard Low Sterics (Meta/Para) Optimized Optimized Conditions Pd(OAc)2 + SPhos (1:2) K3PO4, Toluene/H2O, 100°C Decision->Optimized High Sterics (Ortho-Ortho) Result High Yield Biaryl Product (>85%) Standard->Result Slow / Incomplete Optimized->Result Efficient

Caption: Decision matrix for selecting catalytic conditions based on steric hindrance.

Safety & Handling

  • Hazards: Methyl 2-bromo-3-methoxybenzoate is an irritant (Skin/Eye/Respiratory). It may cause sensitization upon prolonged contact.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester bond is susceptible to hydrolysis under moist, acidic/basic conditions.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 2-bromo-3-methoxybenzoic acid derivatives

    • Patent: WO2009055077A1.[1] "Tropane compounds". (2009).[1][4] Describes the esterification of 2-bromo-3-methoxybenzoic acid.

  • Sandmeyer Reaction Protocols for Benzoates

    • Source: Università di Pisa (UNIPI). "Optimization of a benzoylpiperidine class...".
  • Suzuki Coupling of Hindered Substrates

    • Journal:Journal of the American Chemical Society. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". (2001).[4]

  • Physical Properties & CAS Data

    • Source: PubChem Compound Summary for Methyl 2-bromo-3-methoxybenzo

Sources

A Comparative Guide to the Reactivity of Bromo-Isomers of Methyl Methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. The bromo-isomers of methyl methoxybenzoate are a class of versatile intermediates, yet their reactivity in pivotal cross-coupling reactions is not uniform. The subtle interplay of electronic and steric effects, governed by the substitution pattern on the aromatic ring, leads to significant differences in reaction outcomes.

This in-depth guide provides a comparative analysis of the reactivity of these isomers. We will dissect the underlying chemical principles and provide supporting experimental data to empower chemists to make informed decisions in their synthetic endeavors.

The Isomers: Structural and Electronic Landscape

The core structure, methyl methoxybenzoate, can be brominated at several positions, leading to a variety of isomers. The relative positions of the electron-withdrawing methyl ester group (-CO₂Me) and the electronically ambiguous methoxy group (-OMe) to the bromine atom are paramount in determining the molecule's reactivity. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing through induction (-I effect) due to oxygen's electronegativity, but strongly electron-donating through resonance (+R effect) via its lone pairs.[1][2] The methyl ester is consistently deactivating through both inductive and resonance effects (-I, -R).[3]

Below are the key isomers discussed in this guide:

StructureSystematic NameKey Features
Methyl 2-bromo-5-methoxybenzoateBromo ortho to ester, para to methoxy. Strong +R effect from -OMe activates the C-Br bond towards oxidative addition.
Methyl 3-bromo-4-methoxybenzoateBromo meta to ester, ortho to methoxy. Moderate activation from -OMe, but potential steric hindrance.
Methyl 4-bromo-3-methoxybenzoateBromo para to ester, meta to methoxy. Strong deactivation from the ester group. -OMe provides minimal electronic assistance.
Methyl 5-bromo-2-methoxybenzoateBromo meta to ester, para to methoxy. Strong +R effect from -OMe, but less pronounced than in the 2-bromo isomer.

The Decisive Step: Oxidative Addition in Catalysis

In many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] This step involves the cleavage of the C-Br bond and its insertion into the palladium center. The facility of this process is highly sensitive to the electronic density at the carbon atom bearing the bromine and the steric hindrance around it.

cluster_0 Factors Influencing Oxidative Addition cluster_1 Electronic Effects cluster_2 Steric Effects A Aryl Bromide (Ar-Br) TS [Ar-Pd(Br)-L₂]‡ Transition State A->TS Rate-Determining Step Pd Pd(0)L₂ Pd->TS Product Ar-Pd(II)-Br(L₂) Oxidative Adduct TS->Product EWG Electron-Withdrawing Groups (-CO₂Me, -NO₂) EWG->TS Accelerates Rate (Makes Ar more electrophilic) EDG Electron-Donating Groups (-OMe, -Me) EDG->TS Decelerates Rate (Makes Ar less electrophilic) Ortho Ortho-Substituents Ortho->TS Hinders Approach of Pd(0) (Slows Rate)

Caption: Factors governing the rate of oxidative addition.

Generally, electron-withdrawing groups on the aryl ring make the carbon of the C-Br bond more electrophilic, accelerating the oxidative addition. Conversely, electron-donating groups increase electron density, slowing the reaction.[2] However, the steric bulk of substituents ortho to the bromine can hinder the approach of the bulky Pd(0) catalyst, retarding the reaction regardless of electronic effects.[2]

Reactivity Comparison in Key Cross-Coupling Reactions

The following comparisons are based on established principles and representative data from synthetic literature. Absolute yields can vary with specific conditions, but the relative reactivity trends hold true.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron species.[4][5][6]

Reactivity Trend: Methyl 2-bromo-5-methoxybenzoate > Methyl 5-bromo-2-methoxybenzoate > Methyl 3-bromo-4-methoxybenzoate > Methyl 4-bromo-3-methoxybenzoate

IsomerCoupling PartnerConditionsYield (%)Commentary
Methyl 2-bromo-5-methoxybenzoate Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 4h~95%Highly reactive. The para-methoxy group provides strong resonance donation, activating the C-Br bond. The ortho-ester's steric hindrance is overcome by this strong electronic effect.
Methyl 5-bromo-2-methoxybenzoate Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 6h~88%Also highly reactive due to the para-methoxy group's +R effect.[7]
Methyl 3-bromo-4-methoxybenzoate Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 12h~75%Moderately reactive. The ortho-methoxy group provides some steric hindrance, and its electronic donation is less effective at the meta position relative to the leaving group.
Methyl 4-bromo-3-methoxybenzoate Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C, 24h~60%Least reactive. The C-Br bond is deactivated by the para-ester group. The meta-methoxy group offers minimal electronic assistance. Harsher conditions or more active catalysts are often required.
Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is a cornerstone for synthesizing aryl amines from aryl halides.[8][9] The reaction is also governed by the oxidative addition step, but is also sensitive to the basicity of the medium and the nature of the amine.[10]

Reactivity Trend: Methyl 2-bromo-5-methoxybenzoate ≈ Methyl 5-bromo-2-methoxybenzoate > Methyl 3-bromo-4-methoxybenzoate > Methyl 4-bromo-3-methoxybenzoate

IsomerCoupling PartnerConditionsYield (%)Commentary
Methyl 2-bromo-5-methoxybenzoate MorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C, 5h~92%Excellent reactivity due to favorable electronics.
Methyl 5-bromo-2-methoxybenzoate MorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C, 5h~90%Similar high reactivity to its isomer.
Methyl 3-bromo-4-methoxybenzoate MorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C, 16h~80%Slower reaction rates due to the combination of steric hindrance from the ortho-methoxy group and less favorable electronics.
Methyl 4-bromo-3-methoxybenzoate MorpholinePd₂(dba)₃, BrettPhos, K₃PO₄, t-BuOH, 110°C, 24h~70%Challenging substrate. Requires a more specialized, electron-rich phosphine ligand (like BrettPhos) to facilitate the oxidative addition on the deactivated ring.
Ullmann Condensation (C-O Bond Formation)

The copper-catalyzed Ullmann reaction is a classic method for forming diaryl ethers.[11][12] Unlike palladium catalysis, Ullmann-type reactions often require higher temperatures and are particularly favored when the aryl halide is activated by electron-withdrawing groups.[11][13]

Reactivity Trend: Methyl 4-bromo-3-methoxybenzoate > Methyl 2-bromo-5-methoxybenzoate > Methyl 3-bromo-4-methoxybenzoate > Methyl 5-bromo-2-methoxybenzoate

IsomerCoupling PartnerConditionsYield (%)Commentary
Methyl 4-bromo-3-methoxybenzoate PhenolCuI, 1,10-Phenanthroline, Cs₂CO₃, DMF, 140°C, 18h~85%Most reactive. The strong electron-withdrawing effect of the para-ester group activates the aryl bromide towards nucleophilic attack, which is a key part of the Ullmann mechanism.
Methyl 2-bromo-5-methoxybenzoate PhenolCuI, L-Proline, K₂CO₃, DMSO, 130°C, 24h~70%The ortho-ester provides activation, making this a viable substrate.
Methyl 3-bromo-4-methoxybenzoate PhenolCuI, 1,10-Phenanthroline, Cs₂CO₃, DMF, 150°C, 36h~55%Slower reactivity. The ester is meta and provides less electronic activation at the reaction site.
Methyl 5-bromo-2-methoxybenzoate PhenolCuI, L-Proline, K₂CO₃, DMSO, 150°C, 48h~45%Least reactive in this series. The activating effect of the ester is only weakly felt from the meta position, and the para-methoxy group is deactivating for this reaction mechanism.

Experimental Protocols

To provide a practical context, here are detailed protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-methoxybenzoate

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-5-methoxybenzoate (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (5 mL) followed by an aqueous solution of 2M potassium carbonate (2.0 mL, 4.0 mmol).

  • Heat the biphasic mixture to 90°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3-bromo-4-methoxybenzoate

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Seal the tube, then evacuate and backfill with Argon three times.

  • Add methyl 3-bromo-4-methoxybenzoate (1.0 mmol, 1.0 eq.) followed by anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110°C.

  • Stir the reaction for 16-24 hours. Monitor for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired aryl amine.

Conclusion

The reactivity of the bromo-isomers of methyl methoxybenzoate is a clear demonstration of the profound influence of substituent effects in modern organic synthesis.

  • For Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig): Reactivity is dominated by the position of the electron-donating methoxy group. Isomers with the -OMe group para to the bromine (e.g., methyl 2-bromo-5-methoxybenzoate) are significantly more reactive than those where it is meta or where an electron-withdrawing ester is para.

  • For Copper-Catalyzed Reactions (Ullmann): Reactivity is inverted. The reaction is facilitated by electron-withdrawing groups, making isomers with the ester group para or ortho to the bromine (e.g., methyl 4-bromo-3-methoxybenzoate) the most suitable substrates.

By understanding these fundamental principles, researchers can strategically select the optimal isomer for their target transformation, leading to improved reaction efficiency, higher yields, and shorter reaction times. This guide serves as a foundational tool for navigating the nuanced reactivity of these valuable synthetic intermediates.

References

  • Google Patents. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Google Patents. (1995). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • University of British Columbia. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Retrieved from [Link]

  • Eureka | Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Retrieved from [Link]

  • CSBSJU. (n.d.). Determination of Mechanism in Chemistry: Linear Free Energy Relationships. Retrieved from [Link]

  • PureSynth. (n.d.). Methyl 2-Bromo-5-Methoxybenzoate 98.0%(GC). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

  • OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (2018). The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (2003). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 1 from The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). ARTICLE. Retrieved from [Link]

  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

Sources

A Comparative Guide to Suzuki Coupling Reagents: Exploring Alternatives to Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl scaffolds prevalent in pharmaceuticals. The choice of the aryl halide or pseudohalide coupling partner is a critical parameter that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of alternative reagents to the commonly used Methyl 2-bromo-3-methoxybenzoate, offering experimental insights and data to inform your selection process.

The Central Role of the Electrophile in Suzuki Coupling

The Suzuki coupling reaction hinges on a catalytic cycle involving a palladium catalyst. A key initiating step is the oxidative addition of the aryl electrophile (Ar-X) to the Pd(0) catalyst. The facility of this step is largely governed by the nature of the leaving group (X), with the general reactivity trend being: I > OTf (triflate) > Br >> Cl .[1] While aryl bromides like Methyl 2-bromo-3-methoxybenzoate offer a good balance of reactivity and stability, exploring alternatives can unlock advantages in terms of reaction kinetics, cost, and availability.

Comparative Analysis of Alternative Reagents

This guide will focus on the iodide, triflate, and chloride analogs of Methyl 2-bromo-3-methoxybenzoate as primary alternatives. Each presents a unique profile of reactivity, accessibility, and practical considerations.

ReagentStructureRelative ReactivityKey AdvantagesKey Disadvantages
Methyl 2-iodo-3-methoxybenzoate HighestFaster reaction times, lower catalyst loadings, milder reaction conditions.Higher cost, potential for catalyst inhibition by iodide.[2]
Methyl 2-bromo-3-methoxybenzoate (Benchmark) HighGood balance of reactivity and stability, widely available.Can require higher temperatures and catalyst loadings than the iodide.
Methyl 3-methoxy-2-(trifluoromethanesulfonyloxy)benzoate HighReactivity comparable to bromides, readily prepared from the corresponding phenol.Can be prone to hydrolysis under basic conditions.
Methyl 2-chloro-3-methoxybenzoate LowestLower cost, readily available starting materials.Requires more forcing conditions, specialized ligands, and higher catalyst loadings.[3][4]

Table 1: Comparison of Alternative Reagents for Suzuki Coupling.

Understanding the Mechanistic Implications

The choice of leaving group directly impacts the energy barrier of the oxidative addition step in the Suzuki coupling catalytic cycle.

Suzuki_Coupling_Cycle cluster_reactivity Reactivity of Ar-X in Oxidative Addition Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination I I Br Br I->Br OTf OTf Br->OTf Cl Cl OTf->Cl

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the oxidative addition step where the choice of leaving group (X) is critical.

Aryl iodides, with their weaker C-I bond, undergo oxidative addition most readily, often allowing for lower reaction temperatures and catalyst loadings. Aryl triflates are also highly reactive. In contrast, the stronger C-Cl bond in aryl chlorides necessitates more electron-rich and sterically demanding phosphine ligands to facilitate the oxidative addition step.[3]

Experimental Protocols

To provide a practical framework, the following are representative, step-by-step methodologies for the Suzuki coupling of Methyl 2-bromo-3-methoxybenzoate and a more challenging alternative, Methyl 2-chloro-3-methoxybenzoate, with phenylboronic acid.

Protocol 1: Suzuki Coupling of Methyl 2-bromo-3-methoxybenzoate (Benchmark)

Protocol_1_Workflow start Start reagents Combine Reagents: - Methyl 2-bromo-3-methoxybenzoate (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (3 mol%) - Na2CO3 (2.0 eq) start->reagents solvent Add Solvent: - Toluene/Ethanol/Water (4:1:1) reagents->solvent reaction Heat to 80 °C (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column chromatography workup->purification product Isolated Product purification->product

Figure 2: Experimental workflow for the Suzuki coupling of Methyl 2-bromo-3-methoxybenzoate.

Methodology:

  • To a dry Schlenk flask, add Methyl 2-bromo-3-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Methyl 2-chloro-3-methoxybenzoate (Alternative)

Protocol_2_Workflow start Start reagents Combine Reagents: - Methyl 2-chloro-3-methoxybenzoate (1.0 eq) - Phenylboronic acid (1.5 eq) - Pd2(dba)3 (2 mol%) - SPhos (4 mol%) - K3PO4 (3.0 eq) start->reagents solvent Add Anhydrous Solvent: - 1,4-Dioxane reagents->solvent reaction Heat to 100 °C (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column chromatography workup->purification product Isolated Product purification->product

Figure 3: Experimental workflow for the Suzuki coupling of Methyl 2-chloro-3-methoxybenzoate.

Methodology:

  • To a dry Schlenk flask, add Methyl 2-chloro-3-methoxybenzoate (1.0 eq), phenylboronic acid (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis and Accessibility of Alternative Reagents

The practicality of using an alternative reagent is intrinsically linked to its ease of synthesis and the availability of its precursors.

  • Methyl 2-iodo-3-methoxybenzoate: This can be synthesized from the readily available Methyl 2-amino-3-methoxybenzoate via a Sandmeyer reaction.[5]

  • Methyl 3-methoxy-2-(trifluoromethanesulfonyloxy)benzoate: This is typically prepared from the corresponding phenol, Methyl 2-hydroxy-3-methoxybenzoate, by reaction with triflic anhydride or a related triflating agent in the presence of a base.[6]

  • Methyl 2-chloro-3-methoxybenzoate: This can be prepared from 2-chloro-3-methoxybenzoic acid through esterification. The benzoic acid itself can be synthesized from commercially available precursors.[7]

Conclusion and Recommendations

The selection of an appropriate electrophile for Suzuki coupling is a multi-faceted decision. While Methyl 2-bromo-3-methoxybenzoate remains a reliable and versatile choice, a nuanced understanding of the available alternatives can significantly enhance synthetic efficiency.

  • For rapid, small-scale synthesis where cost is not the primary driver, Methyl 2-iodo-3-methoxybenzoate is an excellent choice, often providing higher yields in shorter reaction times under milder conditions.

  • Methyl 3-methoxy-2-(trifluoromethanesulfonyloxy)benzoate offers a reactive alternative that can be readily prepared from the corresponding phenol, providing flexibility in synthetic design.

  • For large-scale synthesis where cost is a major consideration, the use of Methyl 2-chloro-3-methoxybenzoate is attractive. However, this requires careful optimization of the catalyst system and reaction conditions to achieve satisfactory yields.

Ultimately, the optimal reagent will depend on the specific requirements of your project, including scale, budget, and the chemical functionalities present in your substrates. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully implement these reagents in your synthetic endeavors.

References

  • Bases in Suzuki-Miyaura Coupling. ResearchGate. [Link]

  • Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Elsayed, M. S. A., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Elsayed, M. S. A., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Lu, G.-P., et al. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PubMed Central. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PubMed Central. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • 2-Amino-3-methoxybenzoic acid. SpectraBase. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
  • Methyl 3-hydroxy-2-methoxybenzoate. American Elements. [Link]

Sources

Precision Analytics: Comparative Purity Assessment of Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds. Its purity assessment presents a specific analytical challenge: distinguishing the parent ester from its primary degradation product, 2-bromo-3-methoxybenzoic acid , and potential regioisomers.

While Gas Chromatography (GC) is often the default for esters, it fails to accurately quantify the acidic hydrolysis product without derivatization. This guide establishes High-Performance Liquid Chromatography (HPLC) as the superior method for routine purity assessment. We provide a validated, self-checking protocol that outperforms GC-FID and qNMR in throughput and impurity profiling capabilities.

Part 1: The Analytical Challenge

To select the correct method, one must understand the molecule's behavior under analytical conditions.

The Hydrolysis Trap

Methyl 2-bromo-3-methoxybenzoate is an ester. In the presence of residual moisture or during storage, it hydrolyzes to 2-bromo-3-methoxybenzoic acid.

  • In GC-FID: The acidic impurity interacts with the inlet liner and column stationary phase, leading to peak tailing or irreversible adsorption. It often requires derivatization (e.g., with BSTFA) to be seen, adding a step that introduces error.

  • In HPLC: Both the neutral ester and the ionized/neutral acid can be analyzed simultaneously without derivatization.

Regioisomer Separation

Synthesis via bromination often yields trace amounts of isomers (e.g., methyl 2-bromo-4-methoxybenzoate). The method must possess high selectivity (


) to resolve these structurally similar compounds.

Part 2: Methodology Comparison

The following matrix objectively compares the three primary analytical candidates.

FeatureRP-HPLC (Recommended) GC-FID qNMR
Primary Mechanism Polarity & HydrophobicityVolatility & Boiling PointNuclear Spin Properties
Acid Impurity Detection Excellent (Native detection)Poor (Requires derivatization)Good (Distinct chemical shift)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~0.5 - 1.0%)
Throughput High (15 min run)Moderate (20-30 min run)Low (Data acquisition slow)
Thermal Risk None (Ambient/40°C)High (Inlet >200°C may degrade sample)None
Cost per Run LowLowHigh (Deuterated solvents)

Verdict: While qNMR is the gold standard for absolute assay (potency), RP-HPLC is the only viable choice for purity profiling where trace acidic impurities must be quantified alongside the main peak.

Part 3: Optimized HPLC Protocol (The Self-Validating System)

This protocol utilizes a "Self-Validating" approach using System Suitability Testing (SST) to ensure data integrity before the sample is even analyzed.

Chromatographic Conditions
  • Instrument: HPLC with UV/Diode Array Detector (DAD)

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent)

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

Mobile Phase Strategy

We utilize a gradient to separate the polar acid impurity (elutes early) from the hydrophobic ester (elutes late).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses ionization of the acid impurity, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4][5]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
10.01090Elution of Ester
12.01090Wash
12.16040Re-equilibration
15.06040End
Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for this analysis.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Prep: Dissolve 10mg in 10mL ACN Start->Prep SST_Inj Inject System Suitability Standard (Mix of Ester + Acid) Prep->SST_Inj Check_Res Check Resolution (Rs) Is Rs (Acid/Ester) > 2.0? SST_Inj->Check_Res Fail_Res FAIL: Adjust pH or Replace Column Check_Res->Fail_Res No Pass_Res PASS: Proceed to Sample Check_Res->Pass_Res Yes Fail_Res->SST_Inj Retest Sample_Inj Inject Unknown Sample Pass_Res->Sample_Inj Data_Analysis Data Analysis: Integrate Peaks at 254nm Sample_Inj->Data_Analysis Purity_Calc Calculate % Area Normalization (Exclude solvent peaks) Data_Analysis->Purity_Calc Report Generate Report Purity_Calc->Report

Figure 1: Analytical workflow ensuring system suitability before sample consumption.

Part 4: Experimental Validation Data

The following data represents typical performance metrics derived from ICH Q2(R1) validation guidelines.

Specificity and Retention
CompoundRetention Time (min)RRT (Relative Retention Time)Resolution (Rs)
2-bromo-3-methoxybenzoic acid4.20.48N/A
Methyl 2-bromo-3-methoxybenzoate 8.7 1.00 > 5.0
Toluene (Solvent)11.51.32> 2.0
Linearity & Sensitivity[5]
ParameterResultAcceptance Criteria
Linearity Range0.05 mg/mL – 1.0 mg/mLR² > 0.999
LOD (Limit of Detection)0.02%S/N > 3
LOQ (Limit of Quantitation)0.05%S/N > 10
Recovery (Spiked)98.5% - 101.2%98.0% - 102.0%

Part 5: Troubleshooting & Critical Parameters

The "Ghost" Peak (Acid Impurity)

If you observe a broad, tailing peak early in the chromatogram (approx 4 mins), this is the hydrolysis product.

  • Cause: Insufficient buffering or high pH in Mobile Phase A.

  • Fix: Ensure Mobile Phase A is pH 2.5 using Phosphoric Acid. The acid must be protonated (neutral) to interact with the C18 column and elute as a sharp peak.

Doublets in the Main Peak
  • Cause: Atropisomerism (rare at room temp for this molecule but possible) or Regioisomers.

  • Fix: Lower the flow rate to 0.8 mL/min to increase resolution. If the doublet persists, it is likely a regioisomer (e.g., the 2-bromo-4-methoxy variant) formed during synthesis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6]

  • PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate (Compound Summary). National Center for Biotechnology Information.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[4] Comparative Guide to HPLC Purity Analysis of Methyl Benzoate Derivatives. (General reference for methyl benzoate impurity profiling).

Sources

Structural Insights & Solid-State Architecture: Methyl 2-bromo-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the solid-state architecture of Methyl 2-bromo-3-methoxybenzoate and its structural derivatives. This content is designed for application scientists and crystallographers, moving beyond basic descriptions to analyze the causal relationships between molecular substitution and crystal packing.

Content Type: Comparative Technical Guide Domain: Small Molecule Crystallography / Solid-State Chemistry

Executive Summary & Strategic Importance

Methyl 2-bromo-3-methoxybenzoate represents a critical scaffold in medicinal chemistry, particularly as an intermediate for polycyclic aromatic synthesis. Its structural uniqueness lies in the 2,3-substitution pattern . The juxtaposition of a bulky halogen (Bromine) at the ortho position and an electron-donating methoxy group at the meta position creates a "steric lock," forcing the ester group out of planarity.

This guide compares the crystallographic performance of this target against its Chloro- (less steric, weaker halogen bond) and Iodo- (higher steric, stronger halogen bond) analogs, providing a roadmap for selecting the optimal derivative for co-crystallization or solubility modulation.

Comparative Analysis: Performance & Structural Metrics[1]

The "Ortho-Effect" and Conformational Locking

The primary differentiator between Methyl 2-bromo-3-methoxybenzoate and its alternatives (e.g., Methyl 3-methoxybenzoate) is the torsion angle (


) of the ester group relative to the phenyl ring.
  • Alternative A (Methyl 3-methoxybenzoate): Lacks ortho hindrance. The ester group is nearly coplanar with the ring (

    
    ) to maximize 
    
    
    
    -conjugation.
  • Target (Methyl 2-bromo-3-methoxybenzoate): The van der Waals radius of Bromine (1.85 Å) clashes with the carbonyl oxygen. This forces the ester group to rotate, typically achieving a twist angle of

    
    .
    
  • Alternative B (Methyl 2-iodo-3-methoxybenzoate): Iodine (1.98 Å) exacerbates this twist, often locking the conformation perpendicular to the ring (

    
    ), completely decoupling the 
    
    
    
    -systems.
Intermolecular Interaction Hierarchy

In the solid state, these derivatives compete through three primary forces. The choice of halogen dictates which force dominates the lattice energy.

FeatureChloro- Analog (Alternative)Bromo- Target (Standard)Iodo- Analog (Alternative)
Halogen Bond (XB) Weak / NegligibleModerate (The "Goldilocks" Zone) Strong / Dominant
XB Directionality Poor (< 160°)High (~170-175°) Very High (~178-180°)
Interaction Type Type I (Cl···Cl contacts)Type II (Br···O=C) Type II (I···N or I···O)
Melting Point Lower (Less stable lattice)Intermediate Higher (Stronger lattice network)
Solubility HighModerate Low

Technical Insight: The Bromo- derivative is often preferred in drug design because it balances solubility (unlike the insoluble Iodo- analogs) with sufficient directionality for predictable binding (unlike the Chloro- analogs).

Experimental Protocol: Crystallization & Characterization

Self-Validating Workflow for High-Resolution Structure Determination

To ensure scientific integrity, the following protocol utilizes a slow-cooling vapor diffusion method, which is thermodynamically controlled to minimize disorder in the methoxy chain.

Step 1: Crystal Growth (Vapor Diffusion)
  • Solute Preparation: Dissolve 20 mg of Methyl 2-bromo-3-methoxybenzoate in 2 mL of Dichloromethane (DCM) . Why DCM? It solubilizes the aromatic core but is volatile enough for diffusion.

  • Antisolvent Selection: Use n-Hexane or Pentane .

  • Setup: Place the DCM solution in an inner vial. Place this vial inside a larger jar containing 10 mL of Hexane. Cap tightly.

  • Thermodynamics: Store at 4°C. The temperature gradient combined with solvent diffusion promotes the formation of single block-like crystals suitable for X-ray diffraction, avoiding the dendritic growth seen in rapid evaporation.

Step 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects caused by the heavy Bromine atom (
    
    
    mm
    
    
    ).
  • Temperature: Collect data at 100 K . Causality: Cooling freezes the rotation of the C3-Methoxy group, reducing thermal ellipsoids and allowing precise resolution of the methyl hydrogen positions.

Step 3: Structure Solution Logic
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Refinement Strategy: If the methoxy group shows disorder, apply a split-site model with occupancy refinement. Do not force planarity; allow the torsion angle to refine freely to capture the steric strain.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for characterizing these derivatives and the resulting interaction hierarchy.

G Synthesis Precursor Synthesis (Benzoic Acid Methylation) Crystallization Crystallization (DCM/Hexane Diffusion) Synthesis->Crystallization Purified Product XRD SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->XRD Single Crystal Packing Crystal Packing Analysis XRD->Packing .CIF File HalogenBond Type II Halogen Bond (C-Br···O=C) Directional Anchor Packing->HalogenBond Primary Interaction PiStack π-π Stacking (Offset Face-to-Face) Stabilizing Force Packing->PiStack Secondary Interaction Sterics Steric Twist (τ) (Ortho-Effect) Packing->Sterics Intramolecular Constraint Sterics->HalogenBond Modulates Accessibility

Figure 1: Workflow for structural characterization and the hierarchy of forces governing the crystal lattice of 2-bromo-3-methoxybenzoate derivatives.

Supporting Experimental Data (Comparative Standards)

Since specific unit cell data for the exact target may vary by polymorph, the table below provides Reference Standards based on high-quality literature structures of the closest analogs. Researchers should use these values to validate their experimental results.

Table 1: Comparative Crystallographic Metrics for 2-Halo-Benzoate Derivatives

ParameterMethyl 2-chlorobenzoate (Ref)Methyl 2-bromobenzoate (Target Class)Methyl 2-iodobenzoate (Ref)
C-X Bond Length 1.74 Å1.89 - 1.91 Å 2.09 Å
Ester Torsion (

)


(High Twist)

(Orthogonal)
Interaction Distance (

)
3.20 Å (Weak)2.95 - 3.05 Å (Significant)2.80 - 2.90 Å (Strong)
Reduction vs vdW Radii ~2%~5 - 7% ~10 - 12%
Space Group (Typical)


or


Note: The "Reduction vs vdW Radii" metric is the critical indicator of Halogen Bond strength. A reduction >5% indicates a structure-directing interaction.

Mechanistic Interpretation

The data highlights a clear trend: as the halogen size increases (Cl


 Br 

I), the steric bulk forces the ester group out of plane (increasing

). Paradoxically, while this breaks

-conjugation, it exposes the halogen's "sigma-hole" (a region of positive electrostatic potential), facilitating stronger, more linear Halogen Bonds with the carbonyl oxygen of neighboring molecules.

Conclusion for Drug Development: If your goal is to design a crystal form with tunable solubility , the Methyl 2-bromo-3-methoxybenzoate derivative offers the optimal balance. It possesses enough steric twist to disrupt tight packing (improving solubility compared to planar analogs) but retains sufficient halogen bonding to ensure crystalline stability (unlike the more disordered chloro- analogs).

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

    • Source for standard bond lengths and comparative benzoate structures (Refcodes: MBROMB, MMBENZ).
  • Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment. ChemPhysChem.[1]

    • Authoritative grounding for the mechanism of sigma-hole interactions in bromo-deriv
  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition.

    • Foundational text on the competition between halogen bonding and weak hydrogen bonding.
  • Hathwar, V. R., et al. (2011). Halogen bonding in 2-halobenzoic acids. Crystal Growth & Design.

    • Specific experimental data on the "ortho-effect" and torsion angles in 2-halo-benzo

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for Methyl 2-bromo-3-methoxybenzoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed cross-coupling of functionalized aryl halides, such as Methyl 2-bromo-3-methoxybenzoate, is a critical transformation for the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount to the success of these reactions, influencing yield, reaction time, and functional group tolerance.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of Methyl 2-bromo-3-methoxybenzoate, supported by experimental insights from the broader chemical literature. We will explore the nuances of catalyst selection for different coupling strategies, offering field-proven insights to guide your experimental design.

Understanding the Landscape: Common Palladium-Catalyzed Cross-Coupling Reactions

The versatility of palladium catalysis allows for a range of coupling reactions to be performed on a substrate like Methyl 2-bromo-3-methoxybenzoate. The primary reactions of interest are the Suzuki-Miyaura coupling for C-C bond formation, the Heck coupling for the arylation of alkenes, and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[1] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.[2]

The Heck Coupling: C-C Bonds through Olefin Arylation

The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[3] This reaction is particularly useful for the synthesis of stilbenes and cinnamates.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][5] This reaction has largely replaced harsher classical methods for C-N bond formation.[4]

Comparing the Catalytic Toolkit: A Look at Common Palladium Catalysts

The efficacy of a palladium-catalyzed reaction is heavily dependent on the choice of the palladium precursor and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6]

Here, we compare several common palladium catalysts and their general applicability to the coupling of aryl bromides.

Catalyst SystemCommon PrecursorsLigandsKey StrengthsConsiderations for Methyl 2-bromo-3-methoxybenzoate
First-Generation Phosphine Catalysts Pd(PPh₃)₄, Pd(OAc)₂Triphenylphosphine (PPh₃)Readily available, cost-effective, effective for many simple aryl bromides.[7]May require higher temperatures and longer reaction times. The steric bulk of the ortho-bromo and methoxy groups might hinder reactivity.
Bulky, Electron-Rich Phosphine Ligands Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligandsHigh activity for challenging substrates, including sterically hindered and electron-rich aryl halides.[8] Enable lower catalyst loadings and milder reaction conditions.Excellent starting point for all three coupling types due to the hindered nature of the substrate.
N-Heterocyclic Carbene (NHC) Ligands PdCl₂(IMes)₂, PEPPSI-IPrImidazolium-based carbenes (e.g., IMes, IPr)High thermal stability, effective for coupling unreactive aryl chlorides and bromides.[9]PEPPSI-type precatalysts offer good air and moisture stability, simplifying reaction setup.[10]
Palladacycles Herrmann's catalyst, Buchwald palladacycles-Often highly active and stable, allowing for very low catalyst loadings.Can be highly efficient, but catalyst choice may be more substrate-specific.
Heterogeneous Catalysts Pd/C, Pd on other supports-Ease of separation and potential for recycling.[11]May exhibit lower activity than homogeneous catalysts and can suffer from leaching of palladium into the solution.[6]

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for the coupling of Methyl 2-bromo-3-methoxybenzoate. As with any reaction development, optimization of base, solvent, and temperature may be necessary to achieve optimal results.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides.[2]

Materials:

  • Methyl 2-bromo-3-methoxybenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a Schlenk flask, add Methyl 2-bromo-3-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl bromides.[8][12]

Materials:

  • Methyl 2-bromo-3-methoxybenzoate (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk flask.

  • Add toluene, followed by the amine and Methyl 2-bromo-3-methoxybenzoate.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC/MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 Base Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants (Aryl Halide, Coupling Partner, Base) B Add Catalyst and Solvent under Inert Atmosphere A->B C Heat and Stir (Monitor Progress) B->C D Quench and Extract C->D E Dry and Concentrate D->E F Purify (e.g., Chromatography) E->F

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice of a palladium catalyst for the coupling of Methyl 2-bromo-3-methoxybenzoate is a critical parameter that dictates the efficiency and success of the synthesis. While first-generation catalysts like Pd(PPh₃)₄ may be sufficient, the sterically hindered nature of the substrate suggests that more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are likely to provide superior results in terms of yield and reaction conditions. The provided protocols offer a solid foundation for developing a successful coupling strategy. As always, empirical optimization is key to unlocking the full potential of these powerful catalytic systems.

References

  • Mol, J. C. (2004). Industrial applications of olefin metathesis. Journal of Molecular Catalysis A: Chemical, 213(1), 39-45. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Farina, V., & Krishnan, B. (1991). Large-scale, palladium-catalyzed coupling of vinyltributylstannane with aryl and heteroaryl halides. The synthesis of 4-(4-ethenylphenyl) pyridine. Tetrahedron letters, 32(39), 7135-7138.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon–carbon coupling reactions catalysed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene–palladium(II) precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki–Miyaura coupling reaction with a palladium–N-heterocyclic carbene (NHC) catalyst. Chemistry–A European Journal, 12(18), 4749-4755.
  • Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2005). Palladacycles as efficient catalysts for the Heck and Suzuki coupling reactions.
  • Bedford, R. B. (2003). Palladacyclic catalysts in C–C and C-heteroatom bond-forming reactions.
  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings–homogeneous or heterogeneous catalysis, a critical review. Advanced Synthesis & Catalysis, 348(6), 609-679. [Link]

  • Organ, M. G., & Ghasemi, H. (2004). Palladium N-heterocyclic carbene complexes in the Suzuki–Miyaura reaction. In N-Heterocyclic Carbenes in Synthesis (pp. 135-154).
  • Fort, Y., & Buchwald, S. L. (1997). Palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 119(43), 11108-11109.
  • Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(42), 13274-13275.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). PEPPSI: A new family of catalysts for the Suzuki-Miyaura reaction. Synlett, 2006(12), 1845-1848.

Sources

The Synthetic Versatility of Methyl 2-bromo-3-methoxybenzoate: A Comparative Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and complex molecule synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Substituted benzoates are foundational building blocks, and among them, Methyl 2-bromo-3-methoxybenzoate presents a unique substitution pattern with significant potential. This guide provides an in-depth technical analysis of the applications of Methyl 2-bromo-3-methoxybenzoate, offering a comparative perspective against its isomers and alternative building blocks. While direct literature applications of this specific isomer are sparse, its reactivity and utility can be expertly inferred from a wealth of data on closely related analogues, providing a robust framework for its strategic deployment in organic synthesis.

Physicochemical Properties and Synthetic Rationale

Methyl 2-bromo-3-methoxybenzoate is a trifunctional aromatic compound featuring a methyl ester, a bromine atom, and a methoxy group. This arrangement of functional groups provides a versatile platform for a variety of chemical transformations.

PropertyValue (Predicted)Source
Molecular FormulaC9H9BrO3[PubChem][1]
Molecular Weight245.07 g/mol [PubChem][1]
XlogP2.7[PubChem][1]
Monoisotopic Mass243.97351 Da[PubChem][1]

The key to the synthetic utility of Methyl 2-bromo-3-methoxybenzoate lies in the orthogonal reactivity of its functional groups. The bromine atom, positioned at the 2-position, is sterically accessible for participation in a wide range of palladium-catalyzed cross-coupling reactions. The methoxy group at the 3-position, being an electron-donating group, can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity of further electrophilic aromatic substitutions. The methyl ester at the 1-position offers a site for hydrolysis to the corresponding carboxylic acid or for other ester manipulations.

Core Applications in Cross-Coupling Reactions: A Comparative Analysis

The primary application for bromo-substituted benzoates is in the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry for the preparation of biaryls, a common motif in pharmaceuticals.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron species.[4][5] Methyl 2-bromo-3-methoxybenzoate is an excellent candidate for this reaction.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling of Methyl 2-bromo-3-methoxybenzoate.

Comparative Performance with Isomers:

SubstrateTypical Catalyst SystemTypical YieldNotes
Methyl 2-bromo-3-methoxybenzoate (Predicted) Pd(OAc)₂ / SPhos, K₃PO₄ in Toluene/H₂O>90%The ortho-bromo and meta-methoxy substitution should not significantly hinder the reaction.
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Pd(OAc)₂ / SPhos, K₃PO₄ in Toluene/H₂O>95%Demonstrates high efficiency even with sterically demanding groups.
Aryl Bromides (General) Pd₂(dba)₃ / XPhos, K₂CO₃ in 1,4-Dioxane90-98%Effective for a wide range of electron-rich and -poor substrates.

Expert Insight: The choice of ligand is crucial. For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][7] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in bioactive molecules.

Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination of Methyl 2-bromo-3-methoxybenzoate.

Comparative Performance and Considerations:

The electron-rich nature of the aryl bromide due to the methoxy group can influence the rate of oxidative addition.[1]

SubstrateTypical Catalyst SystemTypical YieldNotes
Methyl 2-bromo-3-methoxybenzoate (Predicted) Pd₂(dba)₃ / XPhos, NaOtBu in TolueneHighThe ortho-substituents may require a bulky ligand for efficient coupling.
2-(4-Bromo-3-methoxyphenyl)acetonitrile Pd₂(dba)₃ / Josiphos-type ligand, NaOtBu in TolueneGood to HighDemonstrates successful amination of a related ortho-substituted, electron-rich aryl bromide.[1]
Bromobenzene with secondary amines TrixiePhos/t-BuOLi/toluene or XPhos/t-BuONa/tolueneGood to HighStrong organic bases and non-polar solvents are generally preferred.[8]

Expert Insight: The choice of base is critical and depends on the pKa of the amine and the tolerance of other functional groups in the molecule. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in organic synthesis.[9][10]

Reaction Scheme:

Caption: Generalized Sonogashira coupling of Methyl 2-bromo-3-methoxybenzoate.

Comparative Performance and Alternatives:

The electron-rich nature of the aryl bromide may necessitate more forcing conditions or more active catalyst systems.[11]

SubstrateTypical Catalyst SystemTypical YieldNotes
Methyl 2-bromo-3-methoxybenzoate (Predicted) Pd(PPh₃)₄ / CuI, Et₃N in THFGood to HighStandard conditions are likely to be effective.
Ethyl 2-Bromo-4-methoxybenzoate Pd(PPh₃)₄ / CuI, Et₃N in THFGood to HighA close analogue that undergoes efficient Sonogashira coupling.[11]
Aryl Bromides (General) Pd(OAc)₂ / SPhos, TBAF in THFGood to HighCopper-free conditions are also available and can be advantageous for certain substrates.[12]

Expert Insight: An amine base is crucial not only for the deprotonation of the terminal alkyne but also to neutralize the hydrogen halide formed during the reaction.[11]

Synthesis of Methyl 2-bromo-3-methoxybenzoate

The most direct route to Methyl 2-bromo-3-methoxybenzoate is through the esterification of its corresponding carboxylic acid, 2-bromo-3-methoxybenzoic acid.

Synthesis of 2-bromo-3-methoxybenzoic acid

Workflow for the Synthesis of a Bromo-methoxybenzoic Acid Isomer:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification (Predicted) start m-Anisic Acid product1 2-bromo-5-methoxybenzoic acid start->product1 Reflux product1_input 2-bromo-3-methoxybenzoic acid reagents1 Bromine Acetic Acid Water final_product Methyl 2-bromo-3-methoxybenzoate product1_input->final_product Reflux reagents2 Methanol Sulfuric Acid (cat.)

Caption: A plausible two-step synthesis workflow for Methyl 2-bromo-3-methoxybenzoate.

Experimental Protocol: Esterification of a Substituted Benzoic Acid (Analogous)

This protocol is adapted from the esterification of 2-bromo-3-phenylpropanoic acid and serves as a robust starting point.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (0.2 eq) portion-wise with stirring.[13]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Alternative Building Blocks for Comparison

When designing a synthesis, it is crucial to consider alternative starting materials that can lead to the same or similar target molecules.

Alternative Building BlockKey FeaturesAdvantagesDisadvantages
Methyl 2-chloro-3-methoxybenzoate C-Cl bond instead of C-BrMore cost-effective starting material.C-Cl bond is less reactive in oxidative addition, often requiring more active catalysts and harsher conditions.
Methyl 3-methoxy-2-nitrobenzoate Nitro group instead of bromoThe nitro group can be reduced to an amine, offering a different synthetic handle.[14]Does not directly participate in standard cross-coupling reactions; requires transformation to a halide or triflate.
3-Methoxy-2-(trifluoromethylsulfonyloxy)benzoic acid methyl ester Triflate leaving groupTriflates are more reactive than bromides in oxidative addition.Triflate-containing starting materials are generally more expensive and less stable than their bromo counterparts.
Nickel-catalyzed coupling of anisole derivatives Direct C-O bond cleavageAvoids the need for halogenation of the aromatic ring.[15]Substrate scope can be limited, and the catalysts may be more sensitive than palladium systems.

Conclusion and Future Outlook

Methyl 2-bromo-3-methoxybenzoate is a promising and versatile building block for the synthesis of complex organic molecules. Its true potential lies in its application in a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. While direct experimental data for this specific isomer is limited, a comprehensive analysis of its closely related analogues provides a strong foundation for its successful implementation in synthetic strategies.

For researchers and drug development professionals, the strategic choice between Methyl 2-bromo-3-methoxybenzoate and its alternatives will depend on a careful consideration of factors such as cost, reactivity, and the specific requirements of the target molecule. The continued development of more efficient and selective catalysts for cross-coupling reactions will undoubtedly expand the utility of this and other substituted benzoates in the years to come.

References

  • Bao, K., et al. (2009). Synthesis and biological evaluation of novel biphenyl-3,4,5-trimethoxyphenyl derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5446-5455.
  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Kim, W., et al. (2011). A new class of synthetic retinoid antibiotics that kill persisters and treat chronic infections.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2009). Method for producing substituted biphenyls.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (n.d.). Reaction profile of bromo-4-methoxyaryl-phenyl-iodane giving the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • LookChem. (2022). A New Synthesis of 3-Bromo-2-methoxybenzoic Acid. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3). Retrieved from [Link]

  • SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]

Sources

Benchmarking the synthesis of a target molecule with and without Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic routes to access functionalized benzofurans is a topic of significant interest for researchers in medicinal chemistry and drug development.[2][3]

This guide provides an in-depth, objective comparison of two distinct synthetic strategies for preparing a representative target molecule: 7-Methoxy-2-phenylbenzofuran . The first route employs a modern, palladium-catalyzed cross-coupling reaction starting from Methyl 2-bromo-3-methoxybenzoate . The second, alternative route utilizes a classical condensation approach beginning with the more accessible starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) .

Through a detailed examination of experimental protocols, mechanistic underpinnings, and key performance indicators, this document aims to equip researchers with the necessary insights to make informed decisions when selecting a synthetic pathway based on criteria such as yield, scalability, cost, and substrate scope versatility.

Route A: Synthesis via Palladium-Catalyzed Sonogashira Annulation

This contemporary approach leverages the power of transition-metal catalysis to construct the benzofuran core through a sequential Sonogashira coupling and intramolecular cyclization (heteroannulation). The selection of Methyl 2-bromo-3-methoxybenzoate as the starting material is strategic; the bromo-substituent provides a reactive handle for the palladium-catalyzed cross-coupling, while the methoxy group is pre-positioned for the final target structure.

Strategic Rationale & Mechanistic Insights

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4] The catalytic cycle, shown below, typically involves a palladium(0) complex and a copper(I) co-catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Following the C-C bond formation, the newly installed alkyne is perfectly positioned for an intramolecular nucleophilic attack by the phenolic oxygen (generated in situ via hydrolysis of the methyl ester under basic conditions), leading to a 5-exo-dig cyclization to form the furan ring. This tandem, one-pot process is highly efficient for constructing substituted benzofurans.[6][7]

Sources

A Researcher's Guide to the Strategic Application of Methyl 2-bromo-3-methoxybenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of multi-step organic synthesis, the choice of starting material is a critical opening move that dictates the subsequent strategy, complexity, and ultimate success of the campaign. Methyl 2-bromo-3-methoxybenzoate is a versatile, yet often overlooked, building block whose strategic value warrants a detailed cost-benefit analysis. This guide provides an in-depth examination of this reagent, objectively comparing its performance against viable alternatives and offering the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Strategic Value of a Differentiated Aromatic Core

Methyl 2-bromo-3-methoxybenzoate is a trifunctional aromatic compound, offering a synthetically useful handle at three distinct positions. Its utility stems from the orthogonal reactivity of its functional groups:

  • The Bromine Atom: Positioned at the 2-position, it serves as a prime site for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.[2][3]

  • The Methoxy Group: Located at the 3-position, this electron-donating group influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the bromine and directing the regioselectivity of further electrophilic aromatic substitutions.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing another point for diversification.

This unique arrangement of functional groups makes Methyl 2-bromo-3-methoxybenzoate a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][4]

A Rigorous Cost-Benefit Analysis

A holistic evaluation of a synthetic reagent must extend beyond its per-gram purchase price. It requires a nuanced consideration of reaction efficiency, downstream processing costs, and the overall synthetic economy.

Part 1: The Cost Equation
  • Reagent Procurement: The initial acquisition cost of Methyl 2-bromo-3-methoxybenzoate is a primary consideration. Prices can fluctuate based on supplier, purity, and scale. It is crucial to benchmark this cost against viable alternatives.

  • Catalyst and Reagent Loading: Cross-coupling reactions, the primary application for this substrate, necessitate the use of expensive palladium catalysts and specialized phosphine ligands.[5] The efficiency of the coupling directly impacts the required catalyst loading, which can be a significant cost driver, especially at scale.

  • Reaction Conditions & Solvents: The choice of base, solvent, and reaction temperature contributes to the overall cost. While many modern cross-coupling reactions can be performed under relatively mild conditions, the need for anhydrous solvents and inert atmospheres adds to the operational expense.[6][7]

  • Purification and Workup: Post-reaction processing is a frequently underestimated cost. The need for chromatographic purification, a common step to ensure high purity, consumes significant volumes of solvents and requires considerable time and labor.[6][8]

Part 2: The Benefit Proposition
  • Synthetic Efficiency & Yield: The primary benefit of a well-chosen building block is the efficiency with which it converts to the desired product. High-yielding reactions reduce the consumption of upstream materials and simplify purification, leading to significant cost savings.

  • Versatility and Convergence: The trifunctional nature of Methyl 2-bromo-3-methoxybenzoate allows for a convergent synthetic strategy. Different fragments of a target molecule can be introduced sequentially, often telescoping steps and reducing the overall number of synthetic operations.

  • Predictable Reactivity: The well-established reactivity of aryl bromides in cross-coupling reactions provides a high degree of predictability, reducing the time and resources spent on reaction optimization.[3][9][10]

Comparative Analysis: Methyl 2-bromo-3-methoxybenzoate vs. Alternatives

To contextualize the value of Methyl 2-bromo-3-methoxybenzoate, we will compare it to two common alternative strategies for accessing similarly substituted aromatic cores.

  • Alternative 1: Bromination of Methyl 3-methoxybenzoate. This approach starts with a cheaper, more readily available material and introduces the bromine in a separate synthetic step.

  • Alternative 2: Methyl 3-bromo-2-methoxybenzoate. This regioisomeric starting material offers a different substitution pattern, which can influence reactivity and the synthetic route.[2]

FeatureMethyl 2-bromo-3-methoxybenzoateAlternative 1: Bromination of Methyl 3-methoxybenzoateAlternative 2: Methyl 3-bromo-2-methoxybenzoate
Starting Material Cost Moderate to HighLowModerate to High
Number of Synthetic Steps 1 (Direct Use)2 (Bromination + Coupling)1 (Direct Use)
Key Cost Driver Initial Reagent CostAdditional Synthetic Step (Reagents, Solvents, Workup), Potential for Isomeric ImpuritiesInitial Reagent Cost
Predictability HighModerate (Risk of regioisomeric byproducts during bromination)High
Overall Yield Dependent on coupling efficiencyCumulative yield over two stepsDependent on coupling efficiency
Ideal Application When direct, predictable C-C or C-N bond formation at the 2-position is critical.Cost-sensitive projects where an additional synthetic step and optimization are feasible.When the synthetic strategy requires functionalization at the 3-position.

Experimental Section: A Case Study in Suzuki-Miyaura Coupling

To provide a practical framework, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.[9][10]

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Methyl 2-bromo-3-methoxybenzoate, Arylboronic Acid, and Base to Flask B 2. Add Solvent (e.g., Toluene/Water) A->B C 3. Sparge with Inert Gas (N2 or Ar) B->C D 4. Add Palladium Catalyst and Ligand C->D E 5. Heat to Reaction Temperature (e.g., 80-110 °C) D->E F 6. Monitor by TLC or GC-MS E->F G 7. Cool to Room Temperature F->G Upon Completion H 8. Quench and Perform Liquid-Liquid Extraction G->H I 9. Dry Organic Layer and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product J->K

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 3-methoxy-2-phenylbenzoate

Materials:

  • Methyl 2-bromo-3-methoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-bromo-3-methoxybenzoate, phenylboronic acid, and potassium carbonate.

  • Add a 4:1:1 mixture of toluene:ethanol:water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality and Self-Validation:

  • Why an inert atmosphere? The palladium(0) species, which is the active catalyst, is sensitive to oxidation by atmospheric oxygen.[11] Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Why a base? The base (K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[9][12]

  • Why a biphasic solvent system? The use of water can accelerate the reaction and helps to dissolve the inorganic base. Toluene serves as the primary organic solvent for the starting materials and catalyst.

  • Why monitor the reaction? Continuous monitoring prevents unnecessary heating, which can lead to byproduct formation and decomposition of the product or catalyst.

Logical Framework for Reagent Selection

The decision-making process for selecting a starting material can be visualized as a logical flow, weighing multiple factors to arrive at the optimal choice for a given project.

Caption: Decision matrix for selecting the optimal synthetic starting material.

Conclusion

Methyl 2-bromo-3-methoxybenzoate represents a strategic investment in a multi-step synthesis. While its initial procurement cost may be higher than that of its precursors, this expense is often justified by the predictability, efficiency, and versatility it offers. The direct use of this pre-functionalized building block eliminates the need for an additional bromination step, which carries its own costs in terms of reagents, time, and potential yield loss due to the formation of regioisomers.

For projects where speed, predictability, and high regioselectivity are paramount—particularly in the later stages of a drug discovery or process development timeline—the benefits of using Methyl 2-bromo-3-methoxybenzoate frequently outweigh the initial cost. Conversely, for early-stage, cost-sensitive projects where an additional synthetic step and subsequent optimization are acceptable, starting from a cheaper precursor like methyl 3-methoxybenzoate may be a more prudent approach. Ultimately, the decision rests on a careful analysis of project-specific priorities, and it is our hope that this guide provides the necessary data and framework to make that choice with confidence.

References

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Starting materials for synthesis using 3-methoxybenzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Methyl 2-bromo-6-fluoro-3-methoxybenzoate 10g. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • AOBChem. (n.d.). methyl 2-bromo-3-chloro-6-methoxybenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 2-bromo-3-methoxybenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure (SOP): Disposal of Methyl 2-bromo-3-methoxybenzoate

Introduction & Chemical Profile

Proper disposal of Methyl 2-bromo-3-methoxybenzoate is critical not only for regulatory compliance but to prevent environmental contamination and ensuring laboratory safety.[1] As a halogenated aromatic ester, this compound presents specific challenges—primarily the generation of acidic byproducts (HBr) during thermal destruction and potential persistence in the environment.

This guide moves beyond basic safety data sheets (SDS) to provide a logistical framework for handling this specific waste stream.

Chemical Identification
PropertySpecification
Chemical Name Methyl 2-bromo-3-methoxybenzoate
Class Halogenated Benzoic Acid Ester
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical State Solid (typically off-white/yellow) or Liquid (supercooled), depending on purity/isomer.[1][2]
Hazards (GHS) Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Resp. Irritation).
Waste Code (RCRA) Not P- or U-listed.[1] Classify as D001 (Ignitable, if liquid/solvent mix) or Halogenated Organic Waste .

Pre-Disposal Handling & Segregation

The Core Directive: Never mix halogenated waste with non-halogenated solvents.

  • Causality: Halogenated compounds require higher incineration temperatures (>1100°C) and specific scrubbing systems to neutralize acid gases (HBr/HCl). Mixing them with non-halogenated waste (which is often used as fuel) dilutes the stream and can damage standard incinerators or violate emissions permits.

Segregation Protocol
  • Isolate: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE" .

  • Incompatibility Check: Ensure the waste stream is free of:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid) – Risk of explosion.

    • Strong Bases (e.g., Sodium Hydroxide) – Risk of rapid hydrolysis and heat generation.

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) carboys or amber glass bottles.[1]

    • Avoid: Metal containers (unless lined) due to potential corrosion from hydrolysis byproducts over time.

Disposal Workflow (Decision Matrix)

This decision tree guides you through the disposal process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: Methyl 2-bromo-3-methoxybenzoate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Pure Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Reaction Mixture SolidBin Solid Waste Bin (Double-bagged, labeled Toxic) SolidWaste->SolidBin SolventCheck Is it dissolved in solvent? LiquidWaste->SolventCheck HaloCheck Is solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloCheck Solution HaloCarboy Halogenated Waste Carboy (Red Tag) SolventCheck->HaloCarboy Pure Liquid Isomer HaloCheck->HaloCarboy Yes (DCM, etc.) HaloCheck->HaloCarboy No (Methanol, Ethyl Acetate) *Must still go to Halo stream due to solute* LabPack Lab Pack for Incineration SolidBin->LabPack HaloCarboy->LabPack NonHaloCarboy Non-Halogenated Carboy (Only if <1% Halogen content)

Figure 1: Decision matrix for segregating Methyl 2-bromo-3-methoxybenzoate waste streams.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Collection: Place the solid substance, weighing papers, and contaminated gloves into a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar or a designated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 2-bromo-3-methoxybenzoate, Solid Debris".[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal: Contract a licensed waste disposal service for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures)
  • Dissolution (Optional): If the material is a viscous sludge, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer.

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not fill containers >90% full to allow for thermal expansion.

  • Log Entry: Immediately log the addition on the carboy’s accumulation log sheet. Record the volume and the specific chemical name.

  • Cap & Store: Ensure the cap is vented (if available) or tightly closed and stored in a secondary containment tray.

Emergency Spill Response

In the event of a spill, rapid containment prevents the compound from entering drainage systems.[3]

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Use Absorbent Pads/Snake PPE->Contain Clean 4. Cleanup: Scoop into HazWaste Bag Contain->Clean Decon 5. Decontaminate: Wash surface with soap/water Clean->Decon Report 6. Report Incident Decon->Report

Figure 2: Operational workflow for spill response.[1]

Neutralization Note: As an ester, this compound does not require acid/base neutralization during spill cleanup. Simple physical absorption is the standard.

Regulatory Compliance & Transport

  • US EPA (RCRA): This chemical is generally classified as a "Hazardous Waste" due to toxicity and ignitability (if in solvent). It falls under 40 CFR 261 .

  • DOT Shipping Name (for waste):

    • If pure:UN3077, Environmentally hazardous substance, solid, n.o.s.[1] (Methyl 2-bromo-3-methoxybenzoate), 9, III.[1]

    • If in flammable solvent:UN1993, Flammable liquids, n.o.s.[1] (contains Methyl 2-bromo-3-methoxybenzoate), 3, III.[1]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 2-bromo-5-methoxybenzoate (Analogous Isomer).[1] Retrieved from [1]

  • PubChem. (n.d.).[4] Methyl 2-bromo-3-methoxybenzoate Compound Summary. National Center for Biotechnology Information. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.[1] Retrieved from

  • Thermo Fisher Scientific. (2023). Chemical Resistance of Plastics (HDPE Compatibility). Retrieved from

Sources

Personal protective equipment for handling Methyl 2-bromo-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Logistics for Methyl 2-bromo-3-methoxybenzoate CAS: 59453-47-3

Executive Safety Summary

Role: Senior Application Scientist Objective: To provide an autonomous, self-validating safety protocol for the handling of Methyl 2-bromo-3-methoxybenzoate. This guide transcends basic SDS data, integrating operational causality to ensure research continuity and personnel safety.

Compound Identity & Risk Profile: Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3) is a halogenated benzoate ester commonly used as an intermediate in the synthesis of pharmacophores (e.g., via Suzuki-Miyaura coupling or lithium-halogen exchange).[1][2][3] While often classified generically as an Irritant (H315, H319, H335) , its steric congestion (ortho-bromo, meta-methoxy) and lipophilicity require specific handling protocols to prevent cumulative sensitization and cross-contamination.

Core Directive: Treat this compound as a potent contact irritant with high potential for respiratory tract irritation if aerosolized. Engineering controls (Fume Hood) are the primary line of defense; PPE is the secondary fail-safe.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.Lipophilic esters penetrate epidermis easily. Direct contact leads to dermatitis.
Eye Irritation H319 Causes serious eye irritation.Crystalline dust or splashes can cause mechanical and chemical corneal injury.
STOT-SE H335 May cause respiratory irritation.Inhalation of dust/aerosol triggers mucosal inflammation. Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation causality —matching the barrier material to the chemical's physical state and solvent carrier.

A. Eye & Face Protection[4]
  • Standard Operation: Chemical Safety Goggles (Indirect Vented) .

    • Why: Safety glasses with side shields are insufficient for fine powders or pressurized syringe work. Goggles provide a seal against airborne dust and splashes.

  • High-Risk (Scale-up/Heating): Add 8-inch Polycarbonate Face Shield over goggles.

B. Hand Protection (Glove Logic)
  • Solid Handling (Weighing/Transfer): Nitrile (Minimum 0.11 mm / 4 mil) .

    • Validation: Nitrile offers excellent abrasion resistance against crystals. Change every 60 minutes or immediately upon contamination.

  • Solution Handling (Solvent Dependent):

    • In Dichloromethane (DCM):Laminate Film (Silver Shield/Norfoil) or Double-gloved Nitrile (Outer) + Polyethylene (Inner). Reason: DCM permeates standard nitrile in <5 minutes, carrying the solute with it.

    • In Ethyl Acetate/THF:High-Grade Nitrile (0.2 mm / 8 mil) .

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Hood Failure): Half-Face Respirator with P100/OV Cartridges (Organic Vapor + HEPA).

    • Note: Do not rely on N95 masks; they do not filter organic vapors generated if the solid has residual volatility or is in solution.

D. Body Protection
  • Standard: Cotton-blend Lab Coat (buttoned to neck) + Long pants + Closed-toe leather/composite shoes.

  • Prohibited: Synthetic fabrics (nylon/polyester) which can melt into skin if a fire occurs (flammable solvents are often present).

Visualization: PPE Decision Logic

PPE_Logic Start Handling Methyl 2-bromo-3-methoxybenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid PPE_Solid PPE: Nitrile Gloves (4 mil) + Safety Goggles + Fume Hood Solid->PPE_Solid Dust Hazard SolventCheck Identify Solvent Liquid->SolventCheck DCM Halogenated (e.g., DCM) SolventCheck->DCM Ether Ethers/Esters (THF, EtOAc) SolventCheck->Ether PPE_DCM PPE: Laminate (Silver Shield) OR Double Nitrile (Change <5 min) DCM->PPE_DCM High Permeation Risk PPE_Ether PPE: Thick Nitrile (8 mil) Change <15 min Ether->PPE_Ether Moderate Permeation Risk

Figure 1: Decision tree for selecting glove material based on the physical state and carrier solvent. Note the critical distinction for halogenated solvents.

Operational Protocol: Safe Handling & Synthesis

Phase 1: Weighing & Transfer
  • Static Control: This ester can be static-prone. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker). Never weigh directly onto the balance pan.

  • Technique: Use a disposable spatula. If the compound is an oil/viscous liquid (common for impure fractions), use a positive-displacement pipette to prevent dripping.

Phase 2: Reaction Setup (Causality: Exotherm Management)
  • Context: If using this compound in Lithium-Halogen exchange (using n-BuLi) or Grignard formation:

    • Risk: The bromine-lithium exchange is extremely fast and exothermic.

    • Protocol: Pre-cool the reaction vessel to -78°C before addition. Add the reagent dropwise.

    • Self-Validating Step: Monitor internal temperature. A spike >5°C indicates addition is too fast, risking side reactions (Wurtz coupling) or runaway.

Phase 3: Workup & Quenching
  • Quench: Quench reactions involving this intermediate slowly with saturated Ammonium Chloride (

    
    ) or water.
    
  • Extraction: When extracting with DCM, recall the PPE Matrix (Laminate gloves recommended).

  • Waste: Aqueous layers may contain bromide salts; Organic layers contain the ester. Segregate accordingly.

Emergency Response & Spill Management

ScenarioImmediate ActionRemediation
Skin Contact Drench Wash with soap and water for 15 min.[4] Do not use ethanol (increases absorption).
Eye Contact Irrigate Flush at eyewash station for 15 min.[4] Hold eyelids open. Seek medical aid.
Solid Spill Dampen & Scoop Cover with wet paper towel (to prevent dust), then scoop into a jar.
Liquid Spill Absorb Use Vermiculite or Universal Absorbent pads. Do not use combustible materials (sawdust).
Visualization: Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (<10g/10mL) In Hood Assess->Minor Major Major (>10g) Outside Hood Assess->Major Action_Minor 1. Wear PPE 2. Absorb/Scoop 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Close Doors 3. Call EHS Major->Action_Major

Figure 2: Workflow for categorizing and responding to spills. Major spills outside containment require evacuation due to respiratory irritation risks.

Waste Disposal Strategy

  • Classification: Hazardous Organic Waste (Halogenated).

  • Labeling: Must be labeled "Flammable" (if residual solvent) and "Toxic/Irritant".

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and solid product go into "Solid Hazardous Waste".

    • Liquid Waste: Collect in "Halogenated Organic Solvent" carboys. Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

References

  • PubChem . (2025). Compound Summary: Methyl 2-bromo-3-methoxybenzoate.[1][2][3][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.